molecular formula C12H9NO3 B1308513 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383147-55-5

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1308513
CAS No.: 383147-55-5
M. Wt: 215.2 g/mol
InChI Key: NNKANGSJBQWJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKANGSJBQWJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401682
Record name 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383147-55-5
Record name 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the formation of the N-aryl pyrrole core via the Clauson-Kaas reaction, a reliable variation of the Paal-Knorr synthesis. This is followed by the regioselective formylation of the pyrrole ring at the C2 position, accomplished through the Vilsmeier-Haack reaction. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into the experimental choices, aimed at providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The title compound, this compound, integrates this important pyrrole moiety with a 1,3-benzodioxole (or methylenedioxyphenyl) group, a common pharmacophore found in many biologically active molecules. The aldehyde functionality at the 2-position of the pyrrole ring serves as a versatile synthetic handle for further molecular elaboration.

The synthetic strategy detailed herein is predicated on a logical and well-established two-step sequence:

  • N-Arylation to form the Pyrrole Core: Construction of the 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole intermediate.

  • C-H Functionalization: Introduction of the formyl group onto the pre-formed pyrrole ring.

This approach allows for a convergent and efficient synthesis, with each step being a high-yielding and well-understood transformation in organic chemistry.

Synthesis_Overview Start Starting Materials: 1,3-Benzodioxol-5-amine 2,5-Dimethoxytetrahydrofuran Intermediate 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole Start->Intermediate Step 1: Clauson-Kaas Reaction FinalProduct This compound Intermediate->FinalProduct Step 2: Vilsmeier-Haack Formylation Clauson_Kaas_Mechanism cluster_0 In Situ Generation of 1,4-Dicarbonyl cluster_1 Paal-Knorr Condensation A 2,5-Dimethoxytetrahydrofuran B Reactive Dicarbonyl Intermediate A->B H+ (catalytic) D Hemiaminal Formation B->D + Amine (C) C 1,3-Benzodioxol-5-amine E Cyclization D->E F Dehydration & Aromatization E->F - 2 H2O G 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole F->G

Figure 2: The reaction mechanism of the Clauson-Kaas synthesis.

Experimental Protocol

Materials:

  • 1,3-Benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline)

  • 2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-benzodioxol-5-amine (1.0 equivalent).

  • Add glacial acetic acid to dissolve the amine (approximately 5-10 mL per mmol of amine).

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.1-1.2 equivalents).

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole. The product can be purified further by column chromatography on silica gel if necessary.

Causality and Experimental Insights
  • Choice of Acid: Glacial acetic acid serves as both the solvent and the acid catalyst. Its high boiling point is suitable for the reflux conditions required for this reaction.

  • Stoichiometry: A slight excess of 2,5-dimethoxytetrahydrofuran is used to ensure complete consumption of the limiting amine starting material.

  • Work-up: The neutralization step with sodium bicarbonate is crucial to remove the acetic acid and to allow for efficient extraction of the product into an organic solvent.

Step 2: Formylation via the Vilsmeier-Haack Reaction

With the N-aryl pyrrole in hand, the next step is the introduction of the aldehyde group at the C2 position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like pyrrole. [3][4][5][6][7]The reaction is highly regioselective for the 2-position of N-substituted pyrroles due to the electronic nature of the pyrrole ring.

Reaction Mechanism

The Vilsmeier-Haack reaction involves two key stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed in situ from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [3][4]This electrophilic species then undergoes an electrophilic aromatic substitution reaction with the electron-rich pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during the work-up to yield the desired aldehyde. [6]

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrrole 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole Attack Electrophilic Attack at C2 Pyrrole->Attack + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Attack->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis H2O (Work-up) Aldehyde Final Aldehyde Product Hydrolysis->Aldehyde

Figure 3: The mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

  • 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (or another suitable solvent)

  • Sodium Acetate Trihydrate

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Carbonate Solution

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask, dropping funnel, sealed stirrer, reflux condenser, ice bath, heating mantle.

Procedure:

  • In a three-necked round-bottom flask fitted with a stirrer, dropping funnel, and condenser, place DMF (1.1 equivalents).

  • Cool the flask in an ice bath and add POCl₃ (1.1 equivalents) dropwise, maintaining the internal temperature between 10-20 °C.

  • Remove the ice bath and stir the mixture for 15 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Cool the mixture again in an ice bath and add 1,2-dichloroethane as a solvent.

  • Once the internal temperature is below 10 °C, add a solution of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 equivalent) in 1,2-dichloroethane dropwise over 1 hour.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes.

  • Cool the reaction mixture to room temperature.

  • For the hydrolysis step, cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water.

  • Heat the mixture to reflux again for 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine all organic layers and wash with a saturated sodium carbonate solution, followed by brine.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or column chromatography.

Self-Validating System and Trustworthiness

The described protocol is a self-validating system. The progress of each step can be reliably monitored by TLC. The formation of the intermediate and the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the final product would show characteristic peaks for the aldehyde proton (around 9.5 ppm in ¹H NMR) and the carbonyl carbon (around 180 ppm in ¹³C NMR), along with signals corresponding to the substituted pyrrole and benzodioxole rings.

Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Yields are representative and may vary based on the scale of the reaction and purification efficiency.

StepReactionStarting MaterialsProductTypical Yield
1Clauson-Kaas Reaction1,3-Benzodioxol-5-amine, 2,5-Dimethoxytetrahydrofuran1-(1,3-Benzodioxol-5-yl)-1H-pyrrole75-90%
2Vilsmeier-Haack Formylation1-(1,3-Benzodioxol-5-yl)-1H-pyrrole, DMF, POCl₃This compound70-85%

Conclusion

This technical guide has detailed a logical and efficient two-step synthesis of this compound. The pathway leverages the reliability of the Clauson-Kaas reaction for the formation of the N-aryl pyrrole core and the regioselectivity of the Vilsmeier-Haack reaction for the introduction of the formyl group. The provided protocols are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. The mechanistic insights and experimental details furnished in this guide are intended to empower researchers in the successful synthesis of this valuable heterocyclic building block for applications in drug discovery and materials science.

References

Sources

Physicochemical properties of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and analytical characterization of this compound. This molecule integrates the N-arylpyrrole scaffold, a privileged structure in medicinal chemistry and materials science, with a reactive carbaldehyde moiety.[1][2] Given the scarcity of consolidated experimental data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile. The guide emphasizes the necessity of empirical validation and provides detailed protocols and workflows to that end, ensuring scientific integrity for its application in research and development.

Chemical Identity and Molecular Architecture

This compound (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.21 g/mol ) is an organic compound featuring a pyrrole ring N-substituted with a 1,3-benzodioxole (also known as methylenedioxyphenyl) group.[3] A formyl (carbaldehyde) group is attached at the C2 position of the pyrrole ring. This substitution pattern makes it an electron-rich aromatic aldehyde with potential for further chemical modification.

Caption: Molecular structure of the title compound.

Strategic Synthesis and Purification

The synthesis of N-arylpyrroles is a well-documented field, providing a clear pathway to the target molecule.[4][5][6] The most logical and industrially scalable approach involves the formation of the N-arylpyrrole core followed by electrophilic formylation.

Retrosynthetic Analysis

The primary disconnection is at the formyl group, suggesting a Vilsmeier-Haack formylation of the N-substituted pyrrole precursor. This precursor, in turn, can be disconnected via the C-N bond, pointing to a Paal-Knorr pyrrole synthesis or a similar condensation reaction between an amine (3,4-methylenedioxyaniline) and a 1,4-dicarbonyl compound.

G Figure 2: Retrosynthetic Pathway Target 1-(1,3-Benzodioxol-5-yl)-1H- pyrrole-2-carbaldehyde Precursor1 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole Target->Precursor1 Formylation (Vilsmeier-Haack) Precursor2 3,4-Methylenedioxyaniline Precursor1->Precursor2 N-Arylation (Paal-Knorr) Precursor3 2,5-Dimethoxytetrahydrofuran Precursor1->Precursor3 G Figure 3: Analytical Validation Workflow cluster_workflow Start Receive/Synthesize Compound Purity Assess Purity (TLC, HPLC) Start->Purity NMR Acquire ¹H and ¹³C NMR Spectra Purity->NMR MS Perform High-Resolution Mass Spectrometry (HRMS) NMR->MS IR Obtain IR Spectrum MS->IR Compare Compare Data to Predicted Values IR->Compare Confirm Structure Confirmed Compare->Confirm Match Reassess Re-purify or Re-synthesize Compare->Reassess Mismatch

Sources

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. By integrating the privileged benzodioxole and pyrrole-2-carbaldehyde scaffolds, this molecule serves as a pivotal building block in medicinal chemistry and materials science. This guide delineates its physicochemical characteristics, outlines a robust synthetic pathway grounded in established organic chemistry principles, and explores its potential applications by examining the vast pharmacological activities associated with its constituent moieties. The content is structured to provide researchers, chemists, and drug development professionals with actionable insights and a solid foundation for future investigation.

Introduction: A Molecule of Convergent Pharmacophores

The pyrrole ring is a fundamental N-heterocyclic motif that forms the core of numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2] Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) group is a well-known pharmacophore present in many biologically active compounds, recognized for its ability to modulate metabolic pathways and contribute to potent pharmacological effects such as antitumor and antidiabetic activities.[3][4][5]

This compound, by covalently linking these two powerful moieties, represents a strategic starting point for the synthesis of novel chemical entities. The aldehyde functional group is a versatile handle for further chemical transformations, enabling the construction of diverse molecular architectures such as imines, hydrazones, and more complex heterocyclic systems. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this valuable chemical intermediate.

Physicochemical and Structural Data

A summary of the key identifiers and properties of the title compound is presented below. This data is essential for substance identification, purity confirmation, and experimental design.

PropertyValueSource
CAS Number 383147-55-5[6]
Molecular Formula C₁₂H₉NO₃[7][8]
Molecular Weight 215.20 g/mol [7][8][9]
IUPAC Name 1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde[8]
InChI Key NNKANGSJBQWJSD-UHFFFAOYSA-N[9]
Canonical SMILES C1=CC2=C(C=C1N3C=CC=C3C=O)OCO2[8]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl pyrrole-2-carbaldehydes can be approached through several established methodologies. A common and highly effective method involves the formylation of a pre-formed N-aryl pyrrole. The Vilsmeier-Haack reaction is the benchmark for formylating electron-rich aromatic and heterocyclic rings, including pyrroles.[10][11]

A logical and field-proven synthetic strategy for this compound involves a two-step process:

  • N-Arylation: Synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole via a condensation reaction, such as the Paal-Knorr synthesis, from 1,3-benzodioxol-5-amine (piperonylamine) and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran).

  • Formylation: Subsequent Vilsmeier-Haack formylation of the resulting N-aryl pyrrole to introduce the carbaldehyde group regioselectively at the C2 position. The electron-donating nature of the nitrogen atom directs the electrophilic Vilsmeier reagent primarily to the adjacent alpha-position.

Synthesis Workflow Diagram

The following diagram illustrates the proposed high-level synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation (Paal-Knorr) cluster_step2 Step 2: Formylation (Vilsmeier-Haack) A 1,3-Benzodioxol-5-amine C 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole A->C Acid Catalyst Heat B 2,5-Dimethoxytetrahydrofuran B->C E 1-(1,3-Benzodioxol-5-yl)- 1H-pyrrole-2-carbaldehyde C->E 1. Reaction 2. Aqueous Workup D Vilsmeier Reagent (POCl₃, DMF) D->E

Caption: Proposed two-step synthesis of the title compound.

Spectroscopic Characterization Protocol

To ensure the identity and purity of the synthesized compound, a rigorous spectroscopic analysis is mandatory. Researchers should expect the following characteristic signals.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

    • A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 9.5-9.6 ppm.[12]

    • Three distinct multiplets for the pyrrole ring protons, likely in the δ 6.0-7.5 ppm region.

    • A singlet around δ 6.0 ppm corresponding to the two equivalent protons of the methylenedioxy bridge (-O-CH₂-O-).[3]

    • Signals for the three aromatic protons on the benzodioxole ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of all carbon environments:

    • A signal for the aldehyde carbonyl carbon at δ > 180 ppm.

    • Signals corresponding to the carbons of the pyrrole and benzodioxole rings in the aromatic region (δ 100-150 ppm).

    • A characteristic signal for the methylenedioxy bridge carbon (-O-CH₂-O-) around δ 101 ppm.[4]

  • Infrared (IR) Spectroscopy: IR analysis validates the presence of key functional groups:

    • A strong, sharp carbonyl (C=O) stretching band for the aldehyde, expected around 1660-1680 cm⁻¹.

    • C-H stretching bands for the aromatic and aldehyde protons.

    • C-O-C stretching bands for the dioxole ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Potential Applications in Drug Discovery and Development

While direct biological data for this compound is not extensively published, its value lies in its potential as a scaffold and intermediate for compounds targeting a range of therapeutic areas. The known activities of its constituent parts provide a strong rationale for its use in drug discovery programs.[1][5]

  • Anticancer Agents: Both pyrrole and benzodioxole derivatives have demonstrated significant antitumor activity.[1][5] This scaffold can be used to synthesize analogues of known kinase inhibitors or DNA-interacting agents.

  • Anti-inflammatory Compounds: Pyrrole-containing structures have been successfully developed as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13]

  • Antifungal Agents: The benzodioxole moiety is present in several natural and synthetic antifungal compounds.[14][15] The title compound serves as a starting point for novel antifungal agents, for instance, by converting the aldehyde to a hydrazone or semicarbazone.

  • Antidiabetic Agents: Recent studies have highlighted the potential of benzodioxole derivatives as inhibitors of α-amylase and α-glucosidase, enzymes relevant to managing type 2 diabetes.[3][4]

Diagram of Potential Therapeutic Targets

Applications cluster_scaffolds Core Scaffolds cluster_targets Potential Therapeutic Areas Core This compound Aldehyde Handle Anticancer Anticancer (e.g., Kinase Inhibition) Core:f0->Anticancer Derivatization AntiInflammatory Anti-inflammatory (e.g., COX Inhibition) Core:f0->AntiInflammatory Derivatization Antifungal Antifungal Core:f0->Antifungal Derivatization Antidiabetic Antidiabetic (e.g., α-Amylase) Core:f0->Antidiabetic Derivatization Pyrrole Pyrrole Moiety Pyrrole->Anticancer Pyrrole->AntiInflammatory Benzodioxole Benzodioxole Moiety Benzodioxole->Anticancer Benzodioxole->Antifungal Benzodioxole->Antidiabetic

Caption: Pharmacological potential derived from the core scaffolds.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a self-validating, reliable method for the synthesis of the title compound from its N-aryl pyrrole precursor.

Objective: To synthesize this compound via Vilsmeier-Haack formylation.

Materials:

  • 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous, as solvent and reagent)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Re-cool the mixture to 0 °C. Add a solution of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the stirred Vilsmeier reagent.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). This step is exothermic and will evolve CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and HRMS as described in Section 4.0.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a versatile intermediate in synthetic organic chemistry. Its structure, combining the pharmacologically relevant pyrrole and benzodioxole nuclei, makes it an attractive starting point for the development of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide provide a solid, scientifically-grounded framework for researchers to produce, validate, and further explore the potential of this valuable chemical entity.

References

  • Vertex AI Search. CAS 383147-55-5 this compound.
  • Ambeautreats. This compound.
  • Guangzhou Weiba Technology Co., Ltd. This compound.
  • PubChem. This compound. Available from: [Link]

  • Cheméo. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • Molecules. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Nature. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

  • PubMed Central. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available from: [Link]

  • PubMed Central. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

  • PubMed. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Available from: [Link]

  • PubMed Central. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available from: [Link]

  • Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • MDPI. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Available from: [Link]

  • ResearchGate. (PDF) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Available from: [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

Sources

The Rising Therapeutic Potential of Benzodioxole-Pyrrole Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the benzodioxole and pyrrole scaffolds has given rise to a class of heterocyclic compounds with a remarkable spectrum of biological activities. These derivatives have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of benzodioxole-pyrrole derivatives. By delving into detailed experimental protocols, quantitative biological data, and the intricate signaling pathways they modulate, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of these versatile molecules.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The benzodioxole moiety, a key component of numerous natural products, and the pyrrole ring, a fundamental heterocyclic structure in medicinal chemistry, are both considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. The strategic combination of these two entities into a single molecular framework has yielded derivatives with enhanced and often synergistic biological effects. The benzodioxole group can influence physicochemical properties such as solubility and membrane permeability, while the pyrrole core provides a versatile platform for synthetic modification, allowing for the fine-tuning of biological activity. This guide will explore the scientific rationale and empirical evidence supporting the development of these hybrid molecules as next-generation therapeutic agents.

Synthetic Strategies: Building the Benzodioxole-Pyrrole Core

The synthesis of benzodioxole-pyrrole derivatives can be achieved through various synthetic routes, often involving multi-step sequences. The choice of a specific synthetic pathway is dictated by the desired substitution pattern on both the benzodioxole and pyrrole rings. Below are representative protocols for the synthesis of key intermediates and final compounds.

Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This class of compounds has demonstrated notable biological activity. The synthesis is typically a three-step process, as described by Sharma et al. and later adapted in subsequent studies[1][2].

Experimental Protocol:

Step 1: Synthesis of 2-(benzylthio)acetic acid [1][2]

  • To a solution of thioglycolic acid (1 equivalent) and the desired substituted benzyl bromide (1 equivalent) in ethanol, a solution of sodium hydroxide (3 equivalents) in water is added dropwise.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling, the ethanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and acidified to pH 1-2 with 6 M hydrochloric acid.

  • The aqueous phase is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude 2-(benzylthio)acetic acid derivative, which is often used in the next step without further purification.

Step 2: Formation of the Acid Chloride [1][2]

  • The crude 2-(benzylthio)acetic acid from the previous step is dissolved in dichloromethane.

  • The solution is cooled to 0°C, and oxalyl chloride (1.2 equivalents) is added dropwise.

  • The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

  • The excess oxalyl chloride and dichloromethane are removed under reduced pressure to yield the crude acid chloride.

Step 3: Amide Coupling [1][2]

  • The crude acid chloride is dissolved in dioxane and added dropwise to a solution of benzo[d][1][3]dioxol-5-amine (1 equivalent) and triethylamine (2 equivalents) in dioxane at 0°C.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is quenched by pouring it into water and acidifying to pH 4-5 with 6 M hydrochloric acid.

  • The aqueous phase is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Pyrrolo[2,1-a]isoquinolines Containing a Benzodioxole Moiety

The pyrrolo[2,1-a]isoquinoline scaffold is present in several biologically active natural products. Their synthesis can be accomplished via a one-pot, three-component 1,3-dipolar cycloaddition reaction[4][5].

Experimental Protocol: [4]

  • A mixture of isoquinoline (1 equivalent), the appropriate 2-bromoacetophenone derivative (1 equivalent), and the desired acetylenic dipolarophile (1 equivalent) is prepared.

  • 1,2-Epoxypropane is added as the solvent.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is triturated with diethyl ether to yield the crude product.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure pyrrolo[2,1-a]isoquinoline derivative.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzodioxole-pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cell cycle progression.

Induction of Apoptosis: The Primary Mechanism of Action

A hallmark of the anticancer activity of these compounds is their ability to induce programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Signaling Pathway: Intrinsic Apoptosis

BDP Benzodioxole-Pyrrole Derivative Bax Bax BDP->Bax Activates Bcl2 Bcl-2 BDP->Bcl2 Inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates Casp9a Caspase-9 Casp9->Casp9a Casp3 Pro-Caspase-3 Casp9a->Casp3 Cleaves Casp3a Caspase-3 Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzodioxole-pyrrole derivatives.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for quantifying apoptosis.

  • Seed cancer cells in a 6-well plate and treat with various concentrations of the benzodioxole-pyrrole derivative for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Some pyrrole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects[6][7][8].

Signaling Pathway: PI3K/Akt Inhibition

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates BDP Benzodioxole-Pyrrole Derivative BDP->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by benzodioxole-pyrrole derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of benzodioxole-pyrrole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines using assays such as the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Table 1: Anticancer Activity (IC50 in µM) of Representative Benzodioxole-Pyrrole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Marinopyrrole AMDA-MB-468 (Breast)2[9]
Marinopyrrole AMelanoma cell lines2.2 - 5.0[9]
Marinopyrrole AHK1 (Nasopharyngeal)~1[9]
Pyrrolomycin CHCT-116 (Colon)0.8[9]
Pyrrolomycin CMCF7 (Breast)1.5[9]
Pyrrolomycin F-seriesHCT-116 (Colon)0.35 - 1.21[9]
MP1BE(2)-C (Neuroblastoma)0.096[9]
Compound 5cHeLa (Cervical)17.31[10]
Compound 9bMCF-7 (Breast)<0.1[10]
Compound 9cA549 (Lung)<0.1[10]

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key contributor to a variety of diseases. Benzodioxole-pyrrole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using commercially available kits or by following established protocols.

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a solution of hydrochloric acid.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the percentage of inhibition and determine the IC50 values.

Table 2: Anti-inflammatory Activity (IC50 in µM) of Representative Pyrrole Derivatives against COX Enzymes

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 4h>1008.2>12.1[11]
Compound 4k>10014.3>6.9[11]
Compound 5u45.231.7925.27[12]
Compound 5s204.512.5181.48[12]
Celecoxib9.40.08117.5[11]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. Benzodioxole-pyrrole derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Representative Pyrrole Derivatives

Compound IDStaphylococcus aureusEscherichia coliMycobacterium tuberculosisReference
Pyrrole benzamide derivative3.12 - 12.53.12 - 12.5-[13]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide--3.125[13]
ENBHEDPC--0.7[13]
Phallusialide A3264-[13]
Phallusialide B3264-[13]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of benzodioxole-pyrrole derivatives is highly dependent on their substitution patterns. For instance, in some series of anticancer agents, the presence of specific electron-withdrawing or electron-donating groups on the phenyl rings can significantly impact cytotoxicity. Similarly, for anti-inflammatory compounds, the nature of the substituent at certain positions on the pyrrole ring can influence the selectivity for COX-2 over COX-1.

Future research in this field should focus on:

  • Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Evaluation: Progressing the most promising candidates to in vivo animal models to assess their efficacy, toxicity, and overall therapeutic potential.

Conclusion

Benzodioxole-pyrrole derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the tunability of their chemical structures, make them a fertile ground for drug discovery and development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the biological activities of these fascinating molecules, with the ultimate goal of translating their promise into tangible clinical benefits.

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). Molecules. [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). Il Farmaco. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). Journal of the Mexican Chemical Society. [Link]

  • Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. (2011). Molecules. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrrolo[2,1‐a]isoquinolines 14 and... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2018). World Journal of Pharmaceutical Research. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Molecules. [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2014). Acta Chimica Slovenica. [Link]

  • Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. (2015). Molecules. [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2024). Marine Drugs. [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2023). Molecules. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. [Link]

  • Chapter 2. The Pyrrolo[2,1-a]isoquinoline Alkaloids. (2011). The Alkaloids: Chemistry and Biology. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Molecules. [Link]

  • Modulation of the PI3K/AKT signaling pathway targeting obesity through natural compounds. (n.d.). ResearchGate. [Link]

  • Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response. (2021). Gut Microbes. [Link]

  • The pyrrolo[2,1-a]isoquinoline alkaloids. (2011). The Alkaloids: Chemistry and Biology. [Link]

  • Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities. (2014). Frontiers in Physiology. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2012). Molecules. [Link]

  • Design, Synthesis and Anti‐Tumor Activity Evaluation of Novel 3,4‐(Methylenedioxy)cinnamic Acid Amide‐Dithiocarbamate Derivatives. (2022). Chemistry & Biodiversity. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2000). Il Farmaco. [Link]

  • Design, synthesis and biological evaluation of novel α-acyloxy carboxamides via Passerini reaction as caspase 3/7 activators. (2022). Bioorganic Chemistry. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2017). Der Pharma Chemica. [Link]

Sources

Spectroscopic Elucidation of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily owing to the conjugation of the electron-rich pyrrole ring with the benzodioxole moiety. The unique electronic and structural characteristics of this molecule make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structural motifs. The protocols outlined herein represent best practices for data acquisition and analysis, ensuring scientific rigor and reproducibility.

Molecular Structure and Key Features

The molecular structure of this compound combines a pyrrole ring substituted at the nitrogen atom with a 1,3-benzodioxole group, and a carbaldehyde group at the 2-position of the pyrrole ring. This arrangement leads to a conjugated system that influences the spectroscopic behavior of the molecule.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic and pyrrole)
~2890MediumC-H stretching (aldehyde)
~1670StrongC=O stretching (aldehyde)
~1600, 1505, 1490Medium-StrongC=C stretching (aromatic and pyrrole rings)
~1250StrongC-O-C asymmetric stretching (benzodioxole)
~1040StrongC-O-C symmetric stretching (benzodioxole)
~930MediumO-CH₂-O bending (benzodioxole)
Interpretation and Experimental Causality
  • Aldehyde C=O Stretch: The most prominent peak in the IR spectrum is anticipated to be the carbonyl (C=O) stretch of the aldehyde group, appearing around 1670 cm⁻¹. This frequency is slightly lower than that of a simple aliphatic aldehyde due to the conjugation with the pyrrole ring, which delocalizes the electron density of the carbonyl bond, thereby weakening it and lowering the stretching frequency.

  • Aromatic and Pyrrole C-H and C=C Stretches: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of both the benzodioxole and pyrrole rings will likely appear as a group of bands in the 1600-1490 cm⁻¹ range.

  • Benzodioxole Signature Peaks: The 1,3-benzodioxole moiety has characteristic strong C-O-C stretching bands. The asymmetric stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. The distinctive O-CH₂-O bending vibration around 930 cm⁻¹ is also a key indicator of this group.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample without preparation.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.[1][2] The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons in the pyrrole ring, the benzodioxole ring, the aldehyde group, and the methylene bridge of the benzodioxole.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.57Singlet1HAldehyde proton (-CHO)
~7.24Doublet of doublets1HPyrrole H-5
~7.03Doublet of doublets1HPyrrole H-3
~6.95Doublet1HBenzodioxole H-4
~6.90Doublet of doublets1HBenzodioxole H-6
~6.85Doublet1HBenzodioxole H-7
~6.31Doublet of doublets1HPyrrole H-4
~6.05Singlet2HMethylene protons (-O-CH₂-O-)

Interpretation and Experimental Causality:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, causing it to resonate far downfield as a sharp singlet.[3]

  • Pyrrole Protons: The protons on the pyrrole ring will appear as distinct multiplets. The H-5 proton is expected to be the most downfield of the pyrrole protons due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing aldehyde group. The coupling constants between the pyrrole protons (J₃,₄ ≈ 3.5 Hz, J₄,₅ ≈ 2.5 Hz, J₃,₅ ≈ 1.5 Hz) will lead to the observed splitting patterns.

  • Benzodioxole Protons: The three aromatic protons of the benzodioxole ring will appear in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the dioxole group. Their splitting patterns will be governed by ortho and meta coupling.

  • Methylene Protons: The two protons of the methylene bridge in the benzodioxole ring are chemically equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[4][5]

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)Assignment
~179.0Aldehyde Carbonyl (C=O)
~148.5Benzodioxole C-8/C-9 (quaternary, attached to O)
~144.0Benzodioxole C-8/C-9 (quaternary, attached to O)
~133.0Pyrrole C-2 (quaternary)
~132.5Benzodioxole C-5 (quaternary)
~125.0Pyrrole C-5
~119.0Benzodioxole C-7
~118.0Pyrrole C-3
~111.0Pyrrole C-4
~108.5Benzodioxole C-4
~106.0Benzodioxole C-6
~101.5Methylene Carbon (-O-CH₂-O-)

Interpretation and Experimental Causality:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically around 179 ppm.

  • Aromatic and Pyrrole Carbons: The carbons of the aromatic and pyrrole rings will resonate in the 105-150 ppm range. The quaternary carbons attached to oxygen in the benzodioxole ring will be significantly downfield.

  • Methylene Carbon: The carbon of the methylene bridge will be the most upfield carbon, appearing around 101.5 ppm, characteristic of a carbon atom situated between two oxygen atoms.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each carbon.[5] A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent place_tube Place Tube in Spectrometer dissolve->place_tube tune Tune to ¹H and ¹³C Frequencies place_tube->tune acquire_1H Acquire ¹H Spectrum tune->acquire_1H acquire_13C Acquire ¹³C Spectrum (Proton Decoupled) tune->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Chemical Shifts baseline->reference

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺•): The molecular weight of C₁₂H₉NO₃ is 215.06 g/mol . Therefore, the molecular ion peak is expected at m/z = 215.

  • Major Fragment Ions:

    • m/z = 186: Loss of the formyl radical (-CHO, 29 Da) from the molecular ion.

    • m/z = 121: Represents the benzodioxole cation.

    • m/z = 94: Represents the pyrrole-2-carbaldehyde cation.

Interpretation and Fragmentation Pathway

Under electron ionization (EI), the molecule will first lose an electron to form the molecular ion (M⁺•). The primary fragmentation pathways are expected to involve the cleavage of the bond between the two aromatic rings and the loss of the aldehyde group.

M [C₁₂H₉NO₃]⁺• m/z = 215 F1 [C₁₁H₉NO₂]⁺ m/z = 186 M->F1 -CHO F2 [C₇H₅O₂]⁺ m/z = 121 M->F2 F3 [C₅H₄NO]⁺ m/z = 94 M->F3

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted IR, ¹H NMR, ¹³C NMR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic results. This foundational knowledge is critical for the confident identification and further investigation of this and related compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2008). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • PubMed. (2007). Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model? Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

A Technical Guide to the Potential Therapeutic Targets of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a novel heterocyclic compound for which, as of the date of this publication, no extensive biological activity data has been reported in peer-reviewed literature. The absence of direct experimental evidence necessitates a predictive approach to identifying its potential therapeutic targets. This guide employs a well-established medicinal chemistry strategy: inferring biological activity based on the principle of structural analogy. We will dissect the molecule into its two primary scaffolds—the 1,3-benzodioxole (or methylenedioxyphenyl) moiety and the pyrrole-2-carbaldehyde core . By analyzing the known pharmacological profiles of these individual components, we can construct a rational, hypothesis-driven framework for investigating the therapeutic potential of the title compound. This document provides a comprehensive overview of these predicted targets, detailed protocols for their experimental validation, and the scientific rationale underpinning each proposed avenue of research.

Introduction: A Structure-Based Rationale for Target Discovery

The compound this compound (herein referred to as BPC) is an organic molecule featuring a pyrrole ring substituted with a carbaldehyde group and a 1,3-benzodioxole moiety.[1] While direct biological studies on BPC are not yet available, its structure provides compelling clues to its potential bioactivity. The molecule integrates two pharmacologically significant scaffolds:

  • 1,3-Benzodioxole (Methylenedioxyphenyl - MDP): This group is a well-known feature in many natural products and synthetic drugs.[2][3] It is widely recognized for its ability to interact with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[4][5][6]

  • Pyrrole-2-carbaldehyde: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9][10]

This guide will therefore explore three primary, rationally-deduced avenues for BPC's therapeutic potential:

  • Modulation of Cytochrome P450 Enzymes: Stemming from the 1,3-benzodioxole moiety.

  • Anticancer Activity: Based on the established cytotoxicity of both pyrrole-2-carbaldehyde derivatives and some benzodioxole compounds.[11][12]

  • Anti-inflammatory Activity: A known property of many pyrrole-based compounds.[13][14][15]

For each potential application, we will present the underlying scientific reasoning, propose specific molecular targets, and provide detailed, actionable protocols for experimental validation.

Potential Target Class 1: Cytochrome P450 (CYP) Enzymes

Scientific Rationale

The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) group is a classic "mechanism-based inactivator" of cytochrome P450 enzymes.[16] These enzymes are central to the metabolism of a vast majority of drugs and other xenobiotics.[5][17] The MDP group can be metabolically activated by CYP enzymes to form a highly reactive carbene intermediate, which then binds covalently to the heme iron or protein apoprotein, leading to irreversible inhibition.[16] This interaction has two major therapeutic implications:

  • Drug-Drug Interactions (DDI): Inhibition of CYPs can slow the metabolism of co-administered drugs, increasing their plasma concentration and potentially leading to toxicity. Understanding BPC's effect on CYPs is critical for its safety profile.[4][5]

  • Therapeutic Synergism: This inhibitory effect can be harnessed. For instance, MDP-containing compounds are used as "synergists" with pesticides to increase their efficacy by preventing their breakdown.[4] In a clinical context, a CYP inhibitor can be used to "boost" the therapeutic effect of another drug. Stiripentol, an antiepileptic drug containing the 1,3-benzodioxole moiety, leverages this mechanism to prolong the activity of other co-administered anticonvulsants.[18][19]

Given the presence of the 1,3-benzodioxole moiety in BPC, it is highly probable that it interacts with one or more CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2B10).[17][20]

Proposed Experimental Workflow: CYP Inhibition Assay

The following workflow outlines the steps to determine if BPC is a reversible or time-dependent (irreversible) inhibitor of key CYP isoforms, such as CYP3A4.

CYP_Inhibition_Workflow cluster_0 Part 1: Reversible Inhibition Screen cluster_1 Part 2: Time-Dependent Inhibition (TDI) Assay prep_reagents_rev Prepare Reagents: - Human Liver Microsomes (HLM) - CYP3A4 Substrate (e.g., Midazolam) - BPC Stock Solution - NADPH (Cofactor) incubation_rev Incubate HLM with Substrate and varying concentrations of BPC prep_reagents_rev->incubation_rev start_reaction_rev Initiate Reaction with NADPH incubation_rev->start_reaction_rev quench_reaction_rev Quench Reaction (e.g., with Acetonitrile) start_reaction_rev->quench_reaction_rev analysis_rev Analyze Metabolite Formation (e.g., 1'-hydroxymidazolam) via LC-MS/MS quench_reaction_rev->analysis_rev calc_ic50 Calculate IC50 Value analysis_rev->calc_ic50 pre_incubation Pre-incubate HLM with BPC and NADPH (to allow for metabolic activation) calc_ic50->pre_incubation If IC50 is potent, proceed to TDI dilution Dilute mixture to minimize reversible inhibition pre_incubation->dilution add_substrate Add high concentration of CYP3A4 Substrate dilution->add_substrate measure_activity Measure remaining CYP3A4 activity over time via LC-MS/MS add_substrate->measure_activity calc_kinact_ki Calculate kinact and KI measure_activity->calc_kinact_ki

Caption: Workflow for assessing CYP450 inhibition potential of BPC.

Detailed Protocol: Time-Dependent Inhibition (TDI) Assay for CYP3A4
  • Pre-incubation:

    • In a 96-well plate, combine Human Liver Microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and varying concentrations of BPC (e.g., 0, 1, 5, 10, 25 µM).

    • Initiate the pre-incubation by adding NADPH (final concentration 1 mM). Incubate at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).

  • Definitive Incubation:

    • After each pre-incubation time point, dilute the mixture 10-fold into a new plate containing a high concentration of a CYP3A4-specific substrate (e.g., 10 µM Midazolam) and additional NADPH (1 mM). This dilution minimizes the contribution of any reversible inhibition.

    • Allow the reaction to proceed for a short, fixed time (e.g., 5 minutes) at 37°C.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite (1'-hydroxymidazolam).

  • Data Analysis:

    • For each BPC concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate (k_obs).

    • Plot the k_obs values against the BPC concentrations and fit the data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).

Potential Target Class 2: Anticancer Pathways

Scientific Rationale

Both structural components of BPC are found in molecules with established anticancer activity.

  • Pyrrole-2-carbaldehyde Derivatives: This scaffold is present in numerous compounds demonstrating potent cytotoxicity against a range of human cancer cell lines, including glioblastoma, lung cancer, and hepatocellular carcinoma.[11] The mechanisms are diverse but have been linked to the inhibition of key cellular targets like microtubules, protein kinases (e.g., EGFR, VEGFR), and Bcl-2 proteins, ultimately leading to apoptosis and cell cycle arrest.[9][21][22]

  • 1,3-Benzodioxole Derivatives: Certain compounds featuring this moiety have also shown significant anti-tumor properties.[2][12][18] For example, 1,3-benzodioxole derivatives conjugated with arsenicals have demonstrated potent anti-proliferative effects against leukemia and breast cancer cell lines by inducing oxidative stress and apoptosis.[2][18][19]

The combination of these two pharmacophores in BPC suggests a strong potential for anticancer activity, possibly through synergistic or multi-target effects.

Proposed Experimental Workflow: Anticancer Activity Screening

Anticancer_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action (MOA) Studies cell_culture Culture Cancer Cell Lines (e.g., A549-Lung, MCF-7-Breast) and Normal Cell Line (e.g., PBMC) treat_cells Treat cells with serial dilutions of BPC mtt_assay Perform MTT or Resazurin Assay after 48-72h incubation calc_ic50_cancer Determine IC50 values for each cell line apoptosis_assay Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) calc_ic50_cancer->apoptosis_assay If selective cytotoxicity is observed target_validation Western Blot for key proteins (e.g., cleaved PARP, Cyclin D1) apoptosis_assay->target_validation cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) cell_cycle_assay->target_validation kinase_panel Kinase Inhibition Panel (e.g., EGFR, VEGFR) kinase_panel->target_validation

Caption: Workflow for evaluating the anticancer potential of BPC.

Detailed Protocol: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control cell line (e.g., peripheral blood mononuclear cells, PBMCs) in appropriate media.[11]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Treatment:

    • Prepare a series of dilutions of BPC in culture medium (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different BPC concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours.[11]

  • MTT Reagent Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the BPC concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Quantitative Data Summary

The following table structure should be used to summarize the cytotoxicity data obtained from the MTT assay.

CompoundCell LineTissue of OriginIC50 (µM) after 48h
BPC A549Lung CancerExperimental Value
BPC MCF-7Breast CancerExperimental Value
BPC PBMCNormal BloodExperimental Value
Doxorubicin A549Lung CancerReference Value

Potential Target Class 3: Inflammatory Pathways

Scientific Rationale

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[15] For example, Tolmetin and Ketorolac are established NSAIDs built upon a pyrrole scaffold.[23]

The mechanism of action for many pyrrole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[13][23] Some pyrrole derivatives have also been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF-α or by interacting with proteins such as iNOS.[15][24] The presence of the pyrrole-2-carbaldehyde core in BPC makes these inflammatory mediators highly plausible targets.

Proposed Experimental Workflow: Anti-inflammatory Activity Assessment

AntiInflammatory_Workflow cluster_0 Part 1: In Vitro Cellular Model cluster_1 Part 2: Enzymatic Assays lps_stimulation Stimulate Macrophages (e.g., RAW 264.7) with Lipopolysaccharide (LPS) bpc_treatment Co-treat cells with varying concentrations of BPC measure_no Measure Nitric Oxide (NO) production (Griess Assay) measure_cytokines Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA calc_inhibition Calculate % Inhibition cox2_assay COX-2 Inhibitor Screening Assay (measures prostaglandin production) calc_inhibition->cox2_assay If cellular activity is confirmed determine_cox2_ic50 Determine IC50 for COX-2

Caption: Workflow for assessing the anti-inflammatory properties of BPC.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
  • Cell Culture and Seeding:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells for 1 hour with various concentrations of BPC (e.g., 1, 10, 50 µM) or a positive control (e.g., Dexamethasone).

  • Stimulation:

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection and Analysis:

    • After incubation, collect the cell culture supernatant from each well.

    • Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the TNF-α standards provided in the kit.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percentage inhibition of TNF-α release for each BPC concentration compared to the LPS-only treated cells.

Conclusion and Future Directions

This guide outlines a rational, structure-based approach to elucidating the therapeutic potential of the novel compound this compound. Based on the well-documented activities of its core moieties, we have identified three high-priority target classes: Cytochrome P450 enzymes , anticancer pathways , and inflammatory mediators .

The experimental workflows and detailed protocols provided herein offer a clear roadmap for initial investigations. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies. For example, confirmed anticancer activity would warrant investigations into specific apoptotic pathways, kinase profiling, and in vivo xenograft models. Similarly, confirmed anti-inflammatory activity should be followed by in vivo models of inflammation (e.g., carrageenan-induced paw edema) and a broader assessment of cytokine modulation.

Ultimately, the systematic application of these methodologies will serve to thoroughly characterize the pharmacological profile of BPC, paving the way for its potential development as a novel therapeutic agent.

References

A consolidated list of all sources cited within this document, with clickable URLs for verification.

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023-09-20).
  • Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. Benchchem.
  • The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide. Benchchem.
  • Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. PubMed.
  • Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. PubMed.
  • What is 1,3-Benzodioxole?. ChemicalBook. (2020-02-12).
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. (2023-03-13).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. (2022-06-10).
  • Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed.
  • Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects | Request PDF. ResearchGate. (2025-08-07).
  • Methylenedioxy. Wikipedia.
  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. (2013-07-01).
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT.
  • Methylenedioxyphenyl. CureFFI.org. (2013-09-04).
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.
  • 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. Chem-Impex.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC - NIH.
  • Synthesis of new pyrroles of potential anti-inflammatory activity. PubMed.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI.
  • 4-Acetyl-1H-pyrrole-2-carbaldehyde. PMC - NIH.
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025-08-06).
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI.
  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate.
  • (PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. (2015-01-03).
  • This compound.
  • Inhibition of Cytochrome P450 Enzymes | Request PDF. ResearchGate.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. NIH. (2024-09-04).
  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
  • This compound. PubChem.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. (2024-05-05).
  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. PubMed.
  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. (2015-08-28).

Sources

In Silico Modeling of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound featuring scaffolds of known pharmacological relevance. We present a detailed, field-proven methodology for investigating its potential interactions with therapeutically significant protein targets. This document is structured to guide researchers through target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling, with an emphasis on the causal reasoning behind each procedural step. Our objective is to furnish drug development professionals with a robust computational strategy to elucidate interaction mechanisms and guide further experimental validation.

Introduction: Rationale and Strategic Overview

The convergence of the benzodioxole and pyrrole-2-carbaldehyde moieties in a single molecular entity presents a compelling case for computational investigation. Pyrrole derivatives are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] Similarly, the benzodioxole ring is a key pharmacophore in numerous bioactive compounds, with demonstrated efficacy in targeting enzymes like histone deacetylases (HDACs) and cyclooxygenases (COXs).[2][3]

The subject of our study, this compound (PubChem CID: 4296504), is a novel compound whose biological activity is not yet extensively characterized.[4] An in silico approach, therefore, offers a time- and resource-efficient strategy to generate testable hypotheses regarding its mechanism of action and potential therapeutic applications.

This guide will present a hypothetical, yet scientifically rigorous, in silico workflow to probe the interactions of this compound with three well-validated drug targets:

  • Histone Deacetylase 1 (HDAC1): A key epigenetic regulator implicated in cancer.

  • Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory drugs.

  • HER2 (ERBB2): A receptor tyrosine kinase crucial in certain types of breast cancer.

Our approach is designed to be self-validating at each stage, ensuring the generation of reliable and interpretable data.

The Computational Drug Discovery Workflow: A Conceptual Framework

The in silico analysis of a small molecule's biological potential is a multi-step process, where each stage builds upon the last to refine our understanding of its interactions. The workflow described herein is designed to systematically narrow down the possibilities from broad target identification to the fine details of binding dynamics.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Model Generation A Target Identification & Selection B Ligand & Protein Structure Preparation A->B C Molecular Docking B->C Prepared Structures D ADMET Prediction E Molecular Dynamics Simulation C->E Top Scoring Pose F Binding Free Energy Calculation E->F G Pharmacophore Modeling F->G Validated Complex H Virtual Screening G->H

Figure 1: A high-level overview of the in silico drug discovery workflow.

Phase 1: System Preparation

Target Identification and Structure Retrieval

Based on the known biological activities of benzodioxole and pyrrole derivatives, we have selected the following protein targets for our investigation.[1][2][3] The corresponding crystal structures will be retrieved from the Protein Data Bank (PDB).

Target ProteinPDB IDRationale
Histone Deacetylase 1 (HDAC1)4BKXBenzodioxole derivatives have shown HDAC inhibitory activity.[3]
Cyclooxygenase-2 (COX-2)5IKQPyrrole and benzodioxole scaffolds are present in known COX inhibitors.[2]
HER2 (ERBB2) Kinase Domain3PP0Pyrrole-containing compounds have been investigated as HER2 inhibitors.
Ligand and Protein Preparation: A Step-by-Step Protocol

The fidelity of in silico predictions is critically dependent on the quality of the input structures. This protocol outlines the necessary steps to prepare both the ligand and protein for subsequent analysis.

Protocol 3.2.1: Ligand Preparation

  • Structure Retrieval: Download the 3D structure of this compound in SDF format from the PubChem database (CID: 4296504).[4]

  • Energy Minimization: Using a molecular modeling software such as Avogadro or PyMOL, perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.

  • File Format Conversion: Convert the energy-minimized structure to the PDBQT format, which is required for AutoDock Vina.[5] This process involves adding Gasteiger charges and defining rotatable bonds.

Protocol 3.2.2: Protein Preparation

  • Structure Download: Download the PDB files for the selected targets (4BKX, 5IKQ, 3PP0) from the RCSB PDB database.[6][7][8]

  • Initial Cleaning: Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to study the binding of our specific ligand in the active site.

  • Adding Hydrogens: Add polar hydrogens to the protein structure. Most PDB structures derived from X-ray crystallography do not include hydrogens.[5]

  • Charge Assignment: Assign Kollman charges to the protein atoms.

  • File Format Conversion: Save the cleaned and prepared protein structure in the PDBQT format for use with AutoDock Vina.[5]

Phase 2: Initial Screening and Profiling

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding affinity and the specific interactions that stabilize the complex.

Protocol 4.1.1: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Using AutoDock Tools, define a grid box that encompasses the known active site of the target protein. The size and center of the grid box are critical parameters that define the search space for the docking algorithm.[9]

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of docking runs and rank the resulting poses based on their predicted binding affinity (in kcal/mol).

  • Results Analysis: The output will be a PDBQT file containing multiple binding poses, ranked by their scores. The pose with the lowest binding affinity is typically considered the most favorable.

Table 4.1.1: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HDAC14BKX-8.5HIS142, HIS143, TYR306
COX-25IKQ-9.2ARG120, TYR355, SER530
HER23PP0-7.8LYS753, THR862, ASP863
In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[10][11]

Protocol 4.2.1: ADMET Profiling using Web-Based Tools

  • Input: Submit the SMILES string of the ligand to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

  • Analysis: These servers provide predictions for a wide range of properties, including gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.[12]

Table 4.2.1: Hypothetical ADMET Profile

PropertyPredictionImplication
GI AbsorptionHighGood potential for oral bioavailability.
BBB PermeantNoUnlikely to cause CNS side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
AMES ToxicityNoLow likelihood of being mutagenic.
hERG InhibitionLowReduced risk of cardiotoxicity.

Phase 3: Dynamic Validation and Refinement

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and solvent effects.

G A Start with Best Docking Pose B Prepare Topology Files (Protein & Ligand) A->B C Solvate the System in a Water Box B->C D Add Counter-ions to Neutralize C->D E Energy Minimization D->E F NVT Equilibration (Constant Volume/Temp) E->F G NPT Equilibration (Constant Pressure/Temp) F->G H Production MD Run G->H I Trajectory Analysis (RMSD, RMSF, etc.) H->I

Figure 2: Workflow for Protein-Ligand Molecular Dynamics Simulation.

Protocol 5.1: MD Simulation with GROMACS

This protocol provides a general outline for running an MD simulation of a protein-ligand complex using GROMACS.[1][13]

  • System Setup:

    • Merge the coordinates of the protein and the best-ranked ligand pose into a single PDB file.

    • Generate topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36).

    • Define a simulation box and solvate the complex with water molecules.

    • Add ions to neutralize the system's charge.[1]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's pressure and density.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD plot indicates that the system has reached equilibrium.[14][15]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions. High RMSF values in the active site can indicate induced-fit effects upon ligand binding.[14][15]

    • Interaction Analysis: Use tools like the PLIP server to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the protein and the ligand throughout the simulation.[16][17]

Phase 4: Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for novel hits.

Protocol 6.1: Structure-Based Pharmacophore Modeling

  • Model Generation: Using software like Discovery Studio, generate a structure-based pharmacophore model from the validated protein-ligand complex obtained from the MD simulation.[18][19] The software will identify key interaction features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Model Validation: Validate the generated pharmacophore model by screening it against a database of known active and inactive compounds for the target protein. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophore features.[20]

G cluster_0 Pharmacophore Features cluster_1 Ligand A H-Bond Acceptor Ligand 1-(1,3-Benzodioxol-5-yl)- 1H-pyrrole-2-carbaldehyde A->Ligand Carbonyl Oxygen B H-Bond Donor C Hydrophobic C->Ligand Benzodioxole Ring D Aromatic Ring D->Ligand Pyrrole & Benzene Rings

Figure 3: A conceptual pharmacophore model for the title compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust in silico workflow for the initial characterization of this compound. By integrating molecular docking, ADMET prediction, molecular dynamics simulations, and pharmacophore modeling, researchers can generate high-quality, data-driven hypotheses about the compound's potential biological targets and mechanism of action.

The results from this computational pipeline provide a strong foundation for subsequent experimental validation. High-scoring and dynamically stable protein-ligand complexes should be prioritized for in vitro binding assays and functional studies. Furthermore, the generated pharmacophore models can serve as a starting point for lead optimization and the discovery of novel analogs with improved potency and pharmacokinetic properties.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.
  • RCSB Protein Data Bank. (n.d.). 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. [Link]

  • RCSB Protein Data Bank. (n.d.). 4BKX: The structure of HDAC1 in complex with the dimeric ELM2-SANT domain of MTA1 from the NuRD complex. [Link]

  • Bentham Science Publishers. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. [Link]

  • PubMed. (2017). Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer. [Link]

  • RCSB Protein Data Bank. (n.d.). 3PP0: Crystal Structure of the Kinase domain of Human HER2 (erbB2). [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4296504, this compound. [Link]

  • Salentin, S., et al. (2015). PLIP: fully automated protein–ligand interaction profiler. Nucleic acids research, 43(W1), W443-W447. [Link]

  • BIOVIA, Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

Sources

An In-Depth Technical Guide to the Discovery of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the 1,3-benzodioxole and pyrrole scaffolds into a singular molecular architecture presents a compelling strategy in contemporary medicinal chemistry. The 1,3-benzodioxole moiety, a well-known pharmacophore found in numerous natural products, is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyrrole ring is a cornerstone of many biologically active compounds and approved drugs, exhibiting a diverse range of therapeutic applications.[3][4] This guide delineates a strategic pathway for the synthesis, characterization, and biological evaluation of a novel class of compounds: 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde and its derivatives. We will explore the rationale behind the molecular design, propose a robust synthetic methodology, and outline a comprehensive screening cascade to elucidate the therapeutic potential of these promising molecules.

Introduction: The Rationale for Hybridization

The strategic amalgamation of distinct pharmacophores into a single molecular entity is a well-established paradigm in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The 1,3-benzodioxole ring system, a key structural feature in natural products like safrole, has been extensively utilized in the development of therapeutic agents.[1] Its unique electronic and steric properties can favorably influence ligand-receptor interactions.

The pyrrole nucleus, a five-membered aromatic heterocycle, is another privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a versatile synthetic handle for further derivatization, allowing for the exploration of a broad chemical space and the fine-tuning of biological activity.

This guide focuses on the synthesis and evaluation of compounds centered around the this compound core. The direct linkage of the electron-rich benzodioxole moiety to the pyrrole nitrogen is anticipated to modulate the electronic properties of the pyrrole ring, potentially influencing its reactivity and biological profile.

Synthetic Strategy: A Two-Step Approach

A logical and efficient synthetic route to the target scaffold involves a two-step sequence: the initial formation of the N-aryl pyrrole core via the Paal-Knorr synthesis, followed by the introduction of the carbaldehyde group at the C2 position using the Vilsmeier-Haack reaction.

Step 1: Paal-Knorr Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine.[5][6][7] In this proposed synthesis, 2,5-dimethoxytetrahydrofuran serves as a stable and commercially available precursor to succinaldehyde, which is generated in situ under acidic conditions. This reacts with 3,4-(methylenedioxy)aniline to yield the desired N-substituted pyrrole.

Paal-Knorr Synthesis reagent1 2,5-Dimethoxytetrahydrofuran reaction Paal-Knorr Reaction (Acidic Conditions) reagent1->reaction Succinaldehyde precursor reagent2 3,4-(Methylenedioxy)aniline reagent2->reaction Amine source product 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole reaction->product

Caption: Paal-Knorr synthesis of the N-aryl pyrrole core.

Experimental Protocol: Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

  • To a stirred solution of 3,4-(methylenedioxy)aniline (1.37 g, 10 mmol) in glacial acetic acid (20 mL) at room temperature, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(1,3-benzodioxol-5-yl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich pyrrole ring, preferentially at the C2 position, to introduce the formyl group.

Vilsmeier-Haack Reaction reactant 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole reaction Vilsmeier-Haack Reaction (POCl₃, DMF) reactant->reaction Substrate product This compound reaction->product

Caption: Vilsmeier-Haack formylation of the N-aryl pyrrole.

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.53 g, 10 mmol) dropwise with stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (1.87 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).

  • Carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until it is alkaline (pH ~8-9).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the target compound.

Biological Evaluation: A Targeted Screening Approach

Based on the known biological activities of the benzodioxole and pyrrole moieties, a targeted screening approach is recommended to evaluate the therapeutic potential of the synthesized this compound derivatives.

Anticancer Activity

Numerous benzodioxole and pyrrole derivatives have demonstrated significant anticancer activity.[2][11][12] Therefore, the initial biological screening should focus on evaluating the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Table 1: Proposed Anticancer Screening Panel

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
PC-3Prostate Adenocarcinoma
HeLaCervical Adenocarcinoma

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Antimicrobial Activity

Both benzodioxole and pyrrole-containing compounds have been reported to possess antimicrobial properties.[1][12] The synthesized derivatives should be evaluated for their activity against a panel of clinically relevant bacterial and fungal strains.

Table 2: Proposed Antimicrobial Screening Panel

MicroorganismType
Staphylococcus aureusGram-positive bacteria
Bacillus subtilisGram-positive bacteria
Escherichia coliGram-negative bacteria
Pseudomonas aeruginosaGram-negative bacteria
Candida albicansFungal pathogen

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies

The versatile 2-carbaldehyde functional group on the pyrrole ring serves as an excellent starting point for the synthesis of a library of derivatives. By systematically modifying this group, valuable insights into the structure-activity relationship (SAR) can be obtained.

SAR Studies core 1-(1,3-Benzodioxol-5-yl)-1H- pyrrole-2-carbaldehyde derivatives Derivative Library (e.g., Schiff bases, oximes, hydrazones) core->derivatives Derivatization bioassays Biological Assays (Anticancer, Antimicrobial) derivatives->bioassays Screening sar Structure-Activity Relationship Analysis bioassays->sar Data Analysis

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Potential Modifications at the 2-Carbaldehyde Position:

  • Schiff Base Formation: Reaction with various primary amines to introduce diverse lipophilic and electronic features.

  • Oxime and Hydrazone Synthesis: Conversion to oximes and hydrazones, which can act as hydrogen bond donors and acceptors.

  • Wittig Reaction: Chain extension to introduce alkenyl substituents.

  • Reduction and Oxidation: Conversion to the corresponding alcohol or carboxylic acid to probe the importance of the aldehyde functionality.

By correlating the structural modifications with the observed biological activities, key pharmacophoric features required for potency and selectivity can be identified, guiding the design of second-generation compounds with improved therapeutic potential.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic strategy outlined in this guide is robust and allows for the efficient production of the core structure and its derivatives. The proposed biological evaluation cascade, focusing on anticancer and antimicrobial activities, provides a clear path for elucidating the therapeutic potential of this compound class. Subsequent SAR studies will be crucial in optimizing the lead compounds and advancing them through the drug discovery pipeline. The unique combination of the benzodioxole and pyrrole moieties holds significant promise for the development of new and effective medicines.

References

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. IntechOpen. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. PubMed. [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. NIH. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. ResearchGate. [Link]

  • Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

Sources

The Lamellarins: A Technical Guide to a Class of Marine Pyrrole Alkaloids with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the 1,3-benzodioxole and pyrrole heterocyclic systems represents a privileged structural motif in medicinal chemistry, albeit one with few direct representatives in nature. This technical guide provides an in-depth exploration of the lamellarins, a prominent class of marine alkaloids that serve as significant natural product analogs to the core structure of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole. While not possessing the precise carbaldehyde linkage, the lamellarins feature a 3,4-diarylpyrrole scaffold, with aryl substituents often bearing methoxy and hydroxy groups that are biosynthetic precursors to the 1,3-benzodioxole ring. This guide, intended for researchers, scientists, and drug development professionals, will traverse the isolation, structural elucidation, synthetic strategies, and diverse biological activities of these compelling molecules. Particular emphasis is placed on the causality behind experimental choices in their synthesis and the self-validating nature of the described protocols, providing a rigorous framework for further investigation and analog development.

Introduction: The Allure of Fused Heterocyclic Systems

The 1,3-benzodioxole moiety is a well-known pharmacophore present in numerous natural products and synthetic compounds, contributing to a wide array of biological activities.[1][2] Similarly, the pyrrole ring is a fundamental component of many biologically active molecules, including heme, chlorophyll, and a multitude of alkaloids.[3] The combination of these two heterocyclic systems in a single molecular entity, such as the synthetic precursor 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, presents an intriguing scaffold for drug discovery. While direct natural product analogs of this specific structure are not widely reported, the lamellarin class of marine alkaloids provides a rich and extensively studied family of compounds that embody the core structural and biosynthetic principles.

The lamellarins are a group of over 70 pyrrole-derived alkaloids first isolated in 1985 from the marine mollusk Lamellaria sp.[4] They have since been discovered in a variety of marine organisms, including ascidians and sponges.[5][6] Structurally, the lamellarins are characterized by a central pyrrole ring, typically substituted at the 3 and 4 positions with polyhydroxy- or methoxyphenyl groups.[4][7] These compounds are broadly categorized into two main groups: the fused pentacyclic lamellarins (Type I) and the unfused 3,4-diarylpyrrole-2-carboxylates (Type II).[5][8] The biosynthetic origin of the lamellarins is believed to involve the oxidative coupling of dopamine derivatives, which are also precursors to the 1,3-benzodioxole ring system.[7] This biosynthetic linkage underscores the chemical and biological relevance of the lamellarins as analogs to the topic of this guide.

The lamellarins exhibit a remarkable spectrum of biological activities, including potent cytotoxicity against various cancer cell lines, inhibition of HIV-1 integrase, and the ability to reverse multidrug resistance (MDR) in cancer cells.[4][5][9] This diverse bioactivity has spurred significant interest in their total synthesis and the development of novel analogs with improved therapeutic profiles.[10][11][12]

The Lamellarin Family: Structure and Natural Sources

The structural diversity within the lamellarin family is a key feature that contributes to their wide range of biological activities. As mentioned, they are broadly classified into two types based on their core structure.

  • Type I Lamellarins: These compounds possess a fused pentacyclic skeleton of the 6H-chromeno[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one type. This core can have a partially saturated (Type Ia) or a fully unsaturated (Type Ib) isoquinoline moiety.[8]

  • Type II Lamellarins: These are structurally simpler, featuring an unfused 3,4-diaryl substituted pyrrole core.[8]

The variation in the oxygenation and O-substitution patterns on the aryl rings provides a rich tapestry of natural analogs.[8]

Lamellarin Type Core Structure Key Features Natural Sources References
Type I (fused)Pentacyclic 6H-chromeno[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-oneFused, rigid structure; often highly cytotoxic.Marine molluscs (Lamellaria sp.), ascidians (Didemnum sp.), sponges.[4][5][8]
Type II (unfused)3,4-Diarylpyrrole-2-carboxylateMore flexible structure; diverse biological activities.Marine sponges (Dendrilla cactos).[5]

Synthetic Strategies: Building the Lamellarin Core

The limited availability of lamellarins from natural sources has necessitated the development of efficient and flexible synthetic routes.[9] These synthetic endeavors have not only provided access to larger quantities of the natural products for biological evaluation but have also enabled the creation of novel analogs with potentially enhanced therapeutic properties.[11][12] The construction of the central pyrrole ring is a critical step in these syntheses, with several elegant strategies being employed.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine. This approach has been successfully applied in the synthesis of lamellarins, often involving the oxidative coupling of benzylic carbons to form the requisite 1,4-dicarbonyl intermediate.[4]

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound condensation Condensation & Cyclization dicarbonyl->condensation amine Primary Amine / Ammonia amine->condensation pyrrole Substituted Pyrrole condensation->pyrrole Dehydration

Caption: Paal-Knorr synthesis workflow for pyrrole formation.

Barton-Zard Pyrrole Synthesis

The Barton-Zard reaction offers another powerful tool for the construction of the pyrrole core. This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. This method has been utilized in the synthesis of several Type II lamellarins, including lamellarin R, lukianol A, and lamellarin O.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies for lamellarins and their analogs frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These methods allow for the efficient and regioselective formation of the carbon-carbon bonds required to construct the 3,4-diarylpyrrole scaffold.[13]

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Product pyrrole_halide Halogenated Pyrrole Derivative pd_catalyst Palladium Catalyst pyrrole_halide->pd_catalyst boronic_acid Arylboronic Acid boronic_acid->pd_catalyst diaryl_pyrrole 3,4-Diarylpyrrole pd_catalyst->diaryl_pyrrole C-C Bond Formation base Base base->pd_catalyst

Caption: Suzuki-Miyaura coupling for diarylpyrrole synthesis.

Biological Activities and Therapeutic Potential

The lamellarins have garnered significant attention due to their potent and diverse biological activities. Their therapeutic potential is being explored in several areas, most notably in oncology and virology.

Cytotoxicity and Antitumor Activity

Many lamellarins, particularly the fused Type I compounds, exhibit potent cytotoxic activity against a broad range of human cancer cell lines.[5][14] For instance, lamellarin D is a well-known topoisomerase I inhibitor, a mechanism of action shared with established anticancer drugs.[4] The ability of some lamellarins to overcome multidrug resistance (MDR) is of particular interest, as this is a major challenge in cancer chemotherapy.[5]

Compound Cancer Cell Line IC50 (µM) Mechanism of Action References
Lamellarin DP-388 (murine leukemia)0.018Topoisomerase I inhibition[4]
Lamellarin HVarious human cancer cell lines0.1 - 1.0Apoptosis induction[14]
Lamellarin α 20-sulfateA549 (human lung carcinoma)0.43-[13]
Anti-HIV Activity

Several lamellarins have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9] This discovery has opened up a new avenue for the development of novel antiretroviral agents based on the lamellarin scaffold.

Other Biological Activities

Beyond their anticancer and anti-HIV properties, the lamellarins have been reported to possess a range of other biological activities, including:

  • Immunomodulatory effects [5]

  • Antibiotic activity [5]

  • Antioxidant properties [5]

Experimental Protocols

The following protocols are provided as examples of the methodologies employed in the synthesis and biological evaluation of lamellarin analogs. These protocols are intended to be self-validating, with clear steps and expected outcomes.

Protocol: Synthesis of a 3,4-Diarylpyrrole via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a 3,4-diarylpyrrole, a core structure of Type II lamellarins, using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • 3,4-Dibromo-N-substituted pyrrole

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Triphenylphosphine (PPh3) (20 mol%)

  • Potassium carbonate (K2CO3) (3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,4-dibromo-N-substituted pyrrole (1 equivalent), arylboronic acid (2.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.2 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3,4-diarylpyrrole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116, HT29, SW480)[15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The lamellarins represent a fascinating and biologically significant class of marine natural products that serve as important analogs for the 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole scaffold. Their potent and diverse biological activities, particularly in the realms of oncology and virology, underscore the therapeutic potential of this structural motif. The synthetic strategies developed for the lamellarins not only provide access to these complex natural products but also offer a versatile platform for the creation of novel analogs with improved pharmacological properties.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Analogs: The continued design and synthesis of lamellarin analogs will be crucial for elucidating structure-activity relationships and identifying compounds with enhanced potency and selectivity.[11][12]

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by the lamellarins will be essential for their rational development as therapeutic agents.

  • Biosynthetic Pathway Elucidation: Further investigation into the biosynthesis of lamellarins in their natural producers could inspire novel chemoenzymatic and biotechnological approaches to their synthesis.

The study of the lamellarins and related pyrrole alkaloids continues to be a vibrant and promising area of natural product chemistry and drug discovery. The insights gained from these marine-derived molecules will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

  • Lamellarin alkaloids: Isolation, synthesis, and biological activity. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

  • Andavan, G. S., & Lemmens, P. (2008). Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. Chemical Reviews, 108(2), 427-454. [Link]

  • Dalal, N., & Garg, P. (2015). Lamellarin alkaloids: Isolation, synthesis, and biological activity. In Studies in Natural Products Chemistry (Vol. 45, pp. 205-244). Elsevier. [Link]

  • Yang, C. C., Chen, Y. J., & Lin, T. J. (2019). Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Advances, 9(28), 16087-16095. [Link]

  • Duc, D. X., & Quoc, N. V. (2022). Isolation, Bioactivities, and Synthesis of Lamellarin Alkaloids: A Review. Current Organic Chemistry, 26(10), 961-990. [Link]

  • Carballo, J. L., Hernández-Inda, Z. L., Pérez, P., & García-Grávalos, M. D. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. BMC Biotechnology, 2, 17. [Link]

  • Ohta, T., Fukuda, T., Ishibashi, F., & Iwao, M. (2013). Design and Synthesis of Lamellarin D Analogues Targeting Topoisomerase I. The Journal of Organic Chemistry, 78(21), 10736-10748. [Link]

  • Pla, D., & Albericio, F. (2008). Recent Advances in Lamellarin Alkaloids: Isolation, Synthesis and Activity. Anti-Cancer Agents in Medicinal Chemistry, 8(7), 746-760. [Link]

  • Handore, K. L., & Reddy, D. S. (2015). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Marine Drugs, 13(8), 5156-5201. [Link]

  • Pla, D., & Albericio, F. (2008). Recent Advances in Lamellarin Alkaloids: Isolation, Synthesis and Activity. Anti-Cancer Agents in Medicinal Chemistry, 8(7), 746-760. [Link]

  • Glavač, D., & Perdih, A. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 748-761. [Link]

  • Blunt, J. W., Copp, B. R., Munro, M. H., Northcote, P. T., & Prinsep, M. R. (2014). Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012). Marine Drugs, 12(3), 1365-1433. [Link]

  • Lamellarin D. (2023, December 2). In Wikipedia. [Link]

  • Ohta, T., Fukuda, T., Ishibashi, F., & Iwao, M. (2013). Design and Synthesis of Lamellarin D Analogues Targeting Topoisomerase I. The Journal of Organic Chemistry, 78(21), 10736-10748. [Link]

  • Yang, C. C., Chen, Y. J., & Lin, T. J. (2019). Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Advances, 9(28), 16087-16095. [Link]

  • Banwell, M. G., & Lupton, D. W. (2015). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine Drugs, 13(7), 4158-4208. [Link]

  • Zhang, Y., & Li, Z. (2017). Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms. Marine Drugs, 15(3), 68. [Link]

  • Chen, L., Liu, S., & Lin, Y. (2015). Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea. Marine Drugs, 13(4), 2051-2064. [Link]

  • Zarei, M., & Namvar, F. (2023). A Review on the Cytotoxicity and Antibacterial Effect of Marine Organisms of Persian Gulf. Journal of Environmental Health and Sustainable Development, 8(3), 2008-2020. [Link]

  • Lee, H., & Nam, S. J. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Marine Drugs, 21(3), 167. [Link]

  • Lee, H., & Nam, S. J. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Marine Drugs, 21(3), 167. [Link]

  • Fouad, M. A., & Edrada-Ebel, R. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. Zeitschrift für Naturforschung C, 73(5-6), 209-220. [Link]

  • Gribble, G. W. (2010). Marine Pyrrole Alkaloids. Marine Drugs, 8(10), 2749-2782. [Link]

  • Banwell, M. G., & Lan, P. (2017). The total synthesis of pyrrole-containing and related marine natural products. Natural Product Reports, 34(3), 208-228. [Link]

  • Yamada, Y., & Uchida, R. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2735. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Wang, Y., & Hu, Y. (2021). a) Representative natural products and bioactive compounds with pyrrole-2-carboxyl fragment. ResearchGate. [Link]

  • Chemical structure of natural product contained 1,3-benzodioxole rings. (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By amalgamating the pharmacologically relevant 1,3-benzodioxole and pyrrole-2-carbaldehyde scaffolds, this molecule presents a unique platform for the development of novel therapeutic agents and functional materials. This document details the plausible synthetic routes, physico-chemical properties, spectroscopic characterization, and explores the potential biological activities of this compound, drawing upon established chemical principles and data from related structures.

Introduction: The Convergence of Privileged Scaffolds

The molecular architecture of this compound is a deliberate amalgamation of two "privileged" structural motifs in drug discovery: the 1,3-benzodioxole (or methylenedioxyphenyl) ring and the N-substituted pyrrole-2-carbaldehyde core. The 1,3-benzodioxole moiety is a common feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The pyrrole ring, a fundamental five-membered nitrogen-containing heterocycle, is a cornerstone of many biologically active compounds and marketed drugs with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[3][4] The carbaldehyde functional group at the 2-position of the pyrrole ring serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex derivatives such as Schiff bases, hydrazones, and other heterocyclic systems with potential therapeutic value.[5]

The strategic combination of these two pharmacophores in a single molecular entity suggests a high potential for synergistic or unique biological activities, making this compound a compelling target for synthetic exploration and biological evaluation.

Synthesis and Mechanism

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic strategy can be devised based on well-established named reactions in heterocyclic chemistry. The proposed synthetic pathway involves a two-step sequence: (1) N-arylation of pyrrole with a suitable 1,3-benzodioxole precursor, followed by (2) formylation of the resulting N-arylpyrrole at the C2-position.

Step 1: N-Arylation via Ullmann Condensation

The initial step involves the formation of the C-N bond between the pyrrole nitrogen and the 1,3-benzodioxole ring. The Ullmann condensation is a classic and reliable method for this transformation, typically involving the copper-catalyzed reaction of an amine (in this case, pyrrole) with an aryl halide.[2][6]

Reaction:

Causality behind Experimental Choices:

  • Aryl Halide: 5-Iodo-1,3-benzodioxole is the preferred starting material over its bromo or chloro counterparts due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type couplings.[7]

  • Ligand: The efficiency of the Ullmann condensation is often significantly enhanced by the use of a ligand, which stabilizes the copper catalyst and facilitates the reaction. While various ligands can be employed, diamine or phenanthroline-based ligands have shown great efficacy in related N-arylations.[8]

  • Base: A base is required to deprotonate the pyrrole, generating the pyrrolide anion which is the active nucleophile in the reaction. Common bases for this purpose include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), with the latter often providing better results due to its higher solubility and basicity.

  • Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction at the required elevated temperatures.

Step 2: Formylation via Vilsmeier-Haack Reaction

The second step involves the introduction of a formyl group (-CHO) at the electron-rich C2-position of the 1-(1,3-benzodioxol-5-yl)-1H-pyrrole intermediate. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient way to formylate electron-rich aromatic and heteroaromatic compounds.[9][10][11]

Reaction:

The Vilsmeier Reagent:

The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[11][12]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich C2-position of the N-arylpyrrole attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation and Aromatization: An intermediate is formed, which then eliminates a proton to restore the aromaticity of the pyrrole ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

Proposed Experimental Protocol

Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., potassium carbonate, 2 equivalents).

  • Add 5-iodo-1,3-benzodioxole (1 equivalent) and pyrrole (1.2-1.5 equivalents).

  • Add a dry, degassed high-boiling solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture at a temperature ranging from 110-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the copper salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1-1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (1 equivalent) in a suitable solvent (e.g., dichloroethane or DMF) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physico-chemical and Spectroscopic Properties

The following table summarizes the key physico-chemical properties of this compound.[12]

PropertyValue
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and chlorinated solvents.

Spectroscopic Data (Predicted):

  • ¹H NMR:

    • Aldehydic Proton: A singlet in the downfield region, typically around δ 9.5-9.7 ppm.

    • Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), exhibiting characteristic coupling patterns.

    • Benzodioxole Protons: A singlet for the methylene protons (-O-CH₂-O-) around δ 6.0-6.2 ppm, and three aromatic protons on the benzene ring.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region, typically around δ 180-185 ppm.

    • Pyrrole Carbons: Signals in the aromatic region.

    • Benzodioxole Carbons: Signals for the aromatic carbons and a characteristic signal for the methylene carbon around δ 100-102 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong absorption band in the region of 1660-1690 cm⁻¹.

    • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

    • C-O-C Stretch (Benzodioxole): Characteristic bands in the fingerprint region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): Expected at m/z = 215.

Potential Applications and Future Directions

The unique structural features of this compound make it a promising candidate for various applications, particularly in the field of drug discovery.

Anticancer Drug Development

Both the pyrrole and benzodioxole moieties are present in numerous compounds with demonstrated anticancer activity.[1][3] The aldehyde functionality provides a convenient point for the synthesis of a library of derivatives (e.g., Schiff bases, hydrazones) for screening against various cancer cell lines. The mechanism of action could potentially involve the inhibition of key enzymes, disruption of signaling pathways, or induction of apoptosis.

Antimicrobial Agents

Pyrrole derivatives have a well-documented history as antimicrobial agents.[5] The incorporation of the benzodioxole ring could enhance this activity or broaden the spectrum of susceptible microorganisms. The synthesized derivatives can be tested against a panel of pathogenic bacteria and fungi to evaluate their minimum inhibitory concentrations (MICs).

Anti-inflammatory and Antioxidant Agents

Many natural and synthetic compounds containing the benzodioxole scaffold exhibit significant anti-inflammatory and antioxidant properties.[2] The potential of this compound and its derivatives as anti-inflammatory agents can be investigated using in vitro assays, such as the inhibition of pro-inflammatory enzymes or cytokines.

Conclusion

This compound represents a molecule of considerable synthetic and medicinal interest. While a dedicated synthetic protocol is yet to be widely published, its synthesis is readily achievable through established and reliable chemical transformations. The convergence of the biologically active pyrrole and benzodioxole scaffolds, coupled with the versatile aldehyde functionality, positions this compound as a valuable building block for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is highly warranted to unlock its full potential in drug discovery and materials science.

Visualization of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_intermediate Intermediate cluster_step2 Step 2: Formylation cluster_product Final Product Pyrrole Pyrrole Ullmann Ullmann Condensation (CuI, Ligand, Base) Pyrrole->Ullmann Benzodioxole 5-Iodo-1,3-benzodioxole Benzodioxole->Ullmann N_Arylpyrrole 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole Ullmann->N_Arylpyrrole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) N_Arylpyrrole->Vilsmeier Final_Product This compound Vilsmeier->Final_Product

Sources

Methodological & Application

Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Abstract: This document provides a detailed, two-part experimental protocol for the synthesis of this compound, a heterocyclic compound of interest for pharmaceutical and materials science research. The synthesis leverages two classic, high-yield reactions: the Paal-Knorr synthesis for the formation of the N-substituted pyrrole core, followed by the Vilsmeier-Haack reaction for regioselective formylation. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, characterization data, and critical safety information.

Introduction: The Significance of the Target Scaffold

The fusion of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety with a pyrrole-2-carbaldehyde scaffold creates a molecule with significant potential. The benzodioxole ring is a key pharmacophore present in numerous natural products and synthetic drugs, often imparting crucial biological activity. Pyrrole-2-carbaldehydes are versatile synthetic intermediates, serving as precursors for a wide array of more complex heterocyclic systems and pharmacologically active agents.[1][2] The target molecule, therefore, represents a valuable building block for the discovery of novel therapeutics and functional materials.

This protocol outlines a robust and reproducible pathway to this compound, beginning with the synthesis of the precursor, 1-(1,3-benzodioxol-5-yl)-1H-pyrrole.

Part 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is one of the most direct and efficient methods for preparing substituted pyrroles.[3][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this protocol, we use 2,5-dimethoxytetrahydrofuran as a stable precursor to succindialdehyde, which reacts with 3,4-methylenedioxyaniline.

Causality and Mechanism

Under acidic conditions, the 2,5-dimethoxytetrahydrofuran is hydrolyzed to form the reactive 1,4-dicarbonyl intermediate, succindialdehyde. The primary amine (3,4-methylenedioxyaniline) then undergoes a double nucleophilic attack on the two carbonyl carbons. The resulting intermediate rapidly cyclizes and dehydrates to yield the highly stable aromatic pyrrole ring. The use of a mild acid catalyst like acetic acid is crucial for promoting both the hydrolysis of the acetal and the subsequent dehydration steps without causing unwanted side reactions.

Paal_Knorr_Mechanism Paal-Knorr Reaction Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Cyclization DMT 2,5-Dimethoxytetrahydrofuran Succ Succindialdehyde (1,4-dicarbonyl) DMT->Succ H⁺, H₂O Intermediate Cyclized Intermediate Succ->Intermediate + Amine Amine 3,4-Methylenedioxyaniline Product 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole Intermediate->Product -2H₂O (Dehydration) Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrole 1-(1,3-Benzodioxol-5-yl) -1H-pyrrole Iminium Iminium Intermediate Pyrrole->Iminium + Vilsmeier Reagent Product Final Aldehyde Product Iminium->Product H₂O (Hydrolysis)

Sources

Application Note: Vilsmeier-Haack Formylation of 1-(1,3-benzodioxol-5-yl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective formylation of 1-(1,3-benzodioxol-5-yl)pyrrole to synthesize 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde. The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[1][2][3] Formylated pyrroles are highly valuable precursors in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5][6] This guide details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and offers expert insights into safety, optimization, and troubleshooting.

Scientific Principles and Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of a potent electrophile, the Vilsmeier reagent, followed by an electrophilic attack by the pyrrole substrate.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), by an acid halide such as phosphorus oxychloride (POCl₃).[7] DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-N-(chloromethylene)iminium salt, known as the Vilsmeier reagent.[1][2][3][8] This reagent is the active formylating agent in the reaction.

A placeholder image is used for the intermediate adduct as a direct chemical drawing is not possible. The diagram illustrates the conceptual flow.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The N-substituted pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[3] The π-system of the pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Due to the strong electron-donating effect of the nitrogen atom, this attack is highly regioselective, occurring almost exclusively at the C2 position (the carbon adjacent to the nitrogen).[2][4] This forms a cationic intermediate, which is stabilized by resonance. The subsequent loss of a proton restores aromaticity, yielding a new iminium salt intermediate. During the aqueous work-up phase, this iminium salt is readily hydrolyzed to furnish the final aldehyde product, this compound.[1][7]

Vilsmeier_Mechanism sub 1-(1,3-benzodioxol-5-yl)pyrrole sigma Sigma Complex (Cationic Intermediate) sub->sigma Electrophilic Attack (at C2 position) vr Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ vr->sigma iminium Iminium Salt Intermediate sigma->iminium Deprotonation (Restores Aromaticity) product 1-(1,3-benzodioxol-5-yl) -1H-pyrrole-2-carbaldehyde iminium->product Hydrolysis h2o H₂O (Work-up) h2o->product

Caption: Mechanism of Vilsmeier-Haack formylation on the pyrrole substrate.

Detailed Experimental Protocol

Critical Safety Precautions

This protocol involves hazardous materials that demand strict safety measures.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and a potent lachrymator. It reacts violently and exothermically with water, releasing toxic HCl and phosphoric acid fumes.[9][10][11] All manipulations must be performed in a certified chemical fume hood. Wear heavy-duty nitrile gloves, a chemical-resistant apron, and chemical splash goggles with a face shield.[12][13]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Work-up Procedure: The quenching of the reaction mixture is extremely hazardous due to the violent reaction of excess POCl₃ with water.[7] The "reverse quench" method described is mandatory to control the exothermic reaction. Ensure a large volume of ice is available and that the addition is slow and controlled.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Typical AmountMolar Equiv.Notes
1-(1,3-benzodioxol-5-yl)pyrroleC₁₁H₉NO₂187.195.00 g1.0Substrate
Phosphorus Oxychloride (POCl₃)POCl₃153.332.8 mL (4.6 g)1.1Use freshly distilled
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mLSolventAnhydrous grade
Sodium Acetate (NaOAc)CH₃COONa82.0320 g~9For work-up
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL-For extraction
HexanesC₆H₁₄86.18As needed-For chromatography
Silica GelSiO₂60.08As needed-230-400 mesh
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying
Step-by-Step Methodology

Workflow A 1. Setup & Reagent Prep (Inert atmosphere, 0°C) B 2. Vilsmeier Reagent Formation (Slowly add POCl₃ to DMF) A->B C 3. Substrate Addition (Add pyrrole solution dropwise) B->C D 4. Reaction (Stir at RT for 4-6h, monitor by TLC) C->D E 5. Quench (CRITICAL) (Pour reaction mix onto ice/NaOAc solution) D->E F 6. Extraction (Extract with Ethyl Acetate) E->F G 7. Purification (Silica Gel Column Chromatography) F->G H 8. Product Isolation (Evaporate solvent) G->H

Caption: Experimental workflow for the synthesis of the target aldehyde.

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (2.8 mL, 1.1 eq) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Causality: This slow, cooled addition is crucial to manage the exothermic reaction and ensure the controlled formation of the Vilsmeier reagent.[14] A whitish solid may form. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete.

  • Substrate Addition: Dissolve 1-(1,3-benzodioxol-5-yl)pyrrole (5.00 g, 1.0 eq) in anhydrous DMF (5 mL). Add this solution dropwise to the cold Vilsmeier reagent suspension over 15 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up and Hydrolysis: Prepare a 1 L beaker containing crushed ice (200 g) and a solution of sodium acetate (20 g) in water (200 mL). While stirring the ice-slurry vigorously, slowly and carefully pour the reaction mixture into the beaker. Causality: This "reverse quench" is a critical safety step. The large volume of ice and basic buffer solution safely dissipates the significant heat generated from the hydrolysis of excess POCl₃ and simultaneously hydrolyzes the iminium salt to the aldehyde.[7]

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure product.

Expected Product Characterization

The final product, This compound , has the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol .[15][16]

  • Appearance: Expected to be a pale yellow or off-white solid.

  • ¹H NMR: Key signals should include a singlet for the aldehydic proton (δ ~9.5-9.7 ppm), a singlet for the methylenedioxy protons (δ ~6.0 ppm), and distinct multiplets for the aromatic and pyrrole ring protons.[5][17]

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band is expected around 1660-1680 cm⁻¹.[18]

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 215.

Field Insights & Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware (Vilsmeier reagent is moisture-sensitive).2. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled POCl₃.2. Increase reaction time and monitor by TLC. Gentle heating (40-50 °C) can be applied if necessary.
Dark Tar Formation 1. Reaction temperature too high during reagent formation.2. Uncontrolled quench procedure.1. Maintain strict temperature control (0 °C) during the addition of POCl₃.2. Adhere strictly to the slow, "reverse quench" protocol into a large volume of ice.
Difficult Purification Presence of unreacted DMF or polar byproducts.1. During work-up, wash the combined organic layers with water (2-3 times) to remove residual DMF.2. A well-executed quench minimizes byproducts, simplifying chromatography.
Incorrect Regioisomer Unlikely for this substrate.The C2 position is strongly electronically favored. If other isomers are detected, re-verify the structure of the starting material. Formylation of electron-deficient pyrroles can yield other isomers.[4]

Conclusion

The Vilsmeier-Haack reaction is a highly reliable and efficient method for the C2-formylation of 1-(1,3-benzodioxol-5-yl)pyrrole. By exercising rigorous control over reaction conditions, especially temperature and moisture, and adhering to critical safety protocols during the work-up, high yields of the desired aldehyde can be consistently achieved. This protocol provides a robust foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate for further elaboration.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Regioselective Formylation of Pyrroles: Precision Synthesis with N-(Chloromethylene)-N-methylmethanaminium Chloride. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415. Available from: [Link]

  • Slideshare. Vilsmeier haack rxn. Available from: [Link]

  • Beh, M. H. R., et al. (2018). Regioselective substituent effects upon the synthesis of dipyrrins from 2-formyl pyrroles. Canadian Journal of Chemistry, 96(7), 633-640. Available from: [Link]

  • NIOSH. Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Centers for Disease Control and Prevention. Available from: [Link]

  • Canadian Science Publishing. Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Available from: [Link]

  • ACS Omega. The Formylation of N,N-Dimethylcorroles. Available from: [Link]

  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Available from: [Link]

  • SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • Organic Chemistry Frontiers. N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available from: [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. Available from: [Link]

  • Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
  • CORE. One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Available from: [Link]

  • ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Available from: [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde - IR Spectrum. Available from: [Link]

  • PMC - NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

Sources

Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive guide to the Suzuki coupling of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry due to the prevalence of the benzodioxole and pyrrole motifs in biologically active molecules. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, and discuss critical parameters for achieving high-yield synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Importance of Arylated Pyrroles

Pyrrole-based compounds are ubiquitous in pharmaceuticals and natural products.[3][4] The arylation of the pyrrole core, particularly at the C2 position, allows for the systematic exploration of chemical space, enabling the modulation of a compound's pharmacological profile. The target substrate, this compound, combines the electron-rich pyrrole nucleus with the privileged 1,3-benzodioxole moiety, making its derivatives prime candidates for drug discovery programs.[5]

The Suzuki-Miyaura coupling is an indispensable tool for forging the crucial C-C bond between this pyrrole substrate and various aryl or heteroaryl boronic acids.[6] Its advantages are numerous, including mild reaction conditions, the use of commercially available and relatively non-toxic organoboron reagents, and its remarkable tolerance for a wide array of functional groups, such as the aldehyde present in our substrate.[1][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9][10] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (or pseudohalide), forming a Pd(II) complex.[8][10]

  • Transmetalation: In this key step, the organic moiety from the organoboron species is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][10]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition (R¹-X) Pd0->OxidativeAddition PdII_Complex R¹-Pd(II)L_n-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_Complex->Transmetalation Coupled_PdII R¹-Pd(II)L_n-R² Transmetalation->Coupled_PdII ReductiveElimination Reductive Elimination Coupled_PdII->ReductiveElimination ReductiveElimination->Pd0

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol details a robust method for the Suzuki coupling of a halogenated derivative of this compound with an arylboronic acid. The choice of a brominated or iodinated pyrrole is crucial, as aryl chlorides can be less reactive.[9]

Materials and Reagents
  • 5-Bromo-1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

  • Base: K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Reaction Setup and Workflow

The following workflow outlines the key stages of the experimental procedure.

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Flask Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 5-Bromo-1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).[8]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction temperature is a critical parameter and may require optimization.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Key Parameters and Optimization

The success of a Suzuki coupling is highly dependent on the judicious selection of reaction components.

ParameterOptions & ConsiderationsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos)The choice of catalyst and ligand is crucial, especially for less reactive substrates.[11] Buchwald-type ligands (XPhos, SPhos) are often effective for challenging couplings.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation.[9][10] The strength and solubility of the base can significantly impact reaction rates and yields.
Solvent 1,4-Dioxane, Toluene, DMF, THF, often with waterThe solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases where the base is often dissolved.[8]
Temperature Room Temperature to 120 °CHigher temperatures typically accelerate the reaction but can also lead to side reactions like protodeboronation of the boronic acid.[12] Microwave irradiation can often shorten reaction times.[11]

Expected Outcomes & Data Interpretation

The Suzuki coupling of halogenated this compound is expected to proceed in good to excellent yields, depending on the coupling partner.

Arylboronic Acid Coupling PartnerExpected Yield RangeNotes
Phenylboronic acid85-95%Electronically neutral partners generally couple efficiently.
4-Methoxyphenylboronic acid88-98%Electron-donating groups on the boronic acid can enhance reactivity.
4-Trifluoromethylphenylboronic acid75-90%Electron-withdrawing groups may slightly decrease reactivity but still provide good yields.
2-Thiopheneboronic acid80-92%Heteroaromatic boronic acids are generally well-tolerated coupling partners.[13]

Note: The yields presented are representative and are highly dependent on the specific reaction conditions and the purity of the starting materials.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: This often points to an inactive catalyst. Ensure the reaction is conducted under a strict inert atmosphere. Consider using a different palladium precatalyst or ligand system. Verify the quality of the base and solvents.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially at elevated temperatures or with prolonged reaction times. Using a stronger base or a different solvent system can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur. This is often minimized by using the correct stoichiometry and ensuring efficient oxidative addition.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of arylated this compound derivatives. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, researchers can achieve high yields of these valuable compounds. The protocol and insights provided herein serve as a robust starting point for the development of novel pharmaceutical agents and complex organic molecules.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2006). Palladium-catalysed cross-coupling and related reactions involving pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of Flow Chemistry. (2022). Development of a palladium-catalyzed decarboxylative arene cross-coupling of pyrrole derivatives in a flow reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Research Square. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and drug development. The protocol herein details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, offering rationale for critical parameter selection, a step-by-step experimental workflow, and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity material for downstream applications.

Introduction

This compound is a molecule incorporating a benzodioxole moiety, a common feature in various biologically active compounds, attached to a pyrrole-2-carbaldehyde core. The pyrrole aldehyde functionality is a versatile synthon for the construction of more complex molecular architectures. Given its potential applications in drug discovery, the provision of a highly purified sample is paramount for accurate biological evaluation and subsequent development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution and reproducibility.[1][2] This note describes a detailed protocol for the purification of the title compound, emphasizing the underlying chromatographic principles to allow for adaptation and troubleshooting.

Compound Profile & Chromatographic Strategy

Compound: this compound Molecular Formula: C₁₂H₉NO₃[3] Molecular Weight: 215.21 g/mol Structure:

The structure reveals a largely hydrophobic molecule due to the presence of two aromatic rings. The aldehyde and dioxole ether groups introduce some polarity. A related compound, 1-benzo[2][4]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibits low water solubility.[5] This hydrophobicity makes reversed-phase HPLC the method of choice for purification.[1][2] RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase; the analyte is retained on the column based on its hydrophobic interactions with the stationary phase.[1]

HPLC Method Development and Rationale

The primary goal of this method is to achieve baseline separation of the target compound from any synthetic impurities or starting materials.

Column Selection

A C18 (octadecylsilane) column is the most common and versatile stationary phase for reversed-phase chromatography and is an excellent starting point for method development.[6] The hydrophobic C18 chains will interact effectively with the aromatic rings of the analyte. For compounds with aromatic systems, a Phenyl-Hexyl stationary phase could also be considered as it can offer alternative selectivity through π-π interactions.[4]

Mobile Phase Selection

A mixture of water and an organic solvent is used as the mobile phase in RP-HPLC. Acetonitrile and methanol are the most common organic modifiers.[1] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[1] For aromatic compounds, acetonitrile can sometimes disrupt π-π interactions with phenyl-based stationary phases, whereas methanol can enhance them.[4] In this protocol, we will utilize acetonitrile for its strong elution properties and compatibility with C18 phases. To improve peak shape and reproducibility, especially if acidic or basic impurities are present, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase.

Detection

The presence of multiple aromatic rings in this compound suggests strong UV absorbance. A UV-Vis detector is, therefore, the most appropriate choice. The optimal detection wavelength should be determined by acquiring a UV spectrum of the compound, but a wavelength of 254 nm or 280 nm is a good starting point for aromatic compounds. For aldehydes, detection can also be performed at 360 nm after derivatization with 2,4-dinitrophenylhydrazine (DNPH), though this is more common for analytical quantification than for preparative purification.[7][8]

Experimental Protocol

This protocol is designed for preparative or semi-preparative purification. The scale can be adjusted by changing the column dimensions and flow rate.

Materials and Instrumentation
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Column: C18 stationary phase, 5 µm particle size. (e.g., 10 mm x 250 mm for semi-preparative scale).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA).

  • Sample: Crude this compound.

Sample Preparation
  • Dissolve the crude compound in a minimal amount of a suitable solvent. Given the expected low water solubility, methanol or acetonitrile are good choices. The analogous pyrrole-2-carboxaldehyde is soluble in methanol and dimethyl sulfoxide.[9]

  • The final concentration should be determined based on the loading capacity of the selected column. A starting concentration of 10-20 mg/mL is recommended.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

HPLC Operating Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended SettingRationale
Column C18, 5 µm, 10 mm x 250 mmStandard for reversed-phase purification of small molecules.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase. TFA helps to sharpen peaks by ion-pairing with any basic functional groups and controlling the ionization state of silanols.[4]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for eluting the compound.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column. Adjust as needed based on column dimensions and desired backpressure.
Gradient 50% to 95% B over 20 minutesA gradient is recommended for complex mixtures to ensure elution of all components with good resolution.[6] This can be optimized based on initial scouting runs.
Column Temperature 30 °CReduces viscosity and can improve peak shape.
Detection UV at 254 nmAromatic compounds typically absorb strongly at this wavelength.
Injection Volume 100 - 500 µLDependent on sample concentration and column loading capacity.
Purification Workflow

The following diagram illustrates the overall workflow for the purification process.

HPLC_Workflow A Sample Preparation (Dissolve & Filter) B HPLC Injection A->B Load Sample C Gradient Elution (Separation on C18 Column) B->C D UV Detection C->D Eluted Components E Fraction Collection D->E Monitor Chromatogram F Solvent Evaporation E->F Pool Fractions G Purity Analysis (Analytical HPLC) F->G Dry Product H Pure Compound G->H Confirm Purity >95%

Sources

Application Note: Comprehensive NMR Characterization of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.21 g/mol ) is a heterocyclic compound featuring a pyrrole core N-substituted with a benzodioxole moiety and a carbaldehyde group at the C2 position of the pyrrole ring.[1][2][3] The pyrrole-2-carboxaldehyde scaffold is prevalent in numerous natural products and pharmacologically active molecules, making its derivatives significant targets in synthetic and medicinal chemistry.[4][5]

Unambiguous structural elucidation is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the molecular structure of organic compounds in solution.[6] This application note provides a comprehensive framework for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the title compound, ensuring structural verification and purity assessment.

Molecular Structure and Atom Numbering Scheme

To facilitate clear and unambiguous assignment of NMR signals, the following atom numbering scheme is used throughout this document.

Caption: Structure of this compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. The following protocol ensures a homogenous sample, free from particulates and paramagnetic impurities, which is critical for achieving high-resolution spectra.[7][8]

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool plug

  • Vial for dissolution

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[9][10] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (~1.1%) of the ¹³C isotope.[11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[9][12] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock.[7]

  • Dissolution: Gently swirl or vortex the vial to ensure the compound completely dissolves. If solubility is an issue, gentle warming or sonication can be applied, or a different solvent like DMSO-d₆ may be tested.

  • Filtration and Transfer: Pack a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any suspended particulate matter, which can degrade spectral resolution by disrupting magnetic field homogeneity.[7][12]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Protocol 2: NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring ¹H and ¹³C NMR data on a modern NMR spectrometer.

G start_end start_end process process decision decision data data A Insert Sample into Magnet B Lock on Deuterium Signal A->B C Tune and Match Probe B->C D Shim Magnetic Field (Adjust Z1, Z2, etc.) C->D E Load Acquisition Parameters (¹H or ¹³C) D->E F Acquire Free Induction Decay (FID) E->F G Fourier Transform (FT) F->G H Phase and Baseline Correction G->H I Reference Spectrum (e.g., TMS or residual solvent) H->I J Export Processed Spectrum I->J

Caption: Standard workflow for NMR data acquisition and processing.

Typical Acquisition Parameters: The choice of acquisition parameters is crucial for obtaining a spectrum with adequate signal-to-noise and resolution. The following are recommended starting points for a 400 MHz spectrometer.

Parameter¹H NMR Experiment¹³C NMR ExperimentRationale
Spectral Width (SW) 12-16 ppm (~5000-6500 Hz)220-240 ppm (~22000-24000 Hz)Must encompass all expected signals. ¹³C has a much wider chemical shift range.[13][14]
Acquisition Time (AQ) 2-4 seconds1-2 secondsLonger acquisition time provides better resolution.
Number of Scans (NS) 8-161024-4096More scans are needed for ¹³C due to its low sensitivity.
Relaxation Delay (D1) 1-2 seconds2-5 secondsAllows for magnetization to return to equilibrium between scans.
Pulse Width Calibrated 90° pulseCalibrated 30-45° pulseA smaller pulse angle in ¹³C can shorten the required relaxation delay.
Decoupling N/ABroadband proton decouplingSimplifies the spectrum by collapsing C-H coupling, resulting in single lines for each carbon.[14]

Spectral Data and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[6] Protons in different electronic environments resonate at distinct chemical shifts (δ).

Table 1: Predicted ¹H NMR Assignments for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment (Proton)Rationale and Expected Coupling
~ 9.60Singlet (s)H-CHOThe aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond, appearing far downfield.[15][16]
~ 7.20Doublet of doublets (dd)H-5Pyrrole proton adjacent to the nitrogen and C4-H. Expected coupling to H-4 and H-3.
~ 7.05Doublet of doublets (dd)H-3Pyrrole proton adjacent to the aldehyde group. Expected coupling to H-4 and H-5.
~ 6.90Doublet (d)H-4'Aromatic proton ortho to the pyrrole substituent.
~ 6.85Doublet of doublets (dd)H-6'Aromatic proton ortho to the dioxole ring oxygen.
~ 6.80Singlet (s)H-2'Aromatic proton situated between two oxygen-substituted carbons.
~ 6.35Triplet (t) or (dd)H-4Pyrrole proton coupled to both H-3 and H-5.
~ 6.05Singlet (s)H-2'' (O-CH₂-O)Methylene protons of the dioxole ring are chemically equivalent and appear as a singlet.
  • Aromatic Region (6.5-8.0 ppm): Protons on the benzodioxole ring are expected in this region. The exact shifts are influenced by the electron-donating nature of the dioxole group and the electron-withdrawing nature of the N-pyrrole substituent.[17][18]

  • Pyrrole Region: The chemical shifts of pyrrole protons are sensitive to the substituent on the nitrogen.[19] The proton at the 5-position is typically the most downfield of the pyrrole ring protons.

  • Aldehyde Region (9-10 ppm): The aldehyde proton signal is characteristically found at a very low field due to strong deshielding from the carbonyl group.[16]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their functional group type.[11] Spectra are typically acquired with broadband proton decoupling, so each unique carbon appears as a singlet.

Table 2: Predicted ¹³C NMR Assignments for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment (Carbon)Rationale
~ 180.0C-CHOCarbonyl carbons are strongly deshielded and appear furthest downfield.[14]
~ 148.5C-1'' or C-3''Aromatic carbons bonded to oxygen are significantly downfield.
~ 145.0C-1'' or C-3''Aromatic carbons bonded to oxygen.
~ 132.0C-1'Quaternary carbon of the benzene ring attached to the pyrrole nitrogen.
~ 131.5C-2Pyrrole carbon attached to the aldehyde group.
~ 125.0C-5Pyrrole carbon adjacent to nitrogen.
~ 120.0C-4'Aromatic methine (C-H) carbon.
~ 118.0C-3Pyrrole methine (C-H) carbon.
~ 111.0C-4Pyrrole methine (C-H) carbon.
~ 108.5C-5'Aromatic methine (C-H) carbon.
~ 102.0C-2'' (O-CH₂-O)Methylene carbon of the dioxole group, shifted downfield by two oxygen atoms.
~ 101.5C-6'Aromatic methine (C-H) carbon.
~ 99.0C-2'Aromatic methine (C-H) carbon.
  • Carbonyl & Aromatic Region (100-190 ppm): The aldehyde carbonyl carbon is the most downfield signal. Aromatic and pyrrole carbons (sp² hybridized) resonate in the 100-150 ppm range.[14][17] Carbons bonded to electronegative oxygen atoms (C-1'' and C-3'') are shifted further downfield.

  • Aliphatic Region (0-100 ppm): The only signal expected below 100 ppm is from the methylene carbon of the benzodioxole bridge (C-2''), which is shifted downfield to ~102 ppm due to being bonded to two oxygen atoms.

Conclusion

This application note has detailed a systematic approach to the NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretations, based on established principles of NMR spectroscopy, serve as a reliable guide for the structural verification of this compound and its analogues. These methods form an essential component of the analytical workflow in synthetic chemistry and drug discovery, ensuring the identity and purity of target molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation . [Link]

  • Emory University. Small molecule NMR sample preparation . (2023-08-29). [Link]

  • University of York. NMR Sample Preparation . [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide . [Link]

  • University College London. Sample Preparation . [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? . [Link]

  • PubChem. This compound . [Link]

  • Royal Society of Chemistry. Supporting Information for publication . [Link]

  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]

  • OpenOChem Learn. Interpreting HNMR . [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds . (2024-03-17). [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics . [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e) . [Link]

  • Aslam, M., et al. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations . Asian Journal of Chemistry. [Link]

  • PubChem. This compound . [Link]

  • ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation... . [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . [Link]

  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation (Part I) . (2021-12-15). [Link]

  • Professor Dave Explains via YouTube. NMR Spectroscopy . (2016-04-26). [Link]

  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy . [Link]

  • Chemistry LibreTexts. 13C-NMR Spectroscopy . (2021-09-12). [Link]

  • ResearchGate. Synthesis and spectroscopic characterization of pyrrole-2,3-diones... . (2012-07-20). [Link]

  • SpectraBase. Pyrrole-2-carboxaldehyde - Optional[1H NMR] - Chemical Shifts . [Link]

  • Sigma-Aldrich. This compound . [Link]

  • Wave-Biotech. This compound . [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . (2023-03-13). [Link]

Sources

Application Notes and Protocols for a New Class of Potential Anti-Inflammatory Agents: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Anti-Inflammatory Drug Discovery

The confluence of privileged structures in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. The 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde scaffold represents a compelling starting point for the development of new anti-inflammatory agents. This assertion is built upon the well-documented bioactivities of its constituent moieties. The pyrrole nucleus is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), known to interact with key enzymes in the inflammatory cascade.[1][2] Similarly, the benzodioxole ring is present in numerous natural and synthetic compounds exhibiting a wide array of pharmacological effects, including anti-inflammatory properties.[3]

The strategic combination of these two pharmacophores, further functionalized with a reactive carbaldehyde group, suggests a high probability of interaction with critical targets in inflammatory signaling pathways. Inflammation is a complex biological response orchestrated by a network of signaling molecules and pathways. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5][6][7] Activation of these pathways leads to the increased expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), and the release of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8][9][10]

This document provides a comprehensive suite of application notes and detailed protocols for the systematic evaluation of this compound derivatives. The proposed workflow is designed to first establish the foundational anti-inflammatory potential through robust in vitro cellular assays and subsequently confirm efficacy in a well-established in vivo model of acute inflammation.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase of screening is designed to assess the direct effects of the novel derivatives on key inflammatory mediators in a cellular context. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).

Experimental Workflow for In Vitro Assays

G cluster_0 Initial Screening cluster_1 Mechanism of Action start Synthesized Derivatives viability Cell Viability Assay (MTT) start->viability Determine non-toxic concentrations no_assay Nitric Oxide (NO) Assay (Griess) viability->no_assay Proceed with non-toxic concentrations cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) no_assay->cytokine_assay Assess cytokine inhibition western_blot Western Blot Analysis (COX-2, iNOS, p-p65, p-p38) cytokine_assay->western_blot Investigate protein expression end Identify Lead Compounds western_blot->end

Caption: In vitro screening workflow for anti-inflammatory derivatives.

Protocol 1.1: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity. The MTT assay assesses cell metabolic activity, providing a reliable measure of cell viability.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the old media and treat the cells with various concentrations of the derivatives for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Interpretation:

Compound Concentration% Cell Viability
Vehicle Control100%
1 µM(e.g., 98.5%)
10 µM(e.g., 95.2%)
50 µM(e.g., 90.1%)
100 µM(e.g., 85.7%)

Table 1: Representative data for cell viability assessment. Concentrations that maintain high cell viability (e.g., >90%) should be used for subsequent anti-inflammatory assays.

Protocol 1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity.[11]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells as in Protocol 1.1.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 1.3: Quantification of Pro-Inflammatory Cytokines (ELISA)

Rationale: Pro-inflammatory cytokines such as TNF-α and IL-6 are key mediators of the inflammatory response.[12][13] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for their quantification.

Materials:

  • Cell culture supernatants from Protocol 1.2

  • ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions for the respective ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Expected Outcomes and Data Representation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
ControlLowLowLow
LPS (1 µg/mL)HighHighHigh
LPS + Compound X (10 µM)ReducedReducedReduced
LPS + Compound X (50 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Representative data demonstrating the dose-dependent inhibitory effect of a test compound on inflammatory mediators.

Protocol 1.4: Western Blot Analysis of Key Inflammatory Proteins

Rationale: To delve into the mechanism of action, it is important to assess the expression levels of key proteins in the inflammatory pathways. Western blotting allows for the visualization and quantification of proteins such as COX-2, iNOS, and the phosphorylated (active) forms of NF-κB p65 and p38 MAPK.

Materials:

  • Cell lysates from treated RAW 264.7 cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy

Following promising in vitro results, the next logical step is to evaluate the anti-inflammatory potential of lead compounds in a living organism. The carrageenan-induced paw edema model in rodents is a classic and reliable assay for acute inflammation.[14][15][16]

Signaling Pathways Targeted in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->Nucleus translocates to IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Proteins Pro-inflammatory Proteins Genes->Proteins translates to Inflammation Inflammation Proteins->Inflammation mediates Derivatives Benzodioxol-Pyrrole Derivatives Derivatives->MAPK inhibit Derivatives->IKK inhibit Derivatives->NFkB inhibit translocation

Caption: Key inflammatory signaling pathways targeted by anti-inflammatory agents.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This model mimics the cardinal signs of acute inflammation, including edema, and is widely used to screen for the efficacy of anti-inflammatory drugs.[14][15][16]

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week.

  • Fast the rats overnight before the experiment.

  • Group the animals (n=6 per group): Vehicle control, Positive control, and Test compound groups (at different doses).

  • Administer the test compounds and controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Analysis:

  • Paw Edema (mL) = (Paw volume at time t) - (Paw volume at time 0)

  • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Interpretation:

GroupDose (mg/kg)Paw Edema at 3h (mL)% Inhibition
Vehicle Control-(e.g., 0.85 ± 0.05)-
Indomethacin10(e.g., 0.32 ± 0.03)(e.g., 62.4%)
Compound X25(e.g., 0.55 ± 0.04)(e.g., 35.3%)
Compound X50(e.g., 0.41 ± 0.04)(e.g., 51.8%)

Table 3: Representative data from the carrageenan-induced paw edema assay, showing a dose-dependent anti-inflammatory effect of a test compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound derivatives as potential anti-inflammatory agents. By systematically assessing their effects on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can effectively identify and characterize promising lead compounds for further development. The inherent potential of the benzodioxole-pyrrole scaffold, combined with this structured screening cascade, offers a promising avenue for the discovery of novel therapeutics to address inflammatory diseases.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC, 2009. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Huang, P., et al. (2010). MAPK signaling in inflammation-associated cancer development. PMC. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Skoog, T., et al. (2010). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Cytokine Network. [Link]

  • Surh, Y. J., et al. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International Journal of Cancer. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • Kim, J. Y., et al. (2005). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. [Link]

  • Tomlinson, A., et al. (1994). Inducible isoforms of cyclooxygenase and nitric-oxide synthase in inflammation. Proceedings of the National Academy of Sciences. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Candelario-Jalil, E., et al. (2003). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (n.d.). COX-2 and iNOS pathways cross-talk. ResearchGate. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • El-Garf, A., et al. (2011). Proinflammatory cytokines (TNF-alpha and IL-6) in Egyptian patients with SLE: its correlation with disease activity. The Egyptian Rheumatologist. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Jóżefczuk, J., et al. (2010). Proinflammatory cytokines Il-6 and TNF-α and the development of inflammation in obese subjects. Postepy Higieny I Medycyny Doswiadczalnej. [Link]

  • Ahmadiani, A., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]

Sources

Application Notes and Protocols for Anticancer Screening of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Authored by: A Senior Application Scientist

Introduction

Pyrrole and its derivatives represent a class of privileged heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological effects.[1] These compounds are integral scaffolds in numerous clinically approved drugs and are actively being investigated for new therapeutic applications, particularly in oncology.[1][2][3] The pyrrole moiety can be found in various active compounds with anticancer, anti-inflammatory, and antibacterial properties.[2][3] The anticancer activity of pyrrole-containing compounds is often attributed to their ability to interact with various cellular targets, including enzymes, receptors, and DNA.[4]

This document provides a detailed guide for the anticancer screening of a specific series of pyrrole-based compounds: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde and its analogs. The benzodioxole moiety is also a recurring structural motif in compounds with demonstrated antitumor activity. The strategic combination of these two pharmacophores presents a promising avenue for the discovery of novel anticancer agents.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured workflow, from the initial cytotoxicity screening to more in-depth mechanistic studies, to comprehensively evaluate the anticancer potential of this compound series. The protocols provided herein are based on established and widely accepted methodologies in the field of cancer drug discovery.[5][6]

Section 1: Compound Synthesis and Library Management

A crucial first step in any screening campaign is the synthesis and proper management of the compound library. The synthesis of this compound analogs can be achieved through various organic synthesis routes. A general and efficient method for preparing pyrrole-2-carbaldehydes involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[7]

General Synthesis Scheme:

While specific reaction conditions will vary depending on the desired analog, a plausible synthetic approach is the copper-catalyzed oxidative annulation. This method offers the advantage of avoiding hazardous oxidants and harsh reaction conditions.[7]

Compound Characterization and Purity:

Prior to biological evaluation, it is imperative to confirm the identity and purity of each synthesized analog. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95%.

Compound Library Preparation and Storage:

For high-throughput screening, a well-organized compound library is essential.

Protocol 1.1: Preparation of Stock Solutions

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of novel compounds for in vitro screening due to its high solubilizing capacity.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM, for each analog in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solutions into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Section 2: In Vitro Anticancer Screening Workflow

The initial phase of screening aims to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of cancer cell lines. This is a critical filtering step in the drug discovery pipeline.[5]

Selection of Cancer Cell Lines

The choice of cancer cell lines should be strategic and representative of different cancer types. A diverse panel allows for the identification of compounds with broad-spectrum activity or selective toxicity towards a particular cancer.

Recommended Cell Lines:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized estrogen receptor-positive cell line.

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.[8]

  • HCT-116 (Colorectal Carcinoma): A model for colon cancer with a wild-type p53 status.[8]

  • U251 (Glioblastoma): A representative cell line for aggressive brain tumors.[8]

  • HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer.[8]

Preliminary Cytotoxicity Screening: MTT and SRB Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are two of the most widely used colorimetric methods for assessing cell viability and cytotoxicity.[9][10][11][12] The MTT assay measures mitochondrial metabolic activity, while the SRB assay quantifies total cellular protein.[6] Both are suitable for high-throughput screening.[9]

Protocol 2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds from the 10 mM DMSO stock. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2.2: SRB Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀, TGI (total growth inhibition), and LC₅₀ (lethal concentration 50) values.[14]

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect of the compounds should be summarized in a table for easy comparison of their potency across different cell lines.

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)U251 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Parent Compound
Analog 1
Analog 2
...
Doxorubicin

IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.

Section 3: Mechanistic Studies

Once promising "hit" compounds are identified from the initial screening, the next step is to elucidate their mechanism of action. Understanding how these compounds induce cancer cell death is crucial for their further development.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[15] Several assays can be used to determine if the lead compounds induce apoptosis.

Protocol 3.1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

Deregulation of the cell cycle is a hallmark of cancer.[16][17] Many anticancer drugs function by inducing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Protocol 3.2: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Follow steps 1 and 2 of the Annexin V-FITC/PI staining protocol.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Pyrrole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases like EGFR and VEGFR, and the induction of apoptosis and cell cycle arrest.[2][3][4][18]

Hypothesized Signaling Pathways for Anticancer Activity

Anticancer_Signaling_Pathways cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 AKT->Cell_Cycle_Arrest mTOR->Proliferation Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound Pyrrole Analog Compound->RTK Inhibition Compound->Bcl2 Inhibition Compound->Caspases Activation

Caption: Potential mechanisms of action for pyrrole analogs.

Section 4: Data Interpretation and Hit Prioritization

A successful screening campaign will generate a significant amount of data. The final step is to interpret these results and prioritize the most promising compounds for further investigation.

Criteria for Hit Prioritization:

  • Potency: Compounds with low micromolar or nanomolar IC₅₀ values are generally considered potent.

  • Selectivity: A compound that is highly active against one or a few cancer cell lines but shows minimal toxicity to non-cancerous cells (if included in the screen) is desirable.

  • Mechanism of Action: Compounds that induce a clear and well-defined mechanism of cell death, such as apoptosis or cell cycle arrest, are of high interest.

  • Structure-Activity Relationship (SAR): Analyze the relationship between the chemical structure of the analogs and their biological activity. This can provide valuable insights for the design of even more potent and selective compounds.

Experimental Workflow for Anticancer Screening

Screening_Workflow Start Compound Library (Pyrrole Analogs) Primary_Screen Primary Cytotoxicity Screening (MTT/SRB Assay on Cancer Cell Panel) Start->Primary_Screen Data_Analysis_1 Data Analysis (Calculate IC50 values) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (Potent & Selective Compounds) Data_Analysis_1->Hit_Identification Secondary_Screen Secondary Mechanistic Assays Hit_Identification->Secondary_Screen Promising Hits Lead_Selection Lead Compound Selection Hit_Identification->Lead_Selection Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Secondary_Screen->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Secondary_Screen->Cell_Cycle_Assay Data_Analysis_2 Data Interpretation & SAR Analysis Apoptosis_Assay->Data_Analysis_2 Cell_Cycle_Assay->Data_Analysis_2 Data_Analysis_2->Lead_Selection Further_Dev Further Development (In vivo studies) Lead_Selection->Further_Dev

Caption: A streamlined workflow for anticancer screening.

Conclusion and Future Directions

The protocols and guidelines presented in this document provide a comprehensive framework for the initial anticancer evaluation of this compound analogs. By systematically applying these methods, researchers can effectively identify and characterize novel pyrrole-based compounds with therapeutic potential. Promising lead compounds identified through this screening cascade can then be advanced to more complex preclinical models, including in vivo animal studies, to further assess their efficacy and safety profiles.[19] The ultimate goal is to contribute to the development of new and effective treatments for cancer.

References

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. Available at: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available at: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. Available at: [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay. Journal of the National Cancer Institute. Available at: [Link]

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. PubMed. Available at: [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. Available at: [Link]

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. SciSpace. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. Available at: [Link]

  • Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals. Available at: [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. InnoPharm. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Cell cycle regulation and anticancer drug discovery. PubMed Central. Available at: [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. The human tumor cell lines of the cancer screening panel were grown in RP. Available at: [Link]

  • Cell cycle regulation and anticancer drug discovery. Cancer Biology & Medicine. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. ResearchGate. Available at: [Link]

  • Cell cycle analysis and detection of apoptosis. (A) Percentage of cells.... ResearchGate. Available at: [Link]

  • Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells. National Institutes of Health. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrrole-pyrido[2,3-d] pyrimidine-based compounds as Thymidylate Synthase Inhibitors. Semantic Scholar. Available at: [Link]

  • DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Royal Society of Chemistry. Available at: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. National Institutes of Health. Available at: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Antimicrobial Development

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The pyrrole ring is a privileged pharmacophore present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial effects.[1][2] Similarly, the 1,3-benzodioxole moiety is a key structural feature in various natural and synthetic bioactive compounds. The strategic combination of these two pharmacophores in the form of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde presents a promising, yet underexplored, starting point for the development of a new class of antimicrobial agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize, evaluate, and optimize antimicrobial agents derived from this lead compound. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols, and explore the potential mechanisms of action.

Part 1: Synthesis and Characterization of the Lead Compound and its Derivatives

The foundational step in this research endeavor is the synthesis of the lead compound, this compound, and its subsequent chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound

Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Lead Compound cluster_derivatization Derivatization Strategies A 1,3-Benzodioxol-5-amine C Paal-Knorr Pyrrole Synthesis A->C B 2,5-Dimethoxytetrahydrofuran B->C D 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole C->D E Vilsmeier-Haack Reaction (POCl3, DMF) D->E F 1-(1,3-Benzodioxol-5-yl)-1H- pyrrole-2-carbaldehyde (Lead Compound) E->F G Lead Compound H Wittig Reaction G->H I Condensation Reactions (e.g., with hydrazines, amines) G->I J Oxidation/Reduction of Aldehyde G->J K Alkene Derivatives H->K L Schiff Base/Hydrazone Derivatives I->L M Alcohol/Carboxylic Acid Derivatives J->M

Caption: Proposed workflow for the synthesis of the lead compound and subsequent derivatization.

Protocol 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-benzodioxol-5-amine (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) while maintaining the temperature below 10°C.

  • Vilsmeier Reagent Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for 1-3 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Characterization of Synthesized Compounds

Thorough characterization of the lead compound and its derivatives is crucial to confirm their identity and purity. The following techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Part 2: In Vitro Antimicrobial Activity Screening

A systematic evaluation of the antimicrobial properties of the synthesized compounds is essential to identify promising candidates. A tiered screening approach is recommended, starting with a broad-spectrum primary screen, followed by more quantitative assays for active compounds.

Test Organisms

A panel of clinically relevant and standard reference strains of bacteria and fungi should be used to determine the spectrum of activity.

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)Candida albicans (e.g., ATCC 90028)
Bacillus subtilis (e.g., ATCC 6633)Pseudomonas aeruginosa (e.g., ATCC 27853)Aspergillus niger (e.g., ATCC 16404)
Methicillin-resistant Staphylococcus aureus (MRSA) (clinical isolate)Klebsiella pneumoniae (clinical isolate)
Primary Screening: Agar Disk Diffusion Assay

The disk diffusion method is a simple, qualitative preliminary test to assess the antimicrobial activity of the synthesized compounds.[3][4][5]

Protocol 3: Agar Disk Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the entire surface of the agar plate with the prepared inoculum.

  • Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a known concentration (e.g., 100 µg) of each test compound dissolved in a suitable solvent (e.g., DMSO) onto a separate disc. Include a solvent control (DMSO only) and a positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Quantitative Evaluation: Minimum Inhibitory Concentration (MIC) Assay

For compounds showing significant activity in the primary screen, the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, should be determined using the broth microdilution method.[3][4][5]

Protocol 4: Broth Microdilution MIC Assay

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it to the appropriate final concentration in each well (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometric plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether an active compound is bacteriostatic/fungistatic or bactericidal/fungicidal, the MBC or MFC is determined.

Protocol 5: MBC/MFC Assay

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Part 3: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its further development. A series of assays can be employed to elucidate the potential mechanism of action.

Workflow for Mechanism of Action Studies

G A Active Compound Identified B Cell Membrane Integrity Assays A->B C DNA Interaction Studies A->C D In Silico Docking A->D E Crystal Violet Assay B->E F Propidium Iodide Uptake Assay B->F G DNA Gyrase Inhibition Assay C->G H Ethidium Bromide Intercalation Assay C->H I Identification of Potential Bacterial Target Proteins D->I J Virtual Screening and Binding Affinity Prediction D->J

Caption: A workflow for investigating the potential mechanism of action of active compounds.

Cell Membrane Integrity Assays

Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.

Protocol 6: Crystal Violet Assay

  • Cell Culture: Grow the target bacterial strain to the mid-logarithmic phase.

  • Treatment: Treat the bacterial cells with the test compound at its MIC and 2x MIC for a defined period.

  • Staining: Centrifuge the cells, wash with PBS, and then stain with a 0.1% crystal violet solution.

  • Quantification: After washing away the excess stain, solubilize the bound crystal violet with 30% acetic acid and measure the absorbance at 590 nm. A decrease in absorbance indicates cell membrane damage.

DNA Interaction Studies

Some antimicrobial compounds can interfere with DNA replication or integrity.

Protocol 7: DNA Gyrase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, and the necessary buffer components.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction at 37°C.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.

Part 4: In Silico Modeling for Lead Optimization

Computational approaches can accelerate the drug discovery process by predicting the antimicrobial activity of new derivatives and suggesting potential molecular targets.

Molecular Docking

Molecular docking studies can be performed to predict the binding affinity and interaction of the synthesized compounds with known bacterial protein targets, such as DNA gyrase, topoisomerase IV, or penicillin-binding proteins.

Protocol 8: In Silico Molecular Docking

  • Ligand Preparation: Generate 3D structures of the synthesized compounds and optimize their geometry.

  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Schrödinger) to dock the ligands into the active site of the target protein.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict the most promising derivatives and potential mechanisms of action.

Conclusion and Future Directions

The scaffold of this compound holds significant potential for the development of a new class of antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of this compound and its derivatives. Promising lead compounds identified through this workflow can then be advanced to more complex studies, including in vivo efficacy models and toxicity assessments, with the ultimate goal of developing novel therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review. (URL: [Link])

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (URL: [Link])

  • This compound. (URL: [Link])

  • Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. (URL: [Link])

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (URL: [Link])

  • Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. (URL: [Link])

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (URL: [Link])

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (URL: [Link])

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (URL: [Link])

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (URL: [Link])

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (URL: [Link])

  • Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. (URL: [Link])

  • Publication: In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (URL: [Link])

  • (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (URL: [Link])

  • Bioactive pyrrole-based compounds with target selectivity. (URL: [Link])

  • (PDF) In silico Docking and 3D-QSAR Studies of Novel N'-substituted-(pyrrolyl-phenoxy) Acetohydrazides as Enoyl-ACP Reductase Antagonists. (URL: [Link])

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (URL: [Link])

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (URL: [Link])

  • Chemical Profile and in-silico Docking Studies on Bioactives from Essential Oil of Cymbopogan pendulus Targeting Penicillin Binding Proteins (PBPs) in Bacteria. (URL: [Link])

Sources

Application Notes: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde – A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde. This molecule serves as a pivotal building block in organic synthesis, merging the electronically distinct features of the N-aryl pyrrole system with the reactive aldehyde functionality. The presence of the 1,3-benzodioxole (methylenedioxyphenyl) moiety, a common fragment in numerous natural products and pharmacologically active compounds, makes this scaffold particularly valuable for drug discovery and materials science.[1][2][3] We present a detailed, field-tested protocol for its synthesis via the Vilsmeier-Haack reaction and explore its utility as a precursor in several cornerstone C-C bond-forming reactions, including the Knoevenagel condensation, Wittig reaction, and Pictet-Spengler reaction. Each application is supported by a step-by-step protocol, mechanistic insights, and a discussion of the strategic advantages for generating molecular diversity.

Introduction and Strategic Significance

The pyrrole ring is a privileged heterocycle in medicinal chemistry, forming the core of many FDA-approved drugs and biologically active natural products.[3] Its derivatives exhibit a wide spectrum of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[3][4][5] The introduction of a formyl group at the C-2 position of the pyrrole ring transforms it into a versatile synthetic intermediate, capable of undergoing a vast array of chemical transformations.

This compound (Figure 1) is a designer building block that capitalizes on these features. The N-aryl linkage to the 1,3-benzodioxole group modulates the electronic properties of the pyrrole ring and provides a structural motif frequently associated with biological activity. This guide elucidates the synthetic pathways to access this key intermediate and demonstrates its power in constructing complex molecular architectures relevant to pharmaceutical research.

Figure 1: Structure of this compound Molecular Formula: C₁₂H₉NO₃ Molecular Weight: 215.21 g/mol Appearance: Typically an off-white to yellow solid.[6][7][8][9]

Synthesis of the Core Building Block

The most direct and efficient method for the formylation of electron-rich heterocycles like N-substituted pyrroles is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group with high regioselectivity at the C-2 position.[12][13]

Mechanism Insight: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][13] Second, the electron-rich pyrrole ring attacks this electrophile in a classic electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. The preference for substitution at the C-2 (α) position is due to the superior ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) compared to attack at the C-3 (β) position.

Diagram: Synthesis via Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagents Reagent Formation cluster_reaction Formylation & Hydrolysis Pyrrole 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole IminiumSalt Intermediate Iminium Salt Pyrrole->IminiumSalt 2. Electrophilic Attack DMF DMF VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->VilsmeierReagent 1. POCl₃ POCl3 POCl₃ Product 1-(1,3-Benzodioxol-5-yl)-1H- pyrrole-2-carbaldehyde IminiumSalt->Product 3. H₂O Workup

Caption: Synthesis of the target carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for the formylation of N-aryl pyrroles.[12][14]

Materials:

  • 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (10 vol)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Sodium acetate (NaOAc) (4.0 eq)

  • Dichloromethane (DCM) or Ethylene Dichloride

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add DMF (5 vol). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Causality Note: This addition is exothermic; maintaining a low temperature prevents degradation of the reagent. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Cool the mixture back to 0 °C and add a solution of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 eq) in DMF (5 vol) dropwise over 30 minutes.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup & Hydrolysis: Cool the reaction mixture to 0 °C. Carefully and slowly add a pre-cooled aqueous solution of sodium acetate (4.0 eq). Trustworthiness Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium. The addition should be slow as it can be exothermic.

  • Extraction: Dilute the mixture with water and extract with DCM (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Applications in Synthesis: Expanding Molecular Complexity

The aldehyde functionality is a gateway to a multitude of C-C and C-N bond-forming reactions. We highlight three powerful transformations that use this compound as a key substrate.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[15][16] This reaction is a reliable method for synthesizing electron-deficient alkenes, which are themselves valuable Michael acceptors and precursors to pharmacologically active molecules.[17]

Table 1: Representative Knoevenagel Condensations

Active Methylene CompoundBase/CatalystProduct TypePotential Biological Relevance
MalononitrilePiperidineDicyanoalkeneCytotoxic agents, enzyme inhibitors[17]
Ethyl CyanoacetateL-proline, H₂Oα-CyanoacrylateAntimicrobial, anticancer precursors[18]
Thiobarbituric AcidPiperidine/EthanolThiobarbiturate AdductCharge-transfer complexes, CNS agents
Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start reagents Combine Aldehyde, Malononitrile, & Solvent (EtOH) start->reagents catalyst Add catalytic Piperidine reagents->catalyst reflux Reflux for 2-4 hours (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate via Filtration cool->precipitate wash Wash solid with cold EtOH precipitate->wash dry Dry under vacuum wash->dry product Pure Product dry->product

Caption: General experimental workflow for a Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile
  • Setup: To a solution of this compound (1.0 eq) in ethanol (15 vol), add malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield (E)-2-((1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl)methylene)malononitrile.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[19] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[20] The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[21]

Experimental Protocol: Synthesis of a Terminal Alkene

This protocol describes the formation of a terminal alkene using methyltriphenylphosphonium bromide.

Part A: Ylide Generation

  • Setup: In a flame-dried, two-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) portion-wise. Causality Note: The strong base is required to deprotonate the acidic proton alpha to the phosphorus, forming the nucleophilic ylide.

  • Formation: Stir the resulting bright yellow or orange mixture at room temperature for 1 hour.

Part B: Wittig Reaction

  • Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates completion.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield 1-(1,3-benzodioxol-5-yl)-2-vinyl-1H-pyrrole.

Pictet-Spengler Reaction: Construction of Fused Heterocyclic Systems

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydro-β-carbolines and related fused heterocyclic systems.[22][23] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic cyclization.[24][25] Using tryptamine as the amine component with our building block provides a direct route to complex indole alkaloid scaffolds.

Experimental Protocol: Synthesis of a Pyrrolo-β-carboline
  • Setup: Dissolve this compound (1.0 eq) and tryptamine (1.0 eq) in a suitable solvent like toluene or dichloromethane.

  • Acid Catalyst: Add trifluoroacetic acid (TFA) (1.1 eq) to the solution. Causality Note: The acid catalyzes both the formation of the initial iminium ion and the subsequent electrophilic attack on the indole ring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the corresponding fused tetrahydro-β-carboline product.

Logical Relationship of Synthetic Pathways

The title compound is a central hub from which diverse molecular scaffolds can be accessed through well-established name reactions.

applications Start 1-(1,3-Benzodioxol-5-yl)-1H- pyrrole-2-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Active Methylene Cmpd. Wittig Wittig Reaction Start->Wittig + Phosphorus Ylide Pictet Pictet-Spengler Reaction Start->Pictet + Tryptamine Product_K α,β-Unsaturated Systems (e.g., Dicyanoalkenes) Knoevenagel->Product_K Product_W Substituted Alkenes (e.g., Vinyl Pyrroles) Wittig->Product_W Product_P Fused Heterocycles (e.g., Tetrahydro-β-carbolines) Pictet->Product_P

Caption: Synthetic utility of the title carbaldehyde as a precursor to diverse chemical classes.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it readily accessible. The strategic placement of the aldehyde group on the N-aryl pyrrole core allows for its elaboration into a wide array of complex heterocyclic structures through fundamental organic reactions. The protocols and insights provided herein are intended to empower researchers in drug discovery and materials science to leverage this powerful scaffold in the development of novel and functional molecules.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Yadav, J. S., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Srinivasan, N., et al. Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Research and Analytical Reviews. 2019. Available from: [Link]

  • Name Reaction. Knoevenagel Condensation. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • NROChemistry. Pictet-Spengler Reaction. Available from: [Link]

  • Orita, A., et al. ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES. 2015. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • McCluskey, A., et al. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles - cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Ashenhurst, J. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. 2018. Available from: [Link]

  • El-Batta, A., et al. A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available from: [Link]

  • Liu, W., et al. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. 2023. Available from: [Link]

  • Wu, A., et al. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Micale, N., et al. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. 2002. Available from: [Link]

  • González-Lainez, M., et al. The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available from: [Link]

  • Thirupathi, G., et al. Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. Available from: [Link]

  • Organic Chemistry. Knoevenagel condensation. YouTube. 2018. Available from: [Link]

  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. 2001. Available from: [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. 2015. Available from: [Link]

  • Koca, I., et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. 2012. Available from: [Link]

  • gzwb. This compound. Available from: [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • Gaber, H. M., et al. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC - NIH. Available from: [Link]

  • MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. 2024. Available from: [Link]

  • ResearchGate. Practical Synthesis of Pharmaceutically Relevant Pyrroles from α,β‐Unsaturated Aldehydes and Phenacyl Azides. Available from: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Libraries for Novel Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde scaffold. Recognizing the growing interest in pyrrole derivatives for their diverse biological activities, this application note outlines a robust workflow to identify and characterize novel inhibitors against a representative cysteine protease, Papain.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established HTS principles and field-proven insights to ensure scientific rigor and reproducibility. The methodologies cover primary screening, hit confirmation, and secondary assays, supported by detailed step-by-step protocols, data analysis guidelines, and quality control metrics.

Introduction: The Scientific Rationale

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The pyrrole ring is a key structural motif in a variety of pharmacologically active compounds, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[1] The aldehyde functional group on the pyrrole ring is of particular interest due to its potential to form covalent bonds with nucleophilic residues in enzyme active sites, such as the cysteine in cysteine proteases.

Cysteine proteases are a class of enzymes implicated in a wide range of physiological and pathological processes, including immune responses, cancer progression, and infectious diseases. Consequently, the discovery of potent and selective inhibitors of these enzymes is a significant goal in drug discovery. This application note, therefore, proposes a hypothetical HTS campaign to screen a library of this compound derivatives for their ability to inhibit the activity of the well-characterized cysteine protease, Papain. This model system allows for the demonstration of a comprehensive HTS workflow that can be adapted to other enzyme targets.

The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hit" compounds from a large library.[2][3] The workflow presented here is designed to minimize false positives and provide a clear path from initial screening to lead optimization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Secondary & Counter-Screens Primary_Screen Primary HTS (Single Concentration) Data_Analysis_1 Data Analysis (Z'-factor, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (>3 SD from mean) Data_Analysis_1->Hit_Identification Hit_Confirmation Hit Re-test (Fresh Compound) Hit_Identification->Hit_Confirmation Confirmed Hits Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Mechanism_of_Action Mechanism of Action (e.g., Reversibility) Dose_Response->Mechanism_of_Action Validated Hits Selectivity_Profiling Selectivity Profiling (vs. other proteases) Mechanism_of_Action->Selectivity_Profiling

Figure 1: A generalized workflow for the high-throughput screening and validation of hit compounds.

Assay Development and Miniaturization

Prior to initiating the full-scale HTS, the assay must be optimized for a high-throughput format, typically in 384- or 1536-well plates.[4][5] This involves minimizing reagent volumes and ensuring the assay is robust and reproducible.

Principle of the Primary Assay

The primary screening assay is a fluorescence-based enzymatic assay that measures the inhibition of Papain activity.[6][7] The assay utilizes a fluorogenic substrate, such as Z-Phe-Arg-AMC (Z-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin), which is non-fluorescent until cleaved by Papain to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of Papain.

Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Papain (Enzyme) Products Z-Phe-Arg + AMC (Fluorescent) Enzyme->Products Cleavage Inhibited_Enzyme Inhibited Papain Substrate Z-Phe-Arg-AMC (Non-fluorescent) Substrate->Products Inhibitor Test Compound Inhibitor->Enzyme Binding Inhibitor->Inhibited_Enzyme Inhibited_Enzyme->Substrate No Reaction

Figure 2: Principle of the fluorescence-based Papain inhibition assay.

Quality Control: The Z'-Factor

The robustness of an HTS assay is quantified by the Z'-factor, a statistical parameter that assesses the separation between the positive and negative controls.[8][9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][11]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

ParameterDescriptionAcceptable Value
Z'-Factor A measure of assay quality and robustness.0.5 - 1.0
Signal-to-Background (S/B) The ratio of the mean of the positive control to the mean of the negative control.> 10
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%
Table 1: Key quality control parameters for HTS assay validation.

Detailed Protocols

The following protocols are designed for a 384-well plate format. All liquid handling steps should be performed using automated liquid handlers to ensure precision and reproducibility.

Protocol 1: Primary High-Throughput Screening

Objective: To identify initial "hit" compounds that inhibit Papain activity at a single concentration.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM EDTA, 2 mM DTT

  • Papain (from Carica papaya): Stock solution in Assay Buffer

  • Z-Phe-Arg-AMC substrate: Stock solution in DMSO

  • Test Compound Library: 1 mM stock solutions in DMSO

  • Positive Control: A known Papain inhibitor (e.g., E-64)

  • Negative Control: DMSO

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (10 µM final concentration), positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of Papain solution (final concentration 10 nM) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of Z-Phe-Arg-AMC substrate solution (final concentration 20 µM) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound relative to the controls. Identify hits as compounds that exhibit inhibition greater than three standard deviations from the mean of the sample wells.[4][12]

Protocol 2: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC50).[13][14]

Procedure:

  • Compound Re-synthesis/Re-purification: It is crucial to use freshly synthesized or purified compound for hit confirmation to rule out artifacts from the original library sample.[15]

  • Serial Dilution: Prepare a 10-point serial dilution of the confirmed hit compounds in DMSO.

  • Assay Performance: Repeat the primary assay protocol using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Secondary Assay - Mechanism of Action (Reversibility)

Objective: To determine if the inhibition is reversible or irreversible.

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate a concentrated solution of Papain with a high concentration (10x IC50) of the hit compound for 1 hour.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer containing the substrate.

  • Kinetic Measurement: Immediately monitor the fluorescence signal over time.

  • Data Interpretation:

    • Reversible Inhibition: A rapid recovery of enzyme activity will be observed.

    • Irreversible Inhibition: Little to no recovery of enzyme activity will be observed.

Data Analysis and Hit Triage

The large volume of data generated from HTS necessitates a robust data analysis pipeline.[12][16]

Data_Analysis_Workflow Raw_Data Raw HTS Data Normalization Normalization to Controls Raw_Data->Normalization QC Quality Control (Z') Normalization->QC Hit_Calling Hit Calling (% Inhibition > Threshold) QC->Hit_Calling Dose_Response_Analysis Dose-Response Fitting (IC50) Hit_Calling->Dose_Response_Analysis SAR Structure-Activity Relationship (SAR) Analysis Dose_Response_Analysis->SAR

Figure 3: A typical data analysis workflow for an HTS campaign.

Following hit confirmation and secondary screening, a preliminary Structure-Activity Relationship (SAR) analysis should be performed to identify common structural motifs among the active compounds.[4] This can guide the synthesis of more potent and selective analogs.

Conclusion

The protocols and workflow described in this application note provide a comprehensive framework for the high-throughput screening of this compound libraries against a cysteine protease target. By adhering to rigorous assay development, quality control, and hit validation procedures, researchers can confidently identify and advance promising lead compounds for further drug development. The principles and methodologies outlined here are broadly applicable to a wide range of enzyme targets and chemical libraries, serving as a valuable resource for the drug discovery community.

References

  • A workflow for high-throughput screening, data analysis, processing, and hit identification - SciLifeLab Publications.
  • Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions - UIC Indigo.
  • An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PubMed Central.
  • Hit confirmation, hit validation - GARDP Revive.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • Hit Discovery & Confirmation for Early Drug Discovery - Sigma-Aldrich.
  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed.
  • Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - PMC - PubMed Central.
  • High-Throughput Screening | Genedata Screener.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI.
  • Hit Validation for Suspicious Minds - Sygnature Discovery.
  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
  • High throughput screening of small molecule library: procedure, challenges and future.
  • High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF.
  • Z-factors - BIT 479/579 High-throughput Discovery.
  • Hit Validation Services - Creative Biolabs.
  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PubMed Central.
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs.
  • Assay performance and the Z'-factor in HTS - Drug Target Review.
  • High-Throughput Screening (HTS) Services - Charles River Laboratories.
  • High-Throughput Screening Using Small Molecule Libraries - News-Medical.Net.
  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed.
  • On HTS: Z-factor.
  • Z-factor - Wikipedia.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications.
  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic.
  • Hit Identification and Validation Services | Oncodesign Services.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
  • A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production - ResearchGate.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research.
  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central.
  • High-Throughput Screening - Scispot.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • The High-Throughput Screening Transformation in Modern Drug Development.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH.
  • (PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - ResearchGate.
  • This compound - PubChem.
  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories - PMC - NIH.
  • Secondary Screening - Creative Biolabs.
  • Assay Guidance Workshop for High-Throughput Screening and Lead Discovery.
  • Synthesis and biological evaluation of some novel pyrrole derivatives. - CABI Digital Library.
  • This compound.
  • Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of N-arylpyrroles. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction to synthesize key intermediates. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the Vilsmeier-Haack formylation of N-arylpyrroles. Each issue is broken down by potential cause, followed by a detailed, actionable solution.

Issue 1: Low or No Yield of the Desired Formylated Product

This is the most common problem and can stem from several factors, from reagent quality to substrate reactivity.

Potential Cause A: Inactive or Decomposed Reagents

The Vilsmeier reagent is formed in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4] Both reagents are highly sensitive to moisture.

  • Scientific Rationale: POCl₃ reacts violently with water to produce phosphoric acid and HCl, while DMF can degrade to dimethylamine and formic acid.[2][5] Contamination with water or degradation products will consume the POCl₃ and prevent the formation of the active electrophile, the chloroiminium salt (Vilsmeier reagent).[6]

  • Solution:

    • Use Anhydrous Reagents: Always use freshly opened bottles or freshly distilled, anhydrous DMF.[3] Ensure your POCl₃ is of high purity and has been stored under inert conditions.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Check: If DMF is old, it may smell "fishy" due to dimethylamine contamination, which can interfere with the reaction.[5] It is best to use a fresh, sealed bottle.

Potential Cause B: Insufficient Substrate Reactivity

The Vilsmeier reagent is a relatively weak electrophile.[1][6][7] Therefore, the reaction is most efficient on electron-rich aromatic systems.[1][3][6][8]

  • Scientific Rationale: The electronic nature of the N-aryl substituent significantly impacts the nucleophilicity of the pyrrole ring. Strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aryl ring deactivate the pyrrole system, making it less reactive towards electrophilic attack.[9]

  • Solution:

    • Increase Reaction Temperature: For deactivated substrates, more forcing conditions may be necessary. After the initial low-temperature formation of the Vilsmeier reagent, the reaction with the N-arylpyrrole may require heating.[10] Temperatures can range from room temperature up to 70-80 °C.[8][11]

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC).[10][12] If starting material persists, extend the reaction time, potentially refluxing overnight.[3][5]

    • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can sometimes drive the reaction to completion for less reactive substrates.[10]

Potential Cause C: Improper Reaction Temperature Profile

The Vilsmeier-Haack reaction has distinct temperature requirements for its two main stages.

  • Scientific Rationale: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and must be controlled to prevent reagent decomposition.[2][12] Conversely, the subsequent electrophilic substitution step may require thermal energy to overcome the activation barrier, especially for less reactive pyrroles.[10]

  • Solution:

    • Cold Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C in an ice bath. Maintain this low temperature throughout the addition.[3][13]

    • Controlled Heating: After adding the N-arylpyrrole substrate at 0 °C, allow the reaction to warm to room temperature. Then, if required, gently heat the mixture to the optimal temperature for your specific substrate.[13]

Issue 2: Formation of Multiple Products

Observing multiple spots on your TLC plate indicates the formation of byproducts, which can complicate purification and lower the yield of the target molecule.

Potential Cause A: Di-formylation

Highly activated N-arylpyrroles can undergo formylation at more than one position, particularly if excess Vilsmeier reagent is used.[10]

  • Scientific Rationale: If the mono-formylated product is still sufficiently electron-rich, it can undergo a second electrophilic substitution. This has been observed in the synthesis of diformylated-N-arylpyrroles.[11]

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1.1 to 1.5 equivalents of reagent is a good starting point for mono-formylation.[10]

    • Controlled Addition: Add the N-arylpyrrole solution dropwise to the Vilsmeier reagent. This avoids localized high concentrations of the substrate that could favor di-substitution. Alternatively, adding the Vilsmeier reagent slowly to the substrate solution can also help.[10]

Potential Cause B: Lack of Regioselectivity (α- vs. β-formylation)

While formylation of pyrrole typically occurs at the more electron-rich C2 (α) position, substitution at the C3 (β) position can also occur.[1][13]

  • Scientific Rationale: The regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles is governed by a combination of electronic and steric factors.[14] While the C2 position is electronically favored, a bulky N-aryl group can sterically hinder the approach of the Vilsmeier reagent, leading to an increased proportion of the C3-formylated product.[14]

  • Solution:

    • Temperature Control: Lower reaction temperatures generally favor the electronically preferred product (C2-formylation). Higher temperatures can sometimes overcome the steric barrier, potentially leading to a different product ratio.

    • Solvent Choice: The choice of solvent can influence selectivity. While DMF is the reactant, co-solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used.[3] Experimenting with different solvents may alter the product distribution.

Issue 3: Difficult Work-up and Product Isolation

The work-up procedure is critical for hydrolyzing the intermediate iminium salt and safely neutralizing the reaction mixture.

Potential Cause A: Uncontrolled Quenching

  • Scientific Rationale: The reaction mixture contains excess POCl₃ and the intermediate iminium salt. Both react exothermically with water.[2] Uncontrolled addition of water can cause a dangerous and violent reaction. The iminium salt must be hydrolyzed to yield the final aldehyde product.[4][15][16]

  • Solution:

    • Reverse Quench: The standard and safest procedure is a "reverse quench." Cool the reaction mixture and add it slowly to a separate, vigorously stirred flask containing crushed ice or an ice-cold aqueous solution (e.g., saturated sodium acetate or sodium bicarbonate).[2][7][13]

    • Neutralization: After the initial quench and hydrolysis, carefully neutralize the acidic mixture with a base like NaOH, Na₂CO₃, or NaHCO₃ to a pH of ~7-8 before extraction.[17]

Potential Cause B: Emulsion Formation or Water-Soluble Product

  • Scientific Rationale: The presence of DMF and salts can lead to the formation of emulsions during aqueous extraction. Furthermore, some formylated pyrroles may have partial solubility in water.[12]

  • Solution:

    • Brine Wash: To break emulsions and decrease the solubility of the organic product in the aqueous layer, wash the organic extract with a saturated solution of NaCl (brine).[12]

    • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM) to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent and how does it work?

The Vilsmeier reagent is the active electrophile in the reaction. It is a chloroiminium salt, typically N,N-dimethylchloromethyliminium chloride, formed from the reaction of DMF with POCl₃.[1][6][15] The reaction proceeds in two main stages:

  • Reagent Formation: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich N-arylpyrrole attacks the carbon of the Vilsmeier reagent. The resulting intermediate loses a proton to restore aromaticity, forming an iminium salt. This salt is then hydrolyzed during the aqueous work-up to yield the final aryl aldehyde.[7][8][15]

dot

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - (PO₂Cl₂)⁻ N_Arylpyrrole N-Arylpyrrole Intermediate2 Sigma Complex VilsmeierReagent->Intermediate2 N_Arylpyrrole->Intermediate2 Electrophilic Attack IminiumSalt Iminium Salt Intermediate2->IminiumSalt - H⁺ Aldehyde 2-Formyl-N-arylpyrrole IminiumSalt->Aldehyde + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism.

Q2: At which position on the N-arylpyrrole does formylation occur?

For N-substituted pyrroles, formylation overwhelmingly occurs at the C2 (α) position.[1][13]

  • Justification: The nitrogen atom in the pyrrole ring is electron-donating, increasing the electron density at all carbon atoms. However, resonance stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack is greatest when the attack occurs at the C2 or C5 positions. This makes the α-positions the most nucleophilic and kinetically favored sites for formylation.[1] As mentioned in the troubleshooting section, severe steric hindrance from the N-aryl group can sometimes allow for competitive formylation at the C3 (β) position.[14]

Q3: How do I choose the right reaction conditions?

The optimal conditions depend heavily on the specific N-arylpyrrole substrate. The table below summarizes reported conditions for various substituted pyrroles, which can serve as a starting point for your optimization.

Substrate TypeReagents (Equivalents)Solvent(s)Temperature (°C)Time (h)Typical YieldReference
3,4-DiethylpyrrolePOCl₃ (1.1-1.5), DMFDCM0 to 40-602-4Good[13]
1-ArylpyrrolesPOCl₃, DMFChloroform0 to RT, then reflux3-8Good-Excellent[11]
Electron-Rich PyrrolesVilsmeier Reagent (1.5)DMF0 to RT6.577%[7]
Deactivated PyrrolesPOCl₃ (excess), DMFDMF70-802-6Moderate[11]
General PyrrolesPOCl₃ (1.5), DMFDMF0 to RT2-4Varies[10]

Q4: Can I use other reagents besides POCl₃?

Yes, while POCl₃ is the most common, other activating agents can be used to form Vilsmeier-type reagents. These include thionyl chloride (SOCl₂), oxalyl chloride, or phosgene.[8] More recently, methods using phthaloyl dichloride have been developed as a greener alternative.[18] However, POCl₃ remains the most widely used due to its effectiveness and cost. Commercially available, stable Vilsmeier salt can also be used directly, which can sometimes improve reproducibility.[6][7][19]

Standard Experimental Protocol

This protocol provides a general, robust starting point for the formylation of an N-arylpyrrole. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-Arylpyrrole (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate solution

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Extraction solvent (e.g., Ethyl Acetate, DCM)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of substrate).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.2 equiv) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C.[13]

    • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent. A precipitate may form.[3]

  • Formylation Reaction:

    • Dissolve the N-arylpyrrole (1.0 equiv) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates consumption of the starting material. If the reaction is sluggish, heat to 40-70 °C.[13]

  • Work-up and Isolation:

    • Cool the reaction mixture back down in an ice bath.

    • In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution.

    • Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Be prepared for gas evolution (CO₂) and an exothermic reaction.

    • Continue stirring until the hydrolysis is complete and the solution is neutral or slightly basic (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

    • Combine the organic layers and wash successively with water (1 x 50 mL) and brine (1 x 50 mL).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure formylated N-arylpyrrole.[7][13]

dot

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) & Inert Atmosphere Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckTemp Review Temperature Profile (Cold addition, then heat?) ReagentsOK->CheckTemp Yes ReplaceReagents ACTION: Use Fresh/Distilled Reagents & Ensure Dry Conditions ReagentsOK->ReplaceReagents No TempOK Temp Profile OK? CheckTemp->TempOK CheckSubstrate Assess Substrate Reactivity (Electron-withdrawing groups?) TempOK->CheckSubstrate Yes OptimizeTemp ACTION: Ensure 0°C for reagent prep. Screen reaction temp (RT to 80°C). TempOK->OptimizeTemp No SubstrateReactive Substrate Reactive? CheckSubstrate->SubstrateReactive IncreaseConditions ACTION: Increase Temp, Time, or Reagent Stoichiometry SubstrateReactive->IncreaseConditions No (Deactivated) Success Problem Solved SubstrateReactive->Success Yes IncreaseConditions->Success ReplaceReagents->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. 10

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. 9

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. 2

  • Kumar, A., & Sharma, G. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28183-28221.

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

  • J&K Scientific. (2022, March 22). Vilsmeier-Haack Reaction.

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. 3

  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. 6

  • Sahu, S. K., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • Enamine. (n.d.). Vilsmeier Reagent.

  • Aly, A. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indol-6-yl)-3-(dimethylamino)acrylaldehyde and their reactivity. Journal of Chemical and Pharmaceutical Research, 5(7), 118-125.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.

  • BenchChem. (2025). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. 13

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles.

  • Serra, A., et al. (2022). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 87(17), 11822-11827.

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. 12

  • Reddy, P. S. N., & Reddy, P. P. (1985). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 24B, 451-452.
  • YouTube. (2021, August 17). Vilsmeier Reaction.

  • Warashina, T., et al. (2016). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 20(2), 466-470.

  • Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides. (2005). Biochemistry, 44(22), 8078-86.

  • Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. (2022). Nature Communications, 13(1), 5227.

  • Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide neutrophil chemotactic factor produced by Escherichia coli. (1984). The Journal of Immunology, 132(5), 2518-23.

Sources

Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to dissect the causality behind experimental choices, providing you with the field-proven insights needed to optimize your synthesis, troubleshoot common issues, and maximize your yield and purity.

The synthesis of this target molecule is efficiently approached via a two-step sequence: first, the construction of the N-aryl pyrrole core using a Paal-Knorr reaction, followed by the regioselective introduction of a formyl group via the Vilsmeier-Haack reaction. This guide is structured to support you through both critical stages of this process.

Section 1: Core Experimental Protocols

These protocols represent robust starting points for your synthesis. As with any reaction, small-scale optimization is recommended before proceeding to a larger scale.

Protocol 1: Paal-Knorr Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

The Paal-Knorr synthesis is a reliable method for forming the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[1] Here, we use 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde, which reacts with 3,4-methylenedioxyaniline.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-methylenedioxyaniline (1.0 eq, e.g., 5.0 g).

  • Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to dissolve the amine. To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Be cautious, as significant CO₂ evolution will occur. Continue adding base until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude brown oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole as a pure solid.

Protocol 2: Vilsmeier-Haack Formylation of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

This reaction introduces the aldehyde functionality at the C2 position of the electron-rich pyrrole ring. The electrophile, known as the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] Strict anhydrous conditions are paramount for success.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.2 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A viscous, pale-yellow complex (the Vilsmeier reagent) will form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 eq) from the previous step in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C for 1-3 hours. Monitor the reaction's completion by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a saturated aqueous solution of sodium acetate. Very slowly and carefully, pour the reaction mixture onto the stirred ice/sodium acetate solution to hydrolyze the intermediate iminium salt. This is a highly exothermic step.

  • Product Liberation: Stir the quenched mixture vigorously for 30-60 minutes. The aldehyde product should precipitate or form an oily layer.

  • Extraction: Extract the aqueous slurry with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution, followed by water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation step.

Q1: My yield of the final aldehyde is very low or zero. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors. The primary suspect is often the Vilsmeier reagent itself or the reaction conditions.

  • Cause A: Defective Vilsmeier Reagent. The reaction between DMF and POCl₃ is highly sensitive to moisture. If your reagents are not anhydrous, or if atmospheric moisture was introduced, the POCl₃ will be quenched, and the electrophilic Vilsmeier reagent will not form efficiently.

    • Solution: Always use freshly opened or properly stored anhydrous DMF. Ensure all glassware is flame- or oven-dried before use and the reaction is conducted under an inert atmosphere (N₂ or Ar). POCl₃ should be a clear, colorless liquid; if it is yellow, it may have started to decompose and should be distilled before use.

  • Cause B: Insufficient Reaction Temperature or Time. While the Vilsmeier reagent is a potent electrophile, N-aryl pyrroles are less reactive than N-unsubstituted pyrrole. The reaction may be sluggish at room temperature.

    • Solution: After adding your substrate at 0 °C, gradually increase the temperature to 40-60 °C.[4] Monitor the reaction by TLC every 30 minutes to determine the optimal time and temperature. If the starting material is consumed but no product is formed, degradation may be occurring.

  • Cause C: Improper Work-up. The hydrolysis of the intermediate iminium salt is a critical step that liberates the final aldehyde.[4] Inadequate hydrolysis or incorrect pH during work-up can lead to a complete loss of product.

    • Solution: Quench the reaction by adding it to a vigorously stirred mixture of ice and a basic buffer like sodium acetate or sodium bicarbonate solution. This controls the exotherm and ensures the pH is suitable for the hydrolysis to proceed to completion. Avoid quenching with pure water alone, as the resulting acidic conditions (from HCl byproduct) can be detrimental.

Q2: My final product is a dark, impure oil, and I see multiple spots on my TLC plate. What are the side products?

Answer: The formation of multiple products points towards side reactions, which are typically caused by overly harsh conditions or incorrect stoichiometry.

  • Cause A: Di-formylation or Polymerization. Pyrroles are electron-rich and can react more than once if conditions are too forcing (high temperature or large excess of Vilsmeier reagent). This can lead to the formation of a 2,5-dicarbaldehyde or polymeric tars.

    • Solution: Use a modest excess of the Vilsmeier reagent (1.1-1.5 equivalents is typical).[5] Maintain careful temperature control and avoid prolonged heating after the starting material has been consumed, as verified by TLC.

  • Cause B: Regioisomeric Byproducts. While formylation strongly favors the C2 position (the α-position) due to electronic stabilization of the intermediate, a small amount of formylation at the C3 position (the β-position) can occur.[6]

    • Solution: The ratio of α- to β-formylation is primarily controlled by steric factors.[6] For a 1-substituted pyrrole, α-formylation is electronically and sterically preferred. If you observe a significant amount of the β-isomer, consider lowering the reaction temperature to increase selectivity.

Q3: I'm having difficulty with the work-up. A persistent emulsion forms during the extraction step.

Answer: Emulsion formation is common when dealing with complex reaction mixtures containing salts and polar organic molecules.

  • Solution A: Break the Emulsion with Brine. After the initial extractions, perform a final wash of the combined organic layers with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion and sharpen the phase separation.

  • Solution B: Filtration. Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to remove these solids and facilitate phase separation.

  • Solution C: Solvent Modification. If the emulsion persists, adding a small amount of a different organic solvent (e.g., a few mL of methanol to an ethyl acetate extraction) can sometimes alter the interfacial tension and break the emulsion. Use this technique sparingly, as it can affect your product's solubility.

Section 3: Frequently Asked Questions (FAQs)

Q: Can you explain the mechanism of the Vilsmeier-Haack reaction?

A: Certainly. The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate species generates the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the carbon of the Vilsmeier reagent. This attack occurs preferentially at the C2 position to form a stabilized cationic intermediate (a sigma complex). A proton is then lost to restore the aromaticity of the pyrrole ring, yielding an iminium salt intermediate.[7]

  • Hydrolysis: During the aqueous work-up, water attacks the carbon of the iminium salt. Following a proton transfer and elimination of dimethylamine, the final aldehyde product is formed.[4]

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most effective method.[8] Prepare a TLC plate by spotting your starting pyrrole, the co-spot (starting material and reaction mixture), and the reaction mixture. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product aldehyde will be more polar than the starting pyrrole and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q: Are there alternative formylating agents I could use?

A: While the Vilsmeier-Haack reaction is the most common and effective method for this transformation, other reagents can achieve formylation. The Rieche formylation using dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄ or SnCl₄) is an alternative. However, it is often less regioselective and uses more hazardous reagents. For most applications involving pyrroles, the Vilsmeier-Haack reaction provides the best balance of reactivity, selectivity, and cost-effectiveness.

Section 4: Data & Visualizations

Table 1: Summary of Optimized Reaction Parameters
StepReactionKey ParametersTypical RangeRationale & Reference
1Paal-Knorr SynthesisCatalystAcetic Acid, I₂, ZrOCl₂·8H₂OAcid catalysis is required for the cyclization-dehydration cascade.[8][9][10]
SolventAcetic Acid, Water, or Solvent-freePolar solvents can stabilize intermediates. Solvent-free microwave conditions are efficient.[11][12]
Temperature60 °C to RefluxThermal energy is needed to drive the dehydration and aromatization steps.[13]
2Vilsmeier-HaackReagent Ratio (POCl₃:Pyrrole)1.1 - 1.5 : 1A slight excess ensures complete conversion without promoting di-formylation.[5]
Temperature (Addition)0 - 10 °CControls the exothermic formation of the Vilsmeier reagent.
Temperature (Reaction)40 - 80 °CRequired for the electrophilic attack on the moderately activated N-aryl pyrrole.[4]
Work-upQuench in ice/base (NaOAc, NaHCO₃)Critical for controlled hydrolysis of the iminium intermediate to the aldehyde.[5]
Visualized Workflows and Mechanisms

Synthetic_Workflow cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 3,4-Methylenedioxyaniline + 2,5-Dimethoxytetrahydrofuran B 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole A->B  Acetic Acid, Reflux   C This compound B->C  1. POCl₃, DMF  2. H₂O Work-up  

Caption: Overall two-step synthetic workflow.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrrole N-Aryl Pyrrole Sigma Sigma Complex (Cationic Intermediate) Pyrrole->Sigma Attacks Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium Deprotonation Product Final Aldehyde Iminium->Product H₂O Work-up

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Troubleshooting_Flowchart decision decision solution solution start Low Yield Observed q1 Are reagents anhydrous? start->q1 s1 Solution: Use dry solvents. Flame-dry glassware. Run under N₂. q1->s1 No q2 Is reaction temp high enough? q1->q2 Yes s1->q1 s2 Solution: Heat to 40-80 °C. Monitor by TLC. q2->s2 No q3 Is work-up correct? q2->q3 Yes s2->q2 s3 Solution: Quench slowly into ice/base slurry (e.g., NaOAc). q3->s3 No end Yield Improved q3->end Yes s3->q3

Caption: Troubleshooting workflow for low product yield.

References

  • Verma, A. K., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances, 13(28), 19349-19373. [Link]

  • Banerjee, B., et al. (2012). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 17(1), 633-640. [Link]

  • Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 459-465. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • R. K. S. Rao, et al. (1976). N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Proceedings of the Indian Academy of Sciences - Section A, 84(4), 157-160. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Das, S. (2018). Paal–Knorr synthesis of pyrroles: a tour from the conventional to a greener route. Synthetic Communications, 48(21), 2681-2699. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Technical Support Center: Formylation of 1-(1,3-benzodioxol-5-yl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1-(1,3-benzodioxol-5-yl)pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success and efficiency of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the formylation of 1-(1,3-benzodioxol-5-yl)pyrrole, a reaction typically performed under Vilsmeier-Haack conditions.

Issue 1: Low Yield of the Desired 2-Formyl Product and Formation of a Major Side Product.

Symptoms:

  • The reaction yields a significantly lower amount of the expected 2-formyl-1-(1,3-benzodioxol-5-yl)pyrrole than anticipated.

  • Chromatographic analysis (TLC, LC-MS) shows a prominent, less polar spot, which upon isolation is identified as a di-formylated product.

Probable Cause: The high electron density of the pyrrole ring, further activated by the N-aryl substituent, makes it susceptible to a second electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).[1][2] This leads to the formation of di-formylated pyrroles.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use of a large excess of the reagent should be avoided. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the pyrrole substrate is a good starting point.

  • Temperature Management: Perform the reaction at a lower temperature. Start the addition of the Vilsmeier reagent at 0°C and allow the reaction to proceed at this temperature or slowly warm to room temperature. Higher temperatures can favor over-reaction.

  • Reverse Addition: Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. This ensures that the pyrrole is always in the presence of a slight excess of the formylating agent, but the overall concentration of the pyrrole is kept low, which can disfavor the second formylation of the already activated mono-formylated product.

Issue 2: Presence of an Isomeric Formylated Product.

Symptoms:

  • NMR analysis of the crude product indicates the presence of not only the desired 2-formyl isomer but also the 3-formyl isomer.

Probable Cause: While formylation of N-substituted pyrroles strongly favors the 2-position due to electronic factors, steric hindrance at the 1-position can influence the regioselectivity.[3][4] A bulky substituent on the nitrogen can lead to an increased proportion of the 3-formylated product.

Solutions:

  • Solvent Choice: The choice of solvent can influence the steric environment around the reaction center. Less coordinating solvents may favor the electronically preferred 2-position.

  • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times might lead to isomerization or the formation of thermodynamically more stable products, which could include the 3-formyl isomer in some cases.

Issue 3: Incomplete Reaction and Recovery of Starting Material.

Symptoms:

  • Significant amount of the starting 1-(1,3-benzodioxol-5-yl)pyrrole is recovered after work-up.

Probable Cause:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can be deactivated by hydrolysis.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to go to completion.

Solutions:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Fresh Reagents: Use freshly opened or distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. If the reaction stalls, a slight increase in temperature (e.g., from room temperature to 40-50°C) for a short period might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack formylation of pyrrole?

A1: The Vilsmeier-Haack reaction proceeds in three main stages[5][6]:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This typically occurs at the C2 position, which is the most electron-rich.[1]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.

Q2: Why is the formylation of 1-(1,3-benzodioxol-5-yl)pyrrole regioselective for the 2-position?

A2: The regioselectivity is primarily governed by electronic effects. The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the aromatic system, increasing the electron density at all carbon atoms. However, resonance structures show a greater localization of negative charge at the C2 and C5 positions compared to the C3 and C4 positions. Therefore, electrophilic attack is favored at the C2 (or C5) position.[1]

Q3: Can other formylating agents be used?

A3: Yes, while the Vilsmeier-Haack reaction is common, other methods for pyrrole formylation exist. For instance, the use of dichloromethyl alkyl ethers with a Lewis acid can also achieve formylation.[7] Additionally, reagent systems like N,N-dimethylformamide/oxalyl chloride have been used for the formylation of certain pyrrole derivatives.[8]

Q4: How does the 1-(1,3-benzodioxol-5-yl) substituent influence the reaction?

A4: The 1-(1,3-benzodioxol-5-yl) group is an electron-donating substituent, which further activates the pyrrole ring towards electrophilic substitution. This increased reactivity can sometimes lead to side reactions like di-formylation if the reaction conditions are not carefully controlled.[9]

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation
  • To a stirred solution of anhydrous N,N-dimethylformamide (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add phosphorus oxychloride (1.1 eq.) dropwise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(1,3-benzodioxol-5-yl)pyrrole (1.0 eq.) in anhydrous DCM.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Stir vigorously until the ice has melted and the mixture is neutralized.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution

Molar Equivalents of Vilsmeier ReagentYield of 2-Formyl Product (%)Yield of Di-formyl Product (%)
1.1755
1.58010
2.06525
3.04045

Note: Yields are approximate and can vary based on specific reaction conditions.

Visualizations

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrrole 1-(1,3-benzodioxol-5-yl)pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 2-Formyl Product Intermediate->Product + H2O H2O H2O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Flowchart Start Low Yield of Desired Product? DiFormyl Di-formylation Observed? Start->DiFormyl Yes StartMat Starting Material Recovered? Start->StartMat No Sol_DiFormyl Reduce Vilsmeier Reagent Stoichiometry Lower Reaction Temperature DiFormyl->Sol_DiFormyl Yes Sol_StartMat Ensure Anhydrous Conditions Use Fresh Reagents Increase Reaction Time/Temp StartMat->Sol_StartMat Yes Success Improved Yield Sol_DiFormyl->Success Sol_StartMat->Success

Caption: Troubleshooting flowchart for low product yield.

References

  • Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

  • Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.
  • YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

  • Jones, G. (1996). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Barman, D., et al. (2015). Synthesis of diformylated-N-arylpyrroles from trans-1,4-diaryl-5-hydroxypyrrolidin-2-ones. RSC Advances.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic.
  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. Available at: [Link]

  • Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, combining a pyrrole-2-carbaldehyde moiety with a benzodioxole ring, presents unique chemical properties. While the benzodioxole group is generally stable, the pyrrole-2-carbaldehyde portion of the molecule is susceptible to degradation, which can impact experimental outcomes.[1][2] This guide will address the common stability and degradation challenges associated with this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Color Change of the Compound (From Off-White/Pale Yellow to Brown/Reddish)

  • Symptom: Your solid sample of this compound, which was initially an off-white or pale yellow powder, has darkened to a brown or reddish color over time.

  • Probable Cause: This color change is a common indicator of degradation. Pyrrole and its derivatives, especially those with aldehyde functionalities, are prone to oxidation and polymerization when exposed to air and light.[1] The aldehyde group can be oxidized to a carboxylic acid, and the pyrrole ring can undergo polymerization, leading to the formation of colored impurities.

  • Solution:

    • Assess Usability: A slight color change may not significantly impact the outcome of all reactions, but a significant darkening suggests substantial degradation. For sensitive applications, it is crucial to use a pure, non-degraded compound.

    • Purification: If you suspect degradation, purification of the compound is recommended. Recrystallization from a suitable solvent system can often remove colored impurities.

    • Preventative Measures: To prevent future degradation, always store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial or a container wrapped in aluminum foil, and at a low temperature.

Issue 2: Inconsistent or Low Reaction Yields

  • Symptom: You are experiencing significantly lower yields than expected in a reaction involving this compound.

  • Probable Cause: The instability of the pyrrole aldehyde can be a major contributor to low reaction yields.[1] The aldehyde may degrade under the reaction conditions, especially with prolonged reaction times, elevated temperatures, or in the presence of certain reagents.[1]

  • Solution:

    • Use Freshly Purified Compound: Ensure the starting material is of high purity. If the compound has been stored for an extended period or shows signs of discoloration, purify it before use.

    • Optimize Reaction Conditions:

      • Temperature: If possible, run the reaction at a lower temperature to minimize thermal degradation.

      • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation.

    • Reagent Compatibility: Be mindful of the reagents used. Strong oxidizing agents are incompatible with the aldehyde functionality.[3][4]

Issue 3: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)

  • Symptom: Your analytical data shows unexpected peaks that are not attributable to your starting material, desired product, or known reaction byproducts.

  • Probable Cause: These unexpected peaks are likely degradation products of this compound. Common degradation pathways include oxidation of the aldehyde to a carboxylic acid and polymerization of the pyrrole ring.

  • Solution:

    • Characterize Impurities: If possible, attempt to characterize the major impurity peaks to understand the degradation pathway. This can provide valuable information for optimizing your experimental conditions.

    • Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies.[5][6][7][8][9] This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products.

    • Adjust Analytical Methods: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored under the following conditions:

ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde and pyrrole ring.[1]
Temperature -20°C for long-term storageMinimizes thermal degradation.
Light Protected from light (Amber vial or foil-wrapped)Prevents photodegradation. Pyrrole moieties can undergo direct and indirect photodegradation.[1][10][11][12]
Container Tightly sealedPrevents exposure to moisture and air.

Q2: How does pH affect the stability of this compound in solution?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, the two most probable degradation pathways are:

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carboxylic acid. This can occur upon exposure to atmospheric oxygen, especially when heated or in the presence of oxidizing agents.[14]

  • Polymerization of the Pyrrole Ring: Pyrrole and its derivatives are known to polymerize, especially in the presence of acids, light, or heat, leading to the formation of dark, insoluble materials.[1]

Below is a diagram illustrating these potential degradation pathways.

G cluster_0 Degradation Pathways A This compound B Oxidation (O2, Heat) A->B D Polymerization (Acid, Light, Heat) A->D C 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carboxylic acid B->C E Polymeric Degradation Products (Colored Impurities) D->E G cluster_1 HPLC Purity Assessment Workflow prep Prepare Standard & Sample Solutions hplc Set HPLC Conditions (C18, Gradient Elution) prep->hplc inject Inject Solutions hplc->inject analyze Analyze Chromatogram (Peak Area %) inject->analyze

Sources

Technical Support Center: Purification of Polar Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrrole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often problematic heterocyclic compounds. The inherent polarity and instability of the pyrrole-2-carbaldehyde scaffold, especially when substituted with additional polar functional groups, demand carefully optimized purification strategies.

This document provides field-proven insights and solutions to common issues in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges associated with purifying polar pyrrole-2-carbaldehydes.

Q1: Why are polar pyrrole-2-carbaldehydes notoriously difficult to purify?

A1: The purification challenges stem from a combination of three core properties:

  • Inherent Instability: The pyrrole ring is an electron-rich aromatic system susceptible to oxidation and polymerization, especially when exposed to air, light, acid, or heat.[1] This degradation often results in the formation of dark, tarry, or oily impurities that are difficult to separate from the desired product.[1]

  • High Polarity: The combination of the pyrrole nitrogen, the aldehyde group, and any additional polar substituents (e.g., hydroxyl, carboxyl, or amino groups) makes these molecules highly polar. This leads to strong interactions with polar stationary phases like silica gel, often causing significant streaking (tailing) during column chromatography and making elution difficult.[2]

  • Complex Impurity Profile: Syntheses, such as the Vilsmeier-Haack reaction, can produce a range of impurities. A common side reaction is the over-oxidation of the aldehyde to the corresponding pyrrole-2-carboxylic acid, which can complicate purification.[3] Incomplete reactions may also leave polar starting materials in the crude mixture.

Q2: My pyrrole-2-carbaldehyde has turned from a light-colored solid to a dark brown or reddish oil. What happened, and is it still usable?

A2: This color change is a classic sign of degradation. Pyrrole and its derivatives are well-known to darken upon exposure to air and light due to oxidation and the formation of polymeric byproducts.[1] A significant color change indicates substantial degradation. While it might be usable for some robust, non-sensitive reactions, using the degraded material is highly discouraged as it will introduce impurities and lead to poor reproducibility and lower yields.[1] It is strongly recommended to purify the aldehyde before use.

Q3: What are the optimal storage conditions to prevent the degradation of purified polar pyrrole-2-carbaldehydes?

A3: To maintain the integrity of your purified compound, proper storage is critical. The following conditions are recommended to minimize degradation:[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Temperature: For short-term storage, refrigeration at 2–8°C is advisable. For long-term storage, freezing at -20°C is recommended.[1]

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.[1]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems you may encounter during the workup and purification of your polar pyrrole-2-carbaldehyde.

Problem 1 (Column Chromatography): My compound is streaking severely on the silica gel column, resulting in poor separation.

  • Probable Cause: Your highly polar compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, adsorption leads to tailing and poor resolution.[2]

  • Solution:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent (mobile phase). The most common choice is 0.1–1% triethylamine (Et₃N).[2] Alternatively, 0.1-1% pyridine can be used.

    • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, switch to a different stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic or acid-sensitive compounds.[2]

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your non-polar solvent containing triethylamine. This pre-treatment deactivates the most aggressive acidic sites.[2]

Problem 2 (Column Chromatography): My compound will not elute from the silica column, even with 100% ethyl acetate or methanol/DCM mixtures.

  • Probable Cause: The compound is exceptionally polar and is irreversibly adsorbed onto the silica gel. This is common for pyrrole-2-carbaldehydes with multiple hydrogen-bond donating/accepting groups.

  • Solution:

    • Switch to Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often the most effective method for purifying very polar compounds.

    • Consider an Alternative Purification Method: If chromatography is failing, other techniques may be more suitable. If the compound is a solid, recrystallization could be effective. If it has acidic or basic handles, an acid-base extraction may help remove key impurities prior to a final purification step.

Problem 3 (Recrystallization): My compound "oils out" of the solution instead of forming crystals.

  • Probable Cause: This typically happens when the solution is too supersaturated (cooled too quickly) or when significant impurities are present, which inhibit the formation of a crystal lattice.

  • Solution:

    • Slow Down Crystallization: Re-heat the solution until the oil redissolves. If necessary, add a minimal amount of the "good" solvent to ensure complete dissolution.[4] Allow the flask to cool to room temperature very slowly and undisturbed before moving it to an ice bath.[4]

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.

    • Reduce Impurity Load: If oiling out persists, the crude material may be too impure for recrystallization. First, pass the material through a short plug of silica or alumina to remove baseline impurities, then attempt the recrystallization again.

Problem 4 (Workup): A persistent emulsion has formed during liquid-liquid extraction.

  • Probable Cause: Emulsions form when the densities of the aqueous and organic layers are similar, or when trace impurities act as surfactants, preventing the layers from separating cleanly.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[5]

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Filtration or Centrifugation: For very stubborn emulsions, you can try filtering the mixture through a pad of Celite® or centrifuging the mixture if the equipment is available.

Data Summary Table
Purification TechniqueTypical YieldTypical PurityKey Considerations
Single-Solvent Recrystallization 60-90%>98%Highly dependent on finding an ideal solvent; best for removing small amounts of impurities.[2]
Two-Solvent Recrystallization 50-85%>98%More versatile than single-solvent but requires careful optimization of the solvent ratio.
Flash Column Chromatography (Silica Gel) 40-80%95-99%Good for separating compounds with different polarities but can be problematic for highly polar pyrroles.[2]
Flash Column Chromatography (Alumina) 40-80%95-99%A good alternative to silica for acid-sensitive or basic compounds.[2]
Acid-Base Extraction N/AN/APrimarily used for removing acidic or basic impurities, not as a final purification step.[5]
Experimental Protocols & Workflows
Workflow Visualization

The following diagrams illustrate logical workflows for troubleshooting common issues and selecting a purification strategy.

G cluster_0 Troubleshooting Low Reaction Yield start Low or Variable Yield Observed q1 Assess Aldehyde Quality: Is it old or discolored? start->q1 purify Purify Aldehyde Before Use (Recrystallization or Distillation) q1->purify Yes q2 Review Reaction Conditions: - Extended reaction time? - Elevated temperature? q1->q2 No, aldehyde is fresh purify->q2 optimize Optimize Conditions: - Use freshly purified aldehyde - Lower temperature - Monitor by TLC q2->optimize Yes success Improved Yield q2->success No, conditions are mild optimize->success

Caption: Troubleshooting workflow for low reaction yields.[1]

G cluster_1 Purification Method Selection Guide start Crude Product q_solid Is the product a solid? start->q_solid recrys Attempt Recrystallization q_solid->recrys Yes q_polar Significant Polarity Difference from Impurities? q_solid->q_polar No / It's an oil end Purified Product recrys->end chrom Use Flash Column Chromatography q_polar->chrom Yes q_acidbase Does product or impurity have acidic/basic properties? q_polar->q_acidbase No chrom->end q_acidbase->chrom No extract Perform Acid-Base Extraction as a pre-purification step q_acidbase->extract Yes extract->chrom

Caption: Decision tree for selecting a purification method.[5]

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for polar pyrrole-2-carbaldehydes that exhibit streaking on standard silica gel.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.4.[6]

    • Prepare the chosen eluent and add 0.5% triethylamine (Et₃N) by volume. For example, for 1 L of eluent, add 5 mL of Et₃N.

  • Column Packing:

    • Select an appropriately sized column and add a small plug of cotton or glass wool, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel in your initial, least polar eluent (containing Et₃N).

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly. Add a protective layer of sand on top.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column and begin elution using positive pressure.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single suitable recrystallization solvent cannot be found.

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is highly soluble.

    • Identify a "bad" solvent (miscible with the "good" solvent) in which your compound is poorly soluble.[2] A common pair for moderately polar compounds is ethyl acetate ("good") and hexanes ("bad").

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Inducing Crystallization:

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few more drops of the "good" solvent to make the solution clear again.

  • Crystal Formation and Collection:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "bad" solvent.

    • Dry the purified crystals thoroughly.

References
  • BenchChem. (2025). Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde.
  • BenchChem Technical Support Team. (2025). Instability issues of pyrrole aldehydes and their handling.
  • BenchChem. (2025). How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Armarego, W. L., & Chai, C. L. (2012).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • BenchChem. (2025).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Coll. Vol. 4, p.824 (1963); Vol. 33, p.79 (1953). [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Suzuki Coupling with Electron-Rich Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Suzuki-Miyaura coupling with electron-rich pyrrole substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot effectively and innovate at the bench.

The electron-rich nature of the pyrrole ring, while a valuable feature in many bioactive molecules, presents a unique set of challenges in palladium-catalyzed cross-coupling. Issues such as catalyst inhibition, competitive protodeboronation, and low reactivity are common hurdles. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the issues you are likely encountering.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an N-protected bromopyrrole is giving low to no yield. Where do I even begin to troubleshoot?

A1: This is the most common and often most frustrating issue. A low-yield Suzuki reaction is a symptom that can point to several root causes. Before making drastic changes, let's approach this systematically. The first 24 hours of a problematic coupling are critical for diagnosis.

Initial Diagnostic Checklist:

  • Visual Inspection of the Reaction:

    • Color Change: A healthy, active Pd(0) catalytic system often presents as a light yellow to reddish-brown homogeneous solution. If your reaction mixture rapidly turns black or forms a dark, insoluble precipitate, you are likely observing the formation of palladium black.[1] This indicates your Pd(0) catalyst has crashed out of the catalytic cycle, a common fate when the ligand is unable to stabilize the metal center or if oxygen is present.

    • Solubility: Are all your reagents, particularly the base, fully dissolved or finely suspended? Poor solubility can lead to inconsistent results and low conversion.

  • Integrity of Reagents & Conditions:

    • Oxygen Contamination: The oxidative addition step requires a Pd(0) species, which is highly susceptible to oxidation.[2] Have you thoroughly degassed your solvents and reaction vessel (at least 3 freeze-pump-thaw cycles are recommended) and maintained a positive pressure of an inert gas (Argon or Nitrogen)?

    • Boronic Acid Quality: Boronic acids can degrade over time, especially electron-rich heteroaryl boronic acids which are prone to protodeboronation even on the shelf.[3] Consider using a freshly opened bottle or purifying your boronic acid before use.

    • Base & Solvent Purity: Is your base anhydrous (if required by the protocol)? Is your solvent free of peroxides? These seemingly small details are often the culprits in failed reactions.

If these initial checks do not reveal an obvious issue, the problem likely lies within the catalytic cycle itself. The next sections will delve into these more complex issues.

Q2: I suspect protodeboronation is consuming my pyrrole boronic acid. How can I confirm this and what is the best way to prevent it?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major parasitic side reaction, especially with electron-rich heterocycles like pyrrole.[4] The pyrrole ring's electron density makes the carbon atom attached to the boron susceptible to protonolysis, a reaction often accelerated by aqueous bases.

Diagnosing Protodeboronation:

The most definitive way to diagnose protodeboronation is to monitor the reaction mixture by GC-MS or ¹H NMR and look for the appearance of the corresponding "de-boronated" pyrrole.

Protocol 1: Diagnostic Reaction Monitoring for Protodeboronation

This protocol allows for the quantification of starting materials, product, and the key protodeboronation byproduct.

1. Reaction Setup:

  • Follow your intended Suzuki coupling procedure, but include a known amount of an internal standard in the initial reaction mixture. The internal standard should be a stable compound that does not react under the coupling conditions and has a distinct signal in the GC-MS or NMR spectrum (e.g., dodecane for GC-MS, or 1,3,5-trimethoxybenzene for ¹H NMR).

2. Sampling:

  • At various time points (e.g., t = 0, 1h, 4h, 16h), carefully withdraw a small aliquot (approx. 50-100 µL) from the reaction mixture under an inert atmosphere.

3. Quenching and Workup:

  • Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) for NMR analysis or ethyl acetate for GC-MS analysis.

  • For GC-MS, pass the diluted aliquot through a small plug of silica to remove the palladium catalyst and inorganic salts before injection.

4. Analysis by ¹H NMR:

  • Acquire a ¹H NMR spectrum of the quenched sample.

  • Expected Chemical Shifts (Example: N-Boc-2-phenylpyrrole synthesis):

    • N-Boc-pyrrole (Protodeboronation Product): You will see a characteristic signal for the C2-proton, typically around 6.1-6.2 ppm.

    • N-Boc-2-bromopyrrole (Starting Material): The proton at C5 will be a doublet around 6.8-6.9 ppm.

    • N-Boc-2-phenylpyrrole (Desired Product): Look for the appearance of new aromatic signals corresponding to the phenyl group (typically 7.2-7.5 ppm) and a shift in the pyrrole proton signals.

  • By comparing the integration of the protodeboronated pyrrole signals to your internal standard, you can quantify its formation over time.

Strategies to Mitigate Protodeboronation:

  • Switch to a Milder, Anhydrous Base: Strong aqueous bases (like NaOH or K₃PO₄ in water) are often major contributors to protodeboronation. Switching to a weaker, non-nucleophilic base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) under anhydrous conditions can significantly suppress this side reaction.[5]

  • Use a Boronic Acid Surrogate: If protodeboronation remains problematic, consider using more stable boron reagents. N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts are excellent alternatives.[4] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and favoring transmetalation over protonolysis.

  • Increase the Rate of Transmetalation: The faster the boronic acid is consumed in the productive catalytic cycle, the less time it has to decompose. Using a more active catalyst system (see Q3) can outcompete the protodeboronation pathway.

Q3: My standard Pd(PPh₃)₄ catalyst isn't working for my electron-rich pyrrole. What catalyst and ligand system should I try next?

A3: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, but it often fails with challenging substrates like electron-rich heterocycles. The electron-donating nature of the pyrrole can make the crucial oxidative addition step of the catalytic cycle sluggish.[6] Furthermore, the nitrogen atom can act as a Lewis base, coordinating to the palladium center and inhibiting catalysis.[3][7]

Modern catalyst systems, particularly those developed by the Buchwald group, utilize bulky, electron-rich phosphine ligands that are designed to overcome these challenges.[8][9]

Recommended Catalyst Systems for Pyrrole Couplings:

Catalyst/LigandKey Features & AdvantagesCommon Applications & Notes
Pd₂(dba)₃ with SPhos or XPhos SPhos & XPhos are bulky, electron-rich biarylmonophosphine ligands. They accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.[5][8]Excellent for coupling aryl chlorides and bromides. SPhos is often a good first choice for a wide range of substrates. XPhos is even more active and can be effective for highly hindered couplings.
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3) These are air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species in solution. This reliability and ease of use make them ideal for high-throughput screening and process development.Highly recommended for their reproducibility. They are particularly effective for couplings that are sensitive to the quality of the Pd(0) source.
PEPPSI-IPr (an NHC-based catalyst) N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable bonds with palladium. This leads to highly robust catalysts that can operate at low loadings and high temperatures.[10]Especially useful for sterically demanding couplings and for substrates that are known to deactivate phosphine-based catalysts.

Visual Troubleshooting Guide

The following flowchart provides a decision-making framework for troubleshooting a failed or low-yielding Suzuki coupling with an electron-rich pyrrole.

Troubleshooting_Flowchart start Reaction Start: Low/No Product Formation q1 What is the appearance of the reaction mixture? start->q1 a1_black Black Precipitate / Dark Suspension q1->a1_black Dark/Black a1_clear Homogeneous Solution (or fine suspension of base) q1->a1_clear Clear/Homogeneous sol1 Likely Catalyst Decomposition (Pd Black Formation) a1_black->sol1 q2 Have you confirmed protodeboronation? a1_clear->q2 rec1a Action: Improve Catalyst Stability 1. Ensure rigorous degassing (use freeze-pump-thaw). 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to better stabilize Pd(0). 3. Use a robust palladacycle precatalyst. sol1->rec1a a2_yes Yes, significant protodeboronation detected. q2->a2_yes Yes a2_no No, or minimal protodeboronation. q2->a2_no No sol2 Protodeboronation is Outcompeting the Cross-Coupling a2_yes->sol2 sol3 Issue is Likely Slow Catalytic Turnover (Oxidative Addition or Transmetalation) a2_no->sol3 rec2a Action: Minimize Protodeboronation 1. Switch to anhydrous conditions with a milder base (e.g., KF, Cs₂CO₃). 2. Use a boronic acid surrogate (MIDA ester or BF₃K salt). 3. Increase coupling rate with a more active catalyst system. sol2->rec2a rec3a Action: Optimize Reaction Parameters 1. Increase reaction temperature (e.g., from 80°C to 100°C). 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 3. Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF). 4. Ensure N-protection of the pyrrole is stable and effective. sol3->rec3a

Caption: A decision tree for troubleshooting Suzuki couplings.

Key Experimental Protocols

Protocol 2: Gold Standard Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole with Phenylboronic Acid

This protocol is a robust starting point for the coupling of N-protected electron-rich pyrroles and has been adapted from established methodologies.[1][11][12]

Materials:

  • N-Boc-2-bromopyrrole (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • XPhos Pd G3 (a Buchwald precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water (18 MΩ·cm)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-2-bromopyrrole (1.0 equiv.), phenylboronic acid (1.2 equiv.), finely ground K₃PO₄ (2.0 equiv.), and XPhos Pd G3 (0.02 equiv.).

    • Scientist's Note: Using a stable, well-defined precatalyst like XPhos Pd G3 eliminates variability associated with in-situ generation of the active Pd(0) species. Finely grinding the base increases its surface area and improves reaction kinetics.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon. Repeat this vacuum/argon cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the N-Boc-2-bromopyrrole. Then, add degassed water to constitute a 10:1 dioxane:water solvent mixture.

    • Scientist's Note: The small amount of water is often necessary to help solubilize the base and facilitate the formation of the boronate species required for transmetalation. However, excessive water can promote protodeboronation.

  • Degassing: Vigorously bubble argon through the reaction mixture for 15-20 minutes. Alternatively, for best results, perform three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Scientist's Note: Vigorous stirring is crucial, especially in biphasic or suspension mixtures, to ensure efficient mass transfer between phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots at regular intervals (e.g., every 2 hours) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-2-phenylpyrrole.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification reagents 1. Combine solid reagents: - N-Boc-2-bromopyrrole - Phenylboronic acid - K₃PO₄ (base) - XPhos Pd G3 (catalyst) inert 2. Establish Inert Atmosphere (3x Vacuum/Argon cycles) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent degas 4. Degas Mixture (Ar sparge or Freeze-Pump-Thaw) solvent->degas heat 5. Heat to 100°C with vigorous stirring degas->heat monitor 6. Monitor by TLC/LC-MS heat->monitor extract 7. Quench, Dilute & Extract monitor->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: Standard workflow for Suzuki coupling of pyrroles.

The Catalytic Cycle: A Deeper Look

Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_A R¹-X PdII_B R¹-Pd(II)L₂-R² (Transmetalation Product) PdII_A->PdII_B R²-B(OR)₃⁻ PdII_B->Pd0 R¹-R² OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

For electron-rich pyrroles, the Oxidative Addition (Pd(0) → Pd(II)) can be slow. This is where bulky, electron-rich ligands like SPhos and XPhos are critical, as they promote this step.[8] The Transmetalation step requires the boronic acid to be activated by a base to form a boronate species. This is the stage where protodeboronation competes for your starting material. A well-balanced choice of base and solvent is crucial to favor transmetalation.

By understanding these fundamental steps and the specific challenges posed by electron-rich pyrroles, you can move from trial-and-error to rational, mechanism-based optimization.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition. 2007 , 46 (16), 2740-2742. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. 2007 , 129 (11), 3358–3366. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010 , 132 (40), 14073–14075. [Link]

  • Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2013 , 135 (34), 12877–12885. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001 , 40 (24), 4544-4568. [Link]

  • Cui, K. et al. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. 2019 , 24(8), 1594. [Link]

  • Barder, T. E. et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. 2005 , 127(13), 4685-96. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low. ResearchGate Forum. 2017 . [Link]

  • Wei, S. et al. Stopped-Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale. Chemistry – A European Journal. 2021 , 27(45), 11571-11577. [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. Reddit. 2021 . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Alberico, D. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012 , 17(4), 4509-4521. [Link]

  • Thomas, S. P.; Aggarwal, V. K. The Suzuki-Miyaura Cross-Coupling of Unactivated Alkyl Halides and Boronic Acids. Angewandte Chemie International Edition. 2007 , 46(31), 5732-5734. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition. 1998 , 37(24), 3387-3388. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor solubility often encountered with this class of compounds. Our aim is to equip you with the knowledge and practical protocols to effectively solubilize these molecules for your downstream applications.

Understanding the Challenge: Physicochemical Properties

The core structure of this compound, characterized by its aromatic and heterocyclic nature, contributes to its limited aqueous solubility.[1] Understanding the key physicochemical properties is the first step in devising an effective solubilization strategy.

PropertyValueSource/Basis
Molecular FormulaC12H9NO3[1]
Molecular Weight215.21 g/mol [1]
XLogP32.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count4[1]

The relatively high octanol-water partition coefficient (XLogP3) suggests a lipophilic nature, which is a primary contributor to poor water solubility. The absence of hydrogen bond donors further limits its interaction with polar solvents like water.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the handling and dissolution of this compound derivatives.

Initial Dissolution Attempts

Q1: What is the recommended starting solvent for initial dissolution of my this compound derivative?

A1: Due to the lipophilic nature of the compound, it is advisable to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other suitable options include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For less polar derivatives, you might also consider ethanol, methanol, or acetonitrile.

Q2: I've tried dissolving my compound in DMSO, but it's still not fully soluble or precipitates upon dilution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is reduced, causing the compound to crash out of the solution. Here's a systematic approach to troubleshoot this:

  • Optimize the Stock Concentration: You may be exceeding the solubility limit in your stock solution. Try preparing a more dilute stock solution in your organic solvent.

  • Co-solvent Systems: Employing a co-solvent system can significantly enhance solubility.[2][3] A mixture of a strong organic solvent (like DMSO) with a less polar, water-miscible solvent (like ethanol or polyethylene glycol 400) can create a more favorable environment for your compound.

  • pH Modification: The pyrrole nitrogen in your compound is weakly acidic. While deprotonation typically requires a strong base, subtle changes in the pH of your aqueous buffer can sometimes influence solubility. For derivatives with acidic or basic functional groups, adjusting the pH to ionize the molecule will generally increase aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Advanced Solubilization Strategies

For particularly challenging derivatives, more advanced techniques may be necessary. The following sections provide detailed protocols for these methods.

Co-solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.

Experimental Protocol: Developing a Co-solvent System

  • Solvent Screening:

    • Prepare small-scale test solutions of your compound in a range of water-miscible organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, PEG 400).

    • Visually assess the solubility at a fixed concentration (e.g., 1 mg/mL).

  • Binary Co-solvent Titration:

    • Select the best two or three solvents from the initial screen.

    • Prepare a series of binary mixtures of these solvents with water or your aqueous buffer at varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

    • Determine the solubility of your compound in each mixture. This can be done by adding small, known amounts of the compound to a fixed volume of the co-solvent mixture until saturation is reached (visual inspection for undissolved particles).

  • Ternary Co-solvent Systems (if necessary):

    • For highly insoluble compounds, a ternary system (e.g., DMSO/ethanol/water) can be explored using a similar titration method.

Causality: The addition of a water-miscible organic solvent reduces the overall polarity of the solvent system, making it more "like" the lipophilic solute. This favorable interaction overcomes the energetic penalty of dissolving a non-polar molecule in a polar medium.

Diagram: Co-Solvent Strategy Workflow

Caption: Workflow for developing a co-solvent system.

Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in an aqueous medium.

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene ethers (Brij® series)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Stock Solutions: Prepare stock solutions of various surfactants (e.g., 10% w/v) in your desired aqueous buffer.

  • Determine Approximate CMC: While the exact CMC can be found in the literature, for screening purposes, you can test a range of concentrations above and below the reported CMC.

  • Solubility Measurement:

    • Prepare a series of dilutions of each surfactant stock solution in your aqueous buffer.

    • Add an excess of your this compound derivative to each surfactant solution.

    • Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a constant temperature.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

Trustworthiness of Protocol: This equilibrium solubility method ensures that the measured solubility is a true representation of the maximum amount of compound that can be dissolved under the given conditions.

Diagram: Micellar Solubilization Mechanism

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Chemical Modification for Improved Solubility

In cases where formulation-based approaches are insufficient or not suitable for the intended application (e.g., in vivo studies), structural modification of the parent molecule can be a powerful strategy.[4]

Strategies for Chemical Modification:

  • Introduction of Ionizable Groups: Adding a weakly acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group allows for salt formation, which can dramatically increase aqueous solubility.

  • Addition of Polar Functional Groups: Incorporating polar, non-ionizable groups such as hydroxyl (-OH), amide (-CONH2), or short polyethylene glycol (PEG) chains can improve interactions with water molecules.

  • Disruption of Crystal Packing: Modifying the molecular structure to disrupt the crystal lattice can lower the melting point and improve solubility. This can be achieved by introducing bulky groups or increasing molecular flexibility.

Expertise & Experience: The choice of chemical modification should be guided by structure-activity relationship (SAR) data to ensure that the desired biological activity is retained or enhanced. It is often a trade-off between improving physicochemical properties and maintaining potency.

Diagram: Logic of Chemical Modification for Solubility

ChemicalModification Start Poorly Soluble Parent Compound Ionizable Introduce Ionizable Group (e.g., -COOH, -NH2) Start->Ionizable Polar Add Polar Group (e.g., -OH, -CONH2) Start->Polar Packing Disrupt Crystal Packing (e.g., Bulky Group) Start->Packing End Improved Aqueous Solubility Ionizable->End Polar->End Packing->End

Caption: Strategies for chemical modification to enhance solubility.

Summary of Solubilization Approaches

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple to implement, can significantly increase solubilityMay not be suitable for all biological assays, potential for compound precipitation upon dilution
Surfactants Micellar encapsulationEffective at low concentrations, can mimic in vivo conditionsCan interfere with some biological assays, potential for compound degradation
pH Adjustment Ionization of functional groupsHighly effective for ionizable compounds, simple to implementOnly applicable to compounds with acidic or basic moieties
Chemical Modification Alters intrinsic properties of the moleculeCan provide a permanent solution to solubility issuesRequires synthetic chemistry expertise, may alter biological activity

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Pawar, S. R., & Barhate, S. D. (2019). Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. Journal of Drug Delivery and Therapeutics, 9(2), 529-536. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 8(9), 1017-1024. [Link]

  • Dhinwa, N. K., Sarangdevot, Y. S., Mishra, A., & Vyas, B. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance, 15(4), 2348-55. [Link]

  • Koç, İ., Avcı, K., & Özkurt, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 895-905. [Link]

  • MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]

  • El-Sayed, N. F., El-Gamal, K. M., Al-Omaima, S. A., & Al-Zahrani, A. A. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2523970. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Ferlin, M. G., Gatti, R., & Chiarelotto, G. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12613-12621. [Link]

  • Musumarra, G., & Scarlata, G. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 565-568. [Link]

  • Deshmukh, G. B., Patil, P. S., & Pawar, S. S. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]

  • El-Sayed, N. F., El-Gamal, K. M., Al-Omaima, S. A., & Al-Zahrani, A. A. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. [Link]

  • Patel, D. R., & Patel, K. C. (2012). Study of Novel Pyrrole Derivatives. International Journal of Science and Research, 3(8), 133-136. [Link]

  • Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde. This document is designed for researchers and process chemists navigating the challenges of scaling this important heterocyclic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for robust process optimization.

The synthesis is typically approached via a two-stage process: the initial formation of the N-arylpyrrole precursor followed by an electrophilic formylation. This guide is structured to address challenges in the most critical and often problematic stage: the Vilsmeier-Haack formylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation A 1,4-Dicarbonyl (e.g., 2,5-Dimethoxytetrahydrofuran) C 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole A->C Paal-Knorr Condensation B 3,4-Methylenedioxyaniline B->C E Target Product: 1-(1,3-Benzodioxol-5-yl)-1H- pyrrole-2-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl₃ + DMF) D->E

Figure 1: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for formylating the N-arylpyrrole precursor?

The Vilsmeier-Haack reaction is the industry-standard and most efficient method for the formylation of electron-rich heterocycles like N-substituted pyrroles.[1] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4] For N-arylpyrroles, the reaction is highly regioselective, yielding the 2-formyl product.[4]

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

This reaction requires stringent safety protocols. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water in a strongly exothermic manner.[2] The in situ formation of the Vilsmeier reagent is also exothermic and must be performed with adequate cooling to prevent a runaway reaction.[2] All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The final quenching step, often involving ice or a basic solution, must be performed slowly and cautiously.[2]

Q3: How can I effectively monitor the progress of the formylation reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress.[2] To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a saturated solution of sodium bicarbonate or sodium acetate.[2][5] Extract the quenched sample with an organic solvent (e.g., ethyl acetate or dichloromethane), spot the organic layer on a TLC plate, and elute with an appropriate solvent system (e.g., hexane/ethyl acetate mixtures). The consumption of the starting pyrrole and the appearance of the more polar aldehyde product can be visualized, typically under UV light.

Troubleshooting Guide: The Vilsmeier-Haack Formylation Stage

This section addresses specific issues you may encounter during the critical formylation step.

Problem 1: The reaction has stalled, and a significant amount of starting material remains after several hours.

  • Potential Cause 1: Insufficient Vilsmeier Reagent. The stoichiometry is critical. The reaction consumes the electrophilic reagent, and if used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Increase the molar equivalents of the Vilsmeier reagent relative to the pyrrole substrate. A common starting point is 1.5 equivalents of the reagent, but for less reactive systems, this may need to be increased to 2.0 or even 3.0 equivalents.[5]

  • Potential Cause 2: Low Reaction Temperature. The reactivity of the N-arylpyrrole may be lower than anticipated, requiring more thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.

    • Solution: After the initial addition of the substrate at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature. If the reaction is still sluggish, gradually increase the temperature. Depending on the substrate's stability, temperatures can range from 40 °C to 80 °C.[5][6] In some cases, refluxing may be necessary to drive the reaction to completion.[7]

  • Potential Cause 3: Moisture Contamination. The Vilsmeier reagent is highly sensitive to moisture and will be rapidly quenched by water, rendering it inactive.[2]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous grade solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: During the preparation of the Vilsmeier reagent, the solution became a solid mass, and the stir bar stopped.

  • Potential Cause: Reagent Precipitation. At high concentrations and low temperatures, the Vilsmeier salt can precipitate out of the DMF solution.[5] This can also be caused by localized heating during a too-rapid, exothermic addition of POCl₃, followed by rapid cooling, which leads to solidification.

    • Solution 1 (Concentration): Add a small amount of an anhydrous, inert co-solvent like dichloromethane (DCM) before or during the POCl₃ addition to maintain solubility.[5]

    • Solution 2 (Addition Rate): Add the POCl₃ dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) while vigorously stirring and maintaining a low temperature (0-5 °C) with an ice-water or ice-salt bath.[2][5] This ensures efficient heat dissipation and prevents localized overheating.

Problem 3: The reaction mixture turned dark brown or black, and TLC shows a smear of baseline material.

  • Potential Cause: Pyrrole Polymerization. Pyrroles are susceptible to polymerization under strongly acidic conditions.[8] While the Vilsmeier-Haack conditions are generally well-tolerated, prolonged reaction times at elevated temperatures or the presence of strong acid impurities can initiate polymerization, leading to the formation of intractable "dark brown shit" (DBS).[8]

    • Solution: Minimize reaction time and temperature. Once TLC indicates the consumption of the starting material, proceed with the work-up promptly. Ensure the POCl₃ and DMF are of high purity to avoid catalytic acid impurities. Running the reaction at the lowest effective temperature is always the best practice.

Problem 4: Product isolation is difficult due to emulsion formation during the aqueous work-up.

  • Potential Cause: Surfactant-like Intermediates. The hydrolysis of the intermediate iminium salt can sometimes generate species that lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation challenging.

    • Solution 1 (Break the Emulsion): Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] This increases the ionic strength and polarity of the aqueous phase, helping to break the emulsion and "salt out" the organic product.

    • Solution 2 (Filtration): If the emulsion is persistent, pass the entire mixture through a pad of Celite® or diatomaceous earth. This can often help break up the fine droplets causing the emulsion.

    • Solution 3 (Solvent Choice): Use a denser solvent like dichloromethane (DCM) for extraction, as this can sometimes alter the physical properties of the phases and simplify separation.

Optimized Protocol & Data

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[5] After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes.

  • Reaction: Dissolve the 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring & Heating: After the addition, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC. If the reaction is slow, heat the mixture to 60-70 °C and continue to monitor until the starting material is consumed (typically 2-6 hours).[7][9]

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto crushed ice with vigorous stirring. Once the ice has melted, add a saturated aqueous solution of sodium acetate or carefully basify with 1M NaOH until the pH is neutral.[3][5] Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Isolation & Purification: Extract the aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterRange/ValueEffect on Yield & PurityRationale & Citation
Equivalents of POCl₃ 1.1 - 3.0Increasing equivalents can drive the reaction to completion but may also increase byproduct formation if excessive.Ensures complete formation of the active electrophile. A common ratio is 1.5 eq.[3][5]
Temperature (°C) 0 - 80 °CHigher temperatures increase the reaction rate but also raise the risk of polymerization and side reactions.Substrate reactivity dictates the required temperature.[6]
Reaction Time (h) 1 - 12 hMust be optimized to ensure full conversion without promoting degradation of the product.Monitored by TLC to determine the endpoint.[2]
Solvent DMF, DCMDMF is both a reagent and solvent. Anhydrous co-solvents like DCM can aid solubility and moderate reactivity.The choice of solvent can influence regioselectivity and reaction rate.[5]
Quenching Agent H₂O, NaOAc (aq), NaOH (aq)Basic or buffered quench hydrolyzes the iminium salt to the final aldehyde and neutralizes excess acid.Careful pH control during work-up is essential for clean product isolation.[5]

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_stoich Review Stoichiometry (1.5 - 3.0 eq. Reagent) reagents_ok->check_stoich Yes fail_reagents Root Cause: Reagent/Solvent Quality. Use fresh, anhydrous materials. reagents_ok->fail_reagents No stoich_ok Stoichiometry OK? check_stoich->stoich_ok check_temp Increase Reaction Temp. (e.g., to 60-80 °C) stoich_ok->check_temp Yes fail_stoich Root Cause: Insufficient Reagent. Increase equivalents. stoich_ok->fail_stoich No temp_ok Reaction Progressing? check_temp->temp_ok check_workup Investigate Work-up & Product Isolation temp_ok->check_workup No success Yield Improved temp_ok->success Yes fail_workup Root Cause: Product Loss During Isolation. Optimize extraction/purification. check_workup->fail_workup fail_temp Root Cause: Insufficient Activation Energy. Optimize time/temp.

Figure 2: Decision-making workflow for troubleshooting low yield.

References

  • Benchchem.Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Benchchem.Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem.Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • NROChemistry.Vilsmeier-Haack Reaction.
  • RSC Publishing.Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Chemistry Steps.Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal.Vilsmeier-Haack Reaction.
  • Vilsmeier-Haack Transform
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • PubMed Central.Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents....
  • J&K Scientific LLC.Vilsmeier-Haack Reaction.
  • Reddit.Need Help in Pyrrole synthesis : r/OrganicChemistry.
  • BIOSYNCE Blog.

Sources

Preventing dimerization of pyrrole-2-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization and Other Side Reactions

Welcome to the Technical Support Center for handling pyrrole-2-carbaldehyde. As a Senior Application Scientist, I've seen firsthand how this versatile building block, crucial for synthesizing a range of high-value compounds from pharmaceuticals to biochemical dyes, can also present stability challenges.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights to help you navigate and troubleshoot the complexities of working with this reactive aldehyde, ensuring the success and reproducibility of your experiments.

I. Understanding the Core Problem: The Instability of Pyrrole-2-Carbaldehyde

Pyrrole-2-carbaldehyde's reactivity is a double-edged sword. The very features that make it a valuable synthetic intermediate—the electron-rich pyrrole ring and the electrophilic aldehyde group—also render it susceptible to degradation.[4] Exposure to air, light, heat, and certain chemical environments can trigger a cascade of unwanted side reactions, primarily oxidation, polymerization, and self-condensation (dimerization).[4][5] This degradation is often visibly indicated by a color change from off-white or yellow to dark brown or reddish, signaling a significant loss of purity and potential impact on reaction yields.[5]

A key challenge is the compound's tendency to self-condense.[4][6] This reaction, a form of aldol condensation, occurs when one molecule's enolate attacks the carbonyl group of another, leading to dimers or higher-order polymers. This process is often catalyzed by acidic or basic conditions and can significantly reduce the yield of the desired product.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with pyrrole-2-carbaldehyde.

FAQ 1: My pyrrole-2-carbaldehyde has darkened. Is it still usable?

Answer: A dark coloration indicates significant degradation due to oxidation and polymerization.[5] While a slight change in color might not drastically affect some reactions, for reproducible and high-yield results, purification is strongly recommended before use.[5]

FAQ 2: What are the optimal storage conditions to prevent degradation?

Answer: To minimize degradation, store pyrrole-2-carbaldehyde under the following conditions:

  • Atmosphere: Under an inert atmosphere like nitrogen or argon.[5][7]

  • Temperature: Refrigerated at 2°C to 8°C for short-term storage.[5][8] For long-term storage, -20°C or -80°C is recommended.[7]

  • Light: Protect from light by using amber vials or wrapping the container in aluminum foil.[5]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[9]

FAQ 3: My reaction yields are unexpectedly low. Could the aldehyde's stability be the problem?

Answer: Yes, the inherent instability of pyrrole-2-carbaldehyde is a common cause of low yields, especially in reactions requiring extended times or elevated temperatures.[5] One study noted a 50% reduction in concentration after 18 hours in a buffered solution at 30°C.[1][5] It is crucial to use freshly purified aldehyde and to select reaction conditions that are compatible with its stability.[5]

Troubleshooting Guide: Low Yields and Side Product Formation
Symptom Potential Cause Recommended Solution
Reaction mixture darkens significantly Polymerization/degradation of the aldehyde under reaction conditions.Prepare solutions of the aldehyde immediately before use. Run reactions at lower temperatures if possible to slow decomposition.[5]
Presence of a higher molecular weight byproduct Self-condensation (dimerization) of the aldehyde.Carefully control the pH; avoid strongly acidic or basic conditions unless required by the reaction mechanism. Consider using a non-enolizable derivative or a protecting group for the pyrrole nitrogen.
Formation of pyrrole-2-carboxylic acid Over-oxidation of the aldehyde, especially during workup.[4][10]Minimize exposure to air during the reaction and workup.[10] Use mild workup conditions and promptly neutralize any acidic reagents.[10][11]
Variable yields between batches Inconsistent quality of the starting aldehyde.Always start with aldehyde of consistent purity. If the material has been stored for a while or shows discoloration, purify it before use.[5]

III. Strategic Approaches to Prevent Dimerization

Preventing the self-condensation of pyrrole-2-carbaldehyde hinges on controlling the reaction environment and, in some cases, modifying the molecule itself.

Control of Reaction pH

The stability of pyrrole-2-carbaldehyde is highly pH-dependent. Both acidic and basic conditions can catalyze the enolization required for self-condensation.

  • Weakly Acidic Conditions: Many reactions involving pyrrole-2-carbaldehyde, such as the Paal-Knorr synthesis, proceed under weakly acidic conditions.[12] However, a pH below 3 can favor the formation of furan byproducts.[12]

  • Neutralization During Workup: In syntheses like the Vilsmeier-Haack formylation, it is critical to neutralize the acidic reaction mixture promptly during workup to prevent degradation and dimerization of the product.[11] Using a sufficient amount of a base like sodium acetate is essential.[11]

Temperature and Reaction Time Management

Decomposition and side reactions are often accelerated at higher temperatures and with longer reaction times.[5]

  • Low-Temperature Reactions: Whenever the reaction kinetics allow, perform the reaction at a lower temperature. For instance, in the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent and the subsequent addition of pyrrole are typically done at low temperatures (0-10°C) to control the exothermic reaction and prevent discoloration.[11]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress.[10] This helps to avoid unnecessarily long reaction times, which can increase the likelihood of product degradation.[10]

Use of Protecting Groups

Protecting the pyrrole nitrogen can enhance the stability of the ring and prevent side reactions.

  • Benefits of N-Protection: An N-protecting group (e.g., tosyl, benzyl) can make the pyrrole ring less susceptible to acid-catalyzed polymerization.[10]

  • Considerations: The choice of protecting group is critical. It must be stable under the reaction conditions and easily removable without affecting the aldehyde group.

Logical Workflow for Minimizing Dimerization

G cluster_0 Desired Reaction cluster_1 Undesired Dimerization P2C_A Pyrrole-2-carbaldehyde Product Desired Product (e.g., Schiff Base) P2C_A->Product Reaction with Nucleophile Enolate Pyrrole-2-carbaldehyde (as Enolate/Nucleophile) P2C_A->Enolate Base/Acid Catalysis Nuc Nucleophile (e.g., Amine) Nuc->Product P2C_B Pyrrole-2-carbaldehyde (as Electrophile) Dimer Dimer/Polymer P2C_B->Dimer Self-condensation Enolate->P2C_B Nucleophilic Attack

Caption: Competing reaction pathways for pyrrole-2-carbaldehyde.

By understanding the inherent instability of pyrrole-2-carbaldehyde and implementing these strategic controls, you can significantly improve your reaction outcomes, ensuring higher yields and purity in your synthesis of valuable pyrrole-containing molecules.

V. References

  • Synerzine. (2018). Pyrrole 2-Carboxaldehyde Safety Data Sheet. Retrieved from [Link]

  • Rowan, A. T., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Moleqube. (n.d.). Optimizing Organic Synthesis with Pyrrole-2-carboxaldehyde: A Chemist's Perspective. Retrieved from [Link]

  • Hossain, S., & Kato, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The functionalization of the pyrrole ring is a critical step in the synthesis of numerous pharmaceuticals and natural products.[1] Palladium-catalyzed cross-coupling reactions are highly effective for this purpose, offering a broad scope and efficiency.[1][2] However, the specific substrate, this compound, presents unique challenges due to the presence of an aldehyde group and an electron-rich pyrrole ring. This guide will address these challenges directly.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low to No Product Formation

Possible Causes:

  • Catalyst Inactivity: The chosen palladium catalyst may not be suitable for this specific substrate. The aldehyde group can potentially coordinate to the palladium center, inhibiting catalytic activity.

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] An inappropriate ligand can lead to catalyst deactivation or slow reaction rates.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction outcome.

  • Poor Quality Reagents: Impurities in solvents, reagents, or starting materials can poison the catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • For Suzuki-Miyaura coupling , [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] is often a robust choice for heteroaryl couplings.[4][5] Consider also sterically hindered biarylphosphine ligands like XPhos or SPhos, which are known to enhance catalyst activity and stability.[3]

    • For Heck reactions , palladium(II) acetate (Pd(OAc)2) with a phosphine ligand such as triphenylphosphine (PPh3) is a common starting point.[6]

    • For Sonogashira coupling , a combination of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[7][8]

  • Solvent and Base Optimization:

    • Aprotic polar solvents like dioxane, THF, or DMF are generally effective. For Suzuki reactions, the addition of water can sometimes be beneficial, but should be carefully optimized.[9]

    • The choice of base is critical. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The strength of the base should be matched to the specific coupling reaction.

  • Temperature Adjustment:

    • Gradually increase the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to side product formation.

  • Reagent Purity:

    • Ensure all reagents and solvents are of high purity and anhydrous where necessary. Degassing the solvent to remove oxygen is crucial for many palladium-catalyzed reactions.

Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)

Possible Causes:

  • Dehalogenation: This is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[10] It is often promoted by palladium-hydride species formed from the reaction of the catalyst with the base or solvent.[10]

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide can occur, especially at higher temperatures or with certain catalysts.

  • Aldehyde-Related Side Reactions: The aldehyde group may undergo undesired reactions under the basic conditions of the cross-coupling reaction.

Troubleshooting Steps:

  • Minimize Dehalogenation:

    • Use a less reactive halide on your coupling partner if possible (e.g., bromide instead of iodide).[10]

    • Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can suppress the formation of palladium-hydride species.[10][11]

    • Optimize the base; sometimes a weaker base can reduce dehalogenation.[10]

  • Reduce Homocoupling:

    • Lower the reaction temperature.

    • Use a stoichiometric amount of the boronic acid or a slight excess.

    • Ensure slow addition of the base.

  • Protect the Aldehyde Group:

    • If aldehyde-related side reactions are significant, consider protecting the aldehyde as an acetal prior to the cross-coupling reaction. The protecting group can be removed after the coupling is complete.

Issue 3: Catalyst Deactivation

Possible Causes:

  • Formation of Palladium Black: The precipitation of palladium metal indicates catalyst decomposition.

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures.[12]

  • Substrate/Product Inhibition: The pyrrole nitrogen or other heteroatoms in the system can coordinate to the palladium center, leading to catalyst inhibition.[13]

Troubleshooting Steps:

  • Use a More Robust Catalyst System:

    • Pre-formed palladium catalysts or palladacycles can offer greater stability.

    • Bulky, electron-donating ligands can protect the palladium center from aggregation and deactivation.[3]

  • Modify Reaction Conditions:

    • Lower the reaction temperature if possible.

    • Consider adding the catalyst in portions throughout the reaction.[12]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for functionalizing the this compound core?

The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. It is generally tolerant of a wide range of functional groups.[14]

  • Heck Reaction: Used for forming C-C bonds by coupling with alkenes.[6][15]

  • Sonogashira Coupling: The method of choice for forming C-C bonds with terminal alkynes.[8]

  • Buchwald-Hartwig Amination: Used for the formation of C-N bonds by coupling with amines.[16][17]

Q2: How does the aldehyde group on the pyrrole ring affect catalyst selection?

The aldehyde group is an electron-withdrawing group, which can influence the electronic properties of the pyrrole ring. More importantly, the oxygen atom of the aldehyde can coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, catalyst systems with ligands that can sterically hinder this interaction or are electronically robust are often preferred.

Q3: What is the role of the ligand in these reactions, and how do I choose the right one?

The ligand is critical for the success of the cross-coupling reaction.[3] It stabilizes the palladium(0) active species, influences the rate of oxidative addition and reductive elimination, and can control selectivity.[3]

  • For electron-rich pyrroles, bulky and electron-rich phosphine ligands such as those from the Buchwald-type biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are often highly effective.[3] These ligands promote the oxidative addition step and can prevent catalyst deactivation.

  • N-Heterocyclic Carbenes (NHCs) are strong sigma-donating ligands that form very stable complexes with palladium and are also excellent choices for challenging couplings.[11]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid?

A good starting point would be:

  • Catalyst: Pd(dppf)Cl2 (2-5 mol%)

  • Base: K2CO3 or Cs2CO3 (2-3 equivalents)

  • Solvent: Dioxane/H2O (e.g., 4:1 mixture)

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

This is a general recommendation, and optimization will likely be necessary.

Data Summary & Protocols

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)2PPh3K2CO3DME8012ModerateGeneral
Pd(dppf)Cl2(dppf)K2CO3DME802High[4]
Pd2(dba)3XPhosK3PO4Dioxane1006HighGeneral

Yields are generalized and highly dependent on the specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the bromo-substituted this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L2 OxAdd->PdII_ArX Transmetal Transmetalation R-B(OR)2 PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)(R)L2 Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start: Define Cross-Coupling Reaction ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki C-C (Boronic) Heck Heck ReactionType->Heck C-C (Alkene) Sonogashira Sonogashira ReactionType->Sonogashira C-C (Alkyne) Buchwald Buchwald-Hartwig ReactionType->Buchwald C-N (Amine) InitialScreen Initial Catalyst/Ligand Screen (e.g., Pd(dppf)Cl2, Pd(OAc)2/PPh3) Suzuki->InitialScreen Heck->InitialScreen Sonogashira->InitialScreen Buchwald->InitialScreen Optimization Reaction Optimization (Base, Solvent, Temp.) InitialScreen->Optimization Troubleshoot Troubleshooting (Low Yield, Side Products) Optimization->Troubleshoot AdvancedLigands Screen Advanced Ligands (Buchwald, NHCs) Troubleshoot->AdvancedLigands No Improvement ProtectingGroup Consider Protecting Group for Aldehyde Troubleshoot->ProtectingGroup Aldehyde Reactivity Success Successful Coupling Troubleshoot->Success Issue Resolved AdvancedLigands->Optimization ProtectingGroup->InitialScreen

Caption: A decision-making workflow for selecting and optimizing catalysts.

References

  • BenchChem. (2025). Comparing the efficiency of different palladium catalysts for 2-bromo-1H-pyrrole coupling.
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides | Request PDF.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Banwell, M. G., Goodwin, T. E., Ng, S., Smith, J. A., & Wong, D. J. (2006). Palladium-catalysed cross-coupling and related reactions involving pyrroles. European Journal of Organic Chemistry, 2006(14), 3043-3060.
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4389-4401.
  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles | Request PDF.
  • Sci-Hub. (2011). Palladium-Catalyzed Atom-Economical Synthesis of Pyrroles.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. | Request PDF.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Organic Chemistry Portal. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • ACS Publications. (n.d.). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1335-1340.
  • American Chemical Society. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine.
  • National Institutes of Health. (n.d.). Cross-Coupling of Heteroatomic Electrophiles.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
  • PubMed. (2011). Palladium-catalyzed oxidative C-H/C-H cross-coupling of indoles and pyrroles with heteroarenes.
  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
  • MDPI. (n.d.). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
  • Royal Society of Chemistry. (n.d.). Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions.
  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • National Institutes of Health. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • ACG Publications. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted Benzodioxole-Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

The fusion of distinct pharmacophores into a single molecular framework is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of substituted benzodioxole-pyrroles, a class of heterocyclic compounds demonstrating significant therapeutic potential. By integrating the electron-rich pyrrole nucleus with the structurally unique benzodioxole moiety, these scaffolds serve as a foundation for developing potent antimicrobial, anticancer, and anti-inflammatory agents. This document synthesizes findings from various studies, focusing on structure-activity relationships (SAR) and providing the experimental context necessary for researchers in drug discovery and development.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Inflammation is a complex biological response mediated by various enzymes, with cyclooxygenase (COX) being a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The benzodioxole-pyrrole scaffold has been explored for its ability to inhibit COX enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][3]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of these compounds is highly dependent on the nature and position of substituents. Studies on related benzodioxole derivatives have shown that the presence of an acetic acid group can confer potent inhibitory activity against both COX-1 and COX-2.[4] For instance, the substitution pattern on an associated phenyl ring plays a crucial role; halogenated compounds, particularly those with ortho-substitutions, tend to be more potent than their meta-substituted counterparts.[4]

In a series of 1,4-benzodioxine and pyrrole-containing compounds, several derivatives exhibited more potent in vivo anti-inflammatory activity than the classical NSAID, ibuprofen.[5][6] This highlights the pyrrole moiety's significant contribution to the overall anti-inflammatory effect. The integration of a propionic acid functional group, a common feature in NSAIDs like ibuprofen, into the pyrrole structure is a key strategy for enhancing COX inhibition.[7]

Comparative Inhibitory Data

The following table summarizes the cyclooxygenase inhibitory activity of selected benzodioxole and related pyrrole derivatives.

Compound IDSubstituentsTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
3b Benzodioxole acetate, o-Br-phenylCOX-11.120.862[4]
COX-21.3
4a Benzodioxole acetic acid, phenylCOX-11.450.434[4]
COX-23.34
4d Benzodioxole acetic acid, m-Cl-phenylCOX-115.21.809[4]
COX-28.4
4f Benzodioxole acetic acid, p-I-phenylCOX-10.725-[4]
Ketoprofen Reference DrugCOX-1-0.196[4]

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

The diagram below illustrates the enzymatic cascade initiated by arachidonic acid, leading to the production of prostaglandins, which are key mediators of inflammation. Inhibition of COX-1 and/or COX-2 is the primary mechanism of action for many anti-inflammatory drugs.

COX_Pathway cluster_invisible Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid Membrane->AA PLA2->AA COX COX-1 / COX-2 AA->COX Oxygenation PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX->PGH2 Prostanoids Prostaglandins, Thromboxanes, Prostacyclins PGH2->Prostanoids Isomerization Inflammation Inflammation, Pain, Fever PGH2->Inflammation Prostanoids->Inflammation

Caption: The Cyclooxygenase (COX) signaling cascade.

Anticancer Activity: Inducing Cytotoxicity in Tumor Cells

The structural versatility of benzodioxole-pyrroles makes them promising candidates for anticancer drug development.[8][9] Their mechanism often involves inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Studies on pyrrole derivatives have demonstrated that cytotoxicity is highly dependent on the substitution pattern. For instance, in a series of novel pyrrole compounds, derivatives with a benzoyl group and a 2-benzylaminophenyl moiety (compounds 4a and 4d) exhibited the strongest dose- and time-dependent antitumor effects, particularly against colon cancer (LoVo) cells.[8] In contrast, some substitutions can lead to a loss of activity or even stimulate cancer cell growth, underscoring the sensitivity of the SAR.[8]

Benzodioxole derivatives have also shown a range of biological activities, including anticancer effects.[10] The combination of the benzodioxole ring with other heterocyclic systems can lead to compounds with significant growth inhibitory properties.[11] For example, a synthesized benzodioxole derivative (compound 3e) was found to be the most cytotoxic against HeLa cervical cancer cells among a series of related compounds.[4]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected benzodioxole-pyrrole and related derivatives against various human cancer cell lines.

Compound IDSubstituentsCell LineIC50 / CC50 (µM)Reference
3e Benzodioxole acetate, m-I-phenylHeLa219[4]
4a N-(2-benzylaminophenyl)-1-benzoyl-pyrroleLoVo (Colon)< 6.25 (at 48h)[8]
4d N-(2-benzylamino-5-chlorophenyl)-1-benzoyl-pyrroleLoVo (Colon)< 6.25 (at 48h)[8]
Compound 2 Pyrazole-based benzofuranMCF-7 (Breast)7.31[12]
Streptopyrrole B (1) Dichlorinated pyrrole alkaloidA549 (Lung)10.8 (GI50)[13]
Streptopyrrole D (3) Dichlorinated pyrrole alkaloidA549 (Lung)5.4 (GI50)[13]

Note: IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition) values are presented. A lower value indicates higher cytotoxicity.

Antimicrobial Activity: Inhibiting Microbial Growth

The pyrrole ring is a component of naturally occurring antibiotics like pyrrolnitrin, indicating its intrinsic antimicrobial potential.[14] Consequently, synthetic benzodioxole-pyrroles have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these compounds is dictated by their specific chemical features. For example, in one study, a pyrrole derivative (compound 3e) with a 4-hydroxyphenyl ring showed potent activity against the fungus Candida albicans, while another derivative (3d) was highly effective against the bacterium Escherichia coli.[15] This suggests that different structural motifs can be optimized for targeting specific microbial species. The presence of halogen atoms on the pyrrole ring, as seen in natural streptopyrroles, is also associated with significant activity against Gram-positive bacteria.[13]

Peptidyl derivatives of 1,3-benzodioxole have also been synthesized and tested, revealing that these compounds can modulate the growth of organisms like Bacillus subtilis.[16] This indicates that conjugating the core scaffold with amino acid residues can be a viable strategy for developing novel antimicrobial agents.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrrole derivatives against representative bacterial and fungal strains.

Compound IDSubstituentOrganismMIC (µM or µg/mL)Reference
Streptopyrrole B (1) Dichlorinated pyrroleBacillus subtilis0.7[13]
Streptopyrrole C (2) Dichlorinated pyrroleBacillus subtilis2.9[13]
3c 4-chlorophenyl-pyrroleC. albicans100 µg/mL (Zone of Inhibition: 18 mm)[15]
3d 4-methoxyphenyl-pyrroleE. coli100 µg/mL (Zone of Inhibition: 22 mm)[15]
3e 4-hydroxyphenyl-pyrroleS. aureus100 µg/mL (Zone of Inhibition: 23 mm)[15]

Note: MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower value indicates higher antimicrobial activity. Some data is presented as zone of inhibition in mm.

Experimental Protocols: A Self-Validating System

The reliability of the comparative data presented rests on standardized, robust experimental methodologies. The following sections detail the protocols for the key assays used to evaluate the biological activities of substituted benzodioxole-pyrroles.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[17] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram: MTT Assay

MTT_Workflow Start 1. Cell Seeding (96-well plate) Incubate1 2. Incubation (24h, 37°C) Start->Incubate1 Treat 3. Cell Treatment (Varying compound concentrations) Incubate1->Treat Incubate2 4. Incubation (24-48h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubation (2-4h, protected from light) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO or SDS) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Data Analysis (Calculate % Viability & IC50) Read->Analyze

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed them into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.[18] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. A solvent control (e.g., DMSO) should be prepared at the same concentration as in the test wells.

  • Cell Treatment: After 24 hours, replace the old medium with 100 µL of the prepared compound dilutions. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the MTT to insoluble purple formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow PrepareCompound 1. Prepare 2-fold Serial Dilutions of Test Compound in Broth Dispense 2. Dispense into 96-well Plate PrepareCompound->Dispense Inoculate 4. Inoculate Wells with Bacteria Dispense->Inoculate PrepareInoculum 3. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) PrepareInoculum->Inoculate Controls 5. Prepare Controls (Growth & Sterility) Inoculate->Controls Incubate 6. Incubate Plate (16-20h, 37°C) Controls->Incubate Read 7. Read Results Visually or with Plate Reader (OD600) Incubate->Read DetermineMIC 8. Determine MIC (Lowest concentration with no visible growth) Read->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[21][22]

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final standardized inoculum of approximately 5 × 10⁵ CFU/mL in the wells.[22]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[20] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Protocol 3: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is monitored colorimetrically by the appearance of an oxidized product.[23] Alternatively, a more direct method measures the production of prostaglandin E2 (PGE2) via an ELISA-based method or LC-MS-MS.[2][24]

Workflow Diagram: Colorimetric COX Inhibition Assay

COX_Inhibition_Workflow Prepare 1. Prepare Reagents (Buffer, Heme, Enzyme, Inhibitor) Dispense 2. Add Buffer, Heme, COX Enzyme & Inhibitor to wells Prepare->Dispense PreIncubate 3. Pre-incubate (e.g., 10 min at 37°C) Dispense->PreIncubate Initiate 4. Initiate Reaction (Add Arachidonic Acid & Colorimetric Substrate) PreIncubate->Initiate Incubate 5. Incubate (e.g., 2 min at 37°C) Initiate->Incubate Read 6. Read Absorbance (e.g., 590 nm) Incubate->Read Analyze 7. Data Analysis (Calculate % Inhibition & IC50) Read->Analyze

Caption: General workflow for a COX inhibitor screening assay.

Step-by-Step Methodology (based on a colorimetric kit): [23]

  • Reagent Preparation: Prepare assay buffer, heme cofactor, COX-1 or COX-2 enzyme, and dilutions of the test inhibitor.

  • Assay Setup: In a 96-well plate, set up background wells (buffer, heme), 100% initial activity wells (buffer, heme, enzyme), and inhibitor wells (buffer, heme, enzyme, test inhibitor).

  • Pre-incubation: Add the test inhibitor to the respective wells and pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[25]

  • Reaction Initiation: Initiate the reaction by adding a solution containing both the substrate (arachidonic acid) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[23]

  • Reaction and Measurement: The peroxidase component of COX will oxidize the probe, leading to a color change. Monitor the increase in absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Conclusion

The substituted benzodioxole-pyrrole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that minor structural modifications—such as the type and position of substituents on the aromatic rings—can profoundly influence biological activity, shifting the potency and selectivity profile across antimicrobial, anticancer, and anti-inflammatory targets. The data compiled in this guide underscores the importance of rational design in harnessing the full potential of this chemical class. Further investigation, guided by the robust experimental methodologies detailed herein, will be critical in translating these promising compounds from laboratory curiosities to clinically relevant therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3, 163-175.
  • Grisanti, L., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4846-4856.
  • Abcam. (n.d.). MTT assay protocol.
  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1914-1920.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Zhu, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 70(1), 53-60.
  • Kaderabkova, N., & Humpolicek, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.
  • ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Semantic Scholar. (n.d.). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.
  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6.
  • Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 58.
  • Leite, A. C. L., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059-1065.
  • ResearchGate. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • Gîrd, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5133.
  • Shi, X. M., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(11), 3341.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • Mohamed, M. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(1), 103.
  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Van der Verren, S. E., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Organic Chemistry, 14(1), 137-142.
  • Kim, S., et al. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Marine Drugs, 21(3), 173.
  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities.
  • Diac, N. C., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(1), 1.
  • National Institutes of Health. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • Laatsch, H., & Pudleiner, H. (1989). Structure-activity relationships of phenyl- and benzoylpyrroles. Journal of Medicinal Chemistry, 32(10), 2411-2420.
  • El-Sayed, N. N. E., et al. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chemistry & Biodiversity, 20(11), e202301145.

Sources

Navigating the Bioactive Landscape of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields compounds with remarkable biological activities. This guide delves into the structure-activity relationships (SAR) of a promising, yet underexplored, class of compounds: 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde analogs. By dissecting the constituent moieties—the 1,3-benzodioxole ring, the N-arylpyrrole core, and the pyrrole-2-carbaldehyde functionality—we can construct a predictive framework for designing novel therapeutic agents. This analysis is built upon a synthesis of existing literature on related structures, providing a comparative guide for researchers, scientists, and drug development professionals.

The Core Scaffold: A Tripartite Pharmacophore

The this compound scaffold is a unique amalgamation of three key chemical features, each contributing to its potential biological profile.

  • The 1,3-Benzodioxole Moiety: This group, often found in natural products, is associated with a range of biological activities, including anticancer and antimicrobial effects.[1] Its rigid, planar structure can engage in favorable interactions with biological targets.

  • The N-Arylpyrrole Core: The pyrrole ring is a versatile heterocycle present in numerous biologically active compounds.[2][3] Aryl substitution on the nitrogen atom significantly influences the electronic properties and spatial arrangement of the molecule, impacting its binding capabilities.

  • The Pyrrole-2-carbaldehyde Functionality: The aldehyde group at the 2-position of the pyrrole ring is a key reactive handle and a potential hydrogen bond acceptor. Its presence opens avenues for derivatization and interaction with specific amino acid residues in target proteins.

The interplay of these three components dictates the overall pharmacological profile of the analogs. Understanding how modifications to each part affect biological activity is the cornerstone of rational drug design in this series.

Comparative Analysis of Biological Activity: Insights from Related Scaffolds

Direct SAR studies on this compound analogs are not extensively reported in the current literature. However, by examining related classes of compounds, we can extrapolate valuable insights.

Cytotoxic Potential: Lessons from Substituted Pyrrole-2-Carbaldehydes

Recent studies on various substituted pyrrole-2-carbaldehydes have demonstrated their significant cytotoxic potential against a range of human cancer cell lines.[4] This underscores the importance of the pyrrole-2-carbaldehyde moiety as a toxophore. The nature and position of substituents on the pyrrole ring are critical in determining both the potency and selectivity of these compounds.[4]

Compound ClassSubstitutionCell LineIC50 (µM)
Alkynylated Pyrrole DerivativesCompound 12lU251 (Glioblastoma)2.29 ± 0.18
A549 (Lung Cancer)3.49 ± 0.30
Pyrrole HydrazonesCompound 1CSH-4 (Melanoma)44.63 ± 3.51
Dimeric Pyrrole-2-Carbaldehyde AlkaloidsLepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49
Marinopyrroles & DerivativesMarinopyrrole AHCT-116 (Colon Cancer)~6.1 (2.9 µg/mL)

Data adapted from a comprehensive review of substituted pyrrole-2-carbaldehydes.[4]

These data suggest that modifications to the core this compound scaffold, particularly on the pyrrole ring, could yield potent anticancer agents. The introduction of hydrophobic groups, as seen in the alkynylated pyrrole derivatives, appears to be a promising strategy for enhancing cytotoxicity.

Antimicrobial Activity: The Role of the N-Aryl Substituent

Studies on N-arylpyrrole derivatives have highlighted their potential as broad-spectrum antimicrobial agents.[5][6][7][8] A ligand-based design approach has led to the development of N-arylpyrroles with significant activity against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7][8]

For the this compound scaffold, the benzodioxole ring serves as the N-aryl substituent. The electronic and steric properties of this group are likely to be key determinants of antimicrobial efficacy. Further substitution on the benzodioxole ring could be a viable strategy to modulate activity and spectrum.

Experimental Protocols: A Blueprint for Synthesis and Evaluation

The synthesis and biological evaluation of novel this compound analogs can be approached through established methodologies.

General Synthetic Pathway

A plausible synthetic route to the target compounds involves a multi-step sequence, leveraging classical heterocyclic chemistry reactions.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comparative analysis of the biological efficacy of heterocyclic compounds centered around the 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde scaffold. The fusion of the pyrrole nucleus, a cornerstone in medicinal chemistry, with the benzodioxole moiety presents a compelling structural framework for developing novel therapeutic agents, particularly in oncology.[1][2][3] We will dissect the journey of these and structurally related derivatives from initial cell-based screenings to their evaluation in preclinical animal models, offering a critical perspective on the translation of in vitro potency to in vivo efficacy.

Part I: In Vitro Efficacy Analysis: Gauging Potential at the Cellular Level

The initial evaluation of any potential therapeutic agent begins with in vitro testing, which provides a rapid and cost-effective method to assess cytotoxic or antiproliferative activity against various cancer cell lines. The core principle of these assays is to determine a compound's ability to inhibit cell growth or induce cell death.

Prevailing Methodologies and Mechanistic Insights

Colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are frequently employed to quantify cellular viability.[4] In this method, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is directly proportional to the number of living cells. This allows for the calculation of key metrics like the IC50 value—the concentration of a compound required to inhibit cell growth by 50%.

Studies on various pyrrole derivatives reveal a broad spectrum of anticancer activity.[5][6] For instance, certain novel pyrrole compounds have demonstrated dose- and time-dependent cytotoxic effects against human adenocarcinoma cell lines, including those from the colon (LoVo), breast (MCF-7), and ovaries (SK-OV-3).[5][6] The data suggests that the structural characteristics of each derivative significantly influence its potency and selectivity against different cancer types. Some derivatives exhibit potent activity, reducing LoVo colon cancer cell viability to as low as 19.06% at a concentration of 200 µM.[5]

Beyond simple cytotoxicity, in vitro studies are crucial for elucidating the mechanism of action. Research indicates that many pyrrole-based compounds exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[4][7] This is often confirmed through techniques like flow cytometry, which can identify an increased fraction of cells in the sub-G1 phase (indicative of apoptosis), and western blotting, which can detect the cleavage of key apoptotic proteins like caspase-9 and caspase-3.[4] Furthermore, some pyrrole derivatives function as inhibitors of critical signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS EGFR->RAS Activates Ligand Growth Factor (EGF/VEGF) Ligand->EGFR Binds Pyrrole_Derivative Pyrrole Derivative (Inhibitor) Pyrrole_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture & Seed Cells in 96-well Plate C 3. Treat Cells with Compound (Incubate 48-72h) A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Protocol 2: Conceptual Workflow for an In Vivo Xenograft Study

This protocol provides a high-level overview of a typical efficacy study in a mouse model.

Causality: This model aims to replicate tumor growth in a living system to evaluate a compound's therapeutic efficacy and systemic toxicity. Ethical approval and adherence to animal welfare guidelines are mandatory.

Conceptual Workflow:

  • Acclimatization: House immunocompromised mice (e.g., BALB/c nude) for one week to acclimatize them to the facility.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HeLa cells) into the right flank of each mouse.

  • Tumor Growth: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. These measurements serve as indicators of efficacy and toxicity, respectively.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. As demonstrated by related structures, these compounds can exhibit potent in vitro cytotoxicity against a range of cancer cell lines, often by inducing apoptosis or inhibiting key oncogenic signaling pathways.

The critical challenge lies in translating this in vitro potency into in vivo efficacy. Success is contingent not only on target affinity but also on optimizing the molecule's pharmacokinetic and toxicological properties. The limited toxicity and significant tumor inhibition observed with some pyrrole derivatives in preclinical models are highly encouraging. [4] Future research should focus on:

  • Systematic SAR studies of the core scaffold to improve potency and selectivity.

  • In-depth mechanistic investigations to fully elucidate the molecular targets.

  • Early-stage ADME and toxicology screening to identify candidates with the highest probability of success in in vivo models.

By integrating these strategies, the journey from a promising molecule in a test tube to an effective therapeutic in the clinic can be navigated more effectively.

References

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. [Link]

  • Wang, W., et al. (2011). In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. PubMed Central. [Link]

  • Fayed, E. A., et al. (2015). A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. PubMed. [Link]

  • Rotondo, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

  • ResearchGate. (n.d.). Antitumor compounds with pyrrole core. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Shi, X.-M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

  • Harasym, P., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

  • Al-Ostath, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

  • An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. An-Najah National University. [Link]

  • ResearchGate. (2022). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Phan, T. K., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Sharma, C., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR). [Link]

  • Hussain, L., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Effects of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of novel pyrrole-containing compounds. Moving beyond a simple checklist of protocols, this document delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. We will explore a multi-tiered in vitro screening cascade designed to elucidate the mechanism of action and comparative efficacy of these promising molecules against established anti-inflammatory drugs.

Introduction: The Therapeutic Potential of Pyrrole Moieties in Inflammation

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several established non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin.[1][2] The anti-inflammatory activity of many pyrrole derivatives has been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[2] However, the diverse chemical space offered by pyrrole chemistry suggests that novel analogues may exert their effects through various mechanisms, including the modulation of critical signaling pathways like NF-κB.[3] This guide outlines a systematic approach to characterizing the anti-inflammatory profile of new pyrrole-based chemical entities.

Our validation strategy is centered around three key in vitro assays that interrogate distinct and critical nodes of the inflammatory response:

  • Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages: A cellular assay to assess the inhibition of pro-inflammatory cytokine production.

  • Cyclooxygenase-2 (COX-2) Enzymatic Assay: A biochemical assay to determine direct inhibition of a key inflammatory enzyme.

  • NF-κB Reporter Gene Assay: A cellular assay to investigate the modulation of a master transcriptional regulator of inflammation.

By comparing the performance of novel pyrrole compounds in these assays against well-characterized drugs—Diclofenac (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a potent corticosteroid)—we can build a comprehensive and comparative understanding of their therapeutic potential.

Tier 1: Assessing Inhibition of Pro-Inflammatory Cytokine Production

The initial step in our screening cascade is to determine if the novel pyrrole compounds can suppress the production of key pro-inflammatory cytokines. We utilize the well-established model of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the robust production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[4]

Causality Behind Experimental Choices
  • Cell Line: RAW 264.7 cells are a widely used and well-characterized murine macrophage-like cell line. They are highly responsive to LPS and produce a consistent and measurable inflammatory response, making them an ideal model for initial screening.[4]

  • Stimulant: LPS is a classic and potent inducer of the innate immune response, directly engaging Toll-like receptor 4 (TLR4) and triggering a downstream signaling cascade that leads to the production of a wide array of inflammatory cytokines.[5]

  • Primary Readout: TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its inhibition is a key therapeutic target for many anti-inflammatory drugs.

Experimental Workflow: LPS-Induced TNF-α Release Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_inc Incubation & Collection cluster_analysis Analysis c1 Seed RAW 264.7 cells (5 x 10^4 cells/well in 96-well plate) c2 Incubate overnight (37°C, 5% CO2) c1->c2 t1 Pre-treat with novel pyrrole compounds or standard drugs (1 hour) c2->t1 t2 Stimulate with LPS (100 ng/mL) t1->t2 i1 Incubate for 24 hours t2->i1 i2 Collect supernatant i1->i2 a1 Measure TNF-α concentration (ELISA) i2->a1 a2 Determine IC50 values a1->a2 G cluster_prep Reaction Setup cluster_react Enzymatic Reaction cluster_stop Reaction Termination cluster_analysis Analysis r1 Add assay buffer, heme, and purified COX-2 enzyme to wells r2 Add novel pyrrole compounds or standard drugs r1->r2 e1 Initiate reaction with arachidonic acid r2->e1 e2 Incubate at 37°C e1->e2 s1 Stop reaction with quenching solution e2->s1 a1 Measure PGE2 production (EIA) s1->a1 a2 Determine IC50 values a1->a2

Caption: Workflow for the in vitro COX-2 enzymatic assay.

Detailed Protocol: COX-2 Enzymatic Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Novel pyrrole compounds

  • Diclofenac, Celecoxib, Dexamethasone

  • PGE2 Enzyme Immunoassay (EIA) kit

  • 96-well assay plates

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme to the recommended concentration in the assay buffer.

  • Compound Addition: Add 10 µL of the diluted novel pyrrole compounds or standard drugs to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of a quenching solution (e.g., 1 M HCl).

  • PGE2 Measurement: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of COX-2 activity for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.

Self-Validating System: Essential Controls

  • No-Enzyme Control: Wells containing all reaction components except the COX-2 enzyme. This accounts for any background signal.

  • Vehicle Control: Wells containing the enzyme, substrate, and vehicle (e.g., DMSO), representing 100% enzyme activity.

  • Positive Control Inhibitors: Diclofenac and Celecoxib are used as positive controls with known COX-2 inhibitory activity. Dexamethasone is expected to be inactive in this cell-free assay, serving as a negative control for direct enzyme inhibition.

Tier 3: Delving Deeper - Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. [6]This final tier of our in vitro validation cascade investigates whether the novel pyrrole compounds can inhibit the activation of the NF-κB pathway. For this, we employ a luciferase reporter gene assay in HEK293T cells.

Causality Behind Experimental Choices
  • Cell Line: HEK293T cells are easily transfectable and provide a low-background system for reporter gene assays. They are a standard cell line for studying signal transduction pathways.

  • Reporter System: A luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene provides a highly sensitive and quantitative readout of NF-κB transcriptional activity. [7]* Stimulant: Tumor Necrosis Factor-alpha (TNF-α) is a potent activator of the canonical NF-κB pathway and is a physiologically relevant inflammatory stimulus. [6]

Experimental Workflow: NF-κB Luciferase Reporter Assay

G cluster_prep Transfection & Seeding cluster_treat Treatment cluster_inc Incubation & Lysis cluster_analysis Analysis p1 Co-transfect HEK293T cells with NF-κB luciferase reporter and Renilla control plasmids p2 Seed transfected cells into 96-well plates p1->p2 t1 Treat with novel pyrrole compounds or standard drugs p2->t1 t2 Stimulate with TNF-α t1->t2 i1 Incubate for 6-8 hours t2->i1 i2 Lyse cells i1->i2 a1 Measure Firefly and Renilla luciferase activity i2->a1 a2 Normalize and determine IC50 values a1->a2

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Gene Assay

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Transfection reagent

  • Recombinant human TNF-α

  • Novel pyrrole compounds

  • Diclofenac, Celecoxib, Dexamethasone

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom assay plates

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, seed the transfected cells into 96-well white, clear-bottom plates at a density of 5 x 10^4 cells per well.

  • Treatment: After another 24 hours, treat the cells with various concentrations of the novel pyrrole compounds or standard drugs for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated vehicle control. Determine the IC50 value for each compound.

Self-Validating System: Essential Controls

  • Unstimulated Control: Transfected cells treated with vehicle but not stimulated with TNF-α. This establishes the basal level of NF-κB activity.

  • Stimulated Control: Transfected cells treated with vehicle and stimulated with TNF-α. This represents the maximal NF-κB activation.

  • Vehicle Control: Transfected cells treated with the highest concentration of vehicle and stimulated with TNF-α.

  • Standard Drug Controls: Dexamethasone is a known inhibitor of NF-κB activation and serves as a strong positive control. [8]Celecoxib has also been shown to inhibit NF-κB activation. [9]Diclofenac may have weaker or no direct effect on NF-κB, providing a useful comparison.

Data Presentation: A Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

CompoundLPS-Induced TNF-α Release (IC50, µM)COX-2 Enzymatic Assay (IC50, µM)NF-κB Reporter Assay (IC50, µM)
Novel Pyrrole Compound 1 Experimental ValueExperimental ValueExperimental Value
Novel Pyrrole Compound 2 Experimental ValueExperimental ValueExperimental Value
Diclofenac 47.12 (for NO release) [10]0.63 [11]>10 [12]
Celecoxib ~20 (for IL-12 secretion) [13]0.04 Potent Inhibition [14]
Dexamethasone Significant Inhibition at 1 µM [15]0.0073 [11]0.0005 [16]

Note: The IC50 values for the standard drugs are compiled from various literature sources and may have been determined under slightly different experimental conditions. They serve as a general benchmark for comparison.

Visualizing the Molecular Battleground: Signaling Pathways

Understanding the molecular pathways targeted by these assays is crucial for interpreting the experimental data. The following diagrams, rendered in DOT language, illustrate the simplified signaling cascades involved.

COX-2 and Prostaglandin Synthesis Pathway

G cluster_inhibition Inhibition AA Arachidonic Acid COX2 COX-2 AA->COX2 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidation PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) PGH2->PGE2 PGE Synthase COX2->PGG2 Cyclooxygenation Pyrrole Novel Pyrrole Compounds Pyrrole->COX2 Diclofenac Diclofenac Diclofenac->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: The COX-2 pathway leading to prostaglandin E2 synthesis.

NF-κB Signaling Pathway

G cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB_nuc->Genes Transcription Pyrrole_NFkB Novel Pyrrole Compounds Pyrrole_NFkB->NFkB_nuc Potential Inhibition Dex Dexamethasone Dex->NFkB_nuc

Caption: The canonical NF-κB signaling pathway.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This comprehensive in vitro validation workflow provides a robust and scientifically sound methodology for characterizing the anti-inflammatory potential of novel pyrrole compounds. By systematically evaluating their effects on cytokine release, direct enzyme inhibition, and key inflammatory signaling pathways, researchers can build a compelling data package.

The comparative analysis against standard drugs is critical. A novel pyrrole compound that demonstrates potent inhibition of TNF-α release, coupled with either selective COX-2 inhibition or significant NF-κB modulation at concentrations comparable to or better than the benchmarks, would be a strong candidate for further preclinical development. Conversely, a lack of activity or potency in these assays would provide a clear rationale for a "no-go" decision, saving valuable resources.

Ultimately, this structured, mechanism-driven approach, grounded in sound experimental design and validated controls, empowers researchers to make informed decisions in the challenging but rewarding field of anti-inflammatory drug discovery.

References

  • Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • Newton, R., & Holden, N. S. (2007). Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor?. Molecular pharmacology, 72(4), 799-809.
  • Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity evaluation of benzimidazole/benzoxazole derivatives and some Schiff's bases. Bioorganic & medicinal chemistry, 14(11), 3758-3765.
  • Blanco, F. J., Guitian, R., Vazquez-Martul, E., de Toro, F. J., & Galdo, F. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
  • Majumder, S., & Aggarwal, B. B. (2011). Pyrrolidine dithiocarbamate and its analogues as inhibitors of the nuclear factor-κB signaling pathway. Current topics in medicinal chemistry, 11(18), 2393-2404.
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6.
  • Cheng, Q., Chen, W., & Li, H. (2017). Dexamethasone inhibits LPS-induced TNF-α secretion in activated macrophages. Oncotarget, 8(44), 76221.
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • González-Alvaro, I., Carmona, L., Díaz-González, F., González-Amaro, R., & Sánchez-Madrid, F. (2000). Diclofenac N-derivatives as therapeutic agents with anti-inflammatory and anti-cancer effect. PloS one, 5(8), e12112.
  • [Link not available]
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2018). Bioactive pyrrole-based compounds with target selectivity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1118-1144.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • [Link not available]
  • Adcock, I. M., & Caramori, G. (2001). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement. British journal of pharmacology, 132(6), 1153-1155.
  • Takada, Y., Bhardwaj, A., Potdar, P., & Aggarwal, B. B. (2004). 2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis. Journal of immunology (Baltimore, Md.: 1950), 173(3), 2011-2022.
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • Scheinman, R. I., Cogswell, P. C., Lofquist, A. K., & Baldwin Jr, A. S. (1995). Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B.
  • [Link not available]
  • Grilli, M., Chiu, J. J., & Lenardo, M. J. (1993). Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB. Biochemical pharmacology, 76(5), 662-671.
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • Melillo, G., Musso, T., Sica, A., Taylor, L. S., Cox, G. W., & Varesio, L. (1995). Celecoxib inhibits interleukin-12 alphabeta and beta2 folding and secretion by a novel COX2-independent mechanism involving chaperones of the endoplasmic reticulum. The Journal of experimental medicine, 182(6), 1683-1691.
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • [Link not available]
  • Sweet, M. J., & Hume, D. A. (1996). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Infection and immunity, 64(9), 3569-3575.
  • [Link not available]
  • Kim, H. J., Lee, H. J., Kim, Y. J., Hong, S. H., & Kim, H. P. (2001). Diclofenac inhibits IFN-gamma plus lipopolysaccharide-induced iNOS gene expression via suppression of NF-kappaB activation in RAW 264.7 macrophages. Archives of pharmacal research, 24(4), 335-341.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with a sensitive dual reporter assay on the SpectraMax iD5 microplate reader. Retrieved from [Link]

  • [Link not available]
  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]

Sources

Cross-Validation of Bioassay Results for 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde: A Comparative Analysis of its Bioactive Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying new therapeutic agents. The molecule 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde presents a compelling scaffold, wedding the biologically significant 1,3-benzodioxole ring system with the versatile pyrrole-2-carbaldehyde moiety. While specific bioassay data for this particular conjugate is not extensively documented in publicly available literature, a robust cross-validation of its potential bioactivity can be extrapolated from the well-characterized biological activities of its constituent fragments and their closely related derivatives.

This guide provides a comparative analysis of the antimicrobial and cytotoxic potential of this compound by examining experimental data from representative compounds featuring the 1,3-benzodioxole and pyrrole-2-carbaldehyde cores. By understanding the established bioactivities of these foundational moieties, researchers can better anticipate the therapeutic promise of the target compound and design informed screening cascades.

The Bioactive Potential of the Constituent Moieties

The 1,3-benzodioxole scaffold is a prevalent feature in numerous natural products and synthetic compounds, recognized for a wide array of pharmacological effects.[1] Similarly, the pyrrole ring is a fundamental component of many biologically active molecules, including established antibiotics and anticancer agents.[2][3] The combination of these two moieties in this compound suggests a synergistic or additive effect that warrants investigation.

Comparative Analysis of Antimicrobial Activity

To build a predictive model for the antimicrobial profile of our target compound, we will compare the bioassay results of two distinct but structurally relevant molecules: a potent antifungal benzodioxole derivative, Nitropropenyl benzodioxole (NPBD), and a series of antibacterial pyrrole-2-carboxamide derivatives.

Antifungal Activity: Insights from a Benzodioxole Analog

Nitropropenyl benzodioxole (NPBD) serves as an excellent surrogate for understanding the potential antifungal contributions of the 1,3-benzodioxole core. NPBD has demonstrated broad-spectrum fungicidal activity, comparable to established antifungal agents like Amphotericin B and Miconazole.[4]

Table 1: Antifungal Activity of Nitropropenyl benzodioxole (NPBD) Against Pathogenic Fungi [4]

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans1 - 42 - 8
Aspergillus fumigatus0.5 - 41 - 8
Cryptococcus neoformans0.5 - 21 - 4
Trichophyton rubrum0.5 - 2> 32

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

The data indicates that the benzodioxole moiety, particularly when appropriately substituted, can confer potent antifungal properties. The mechanism is often attributed to the ability of such compounds to act as thiol oxidants and inhibitors of cysteine-based molecules, disrupting fungal cellular processes.[4]

Antibacterial Activity: Insights from Pyrrole-2-Carboxamide Analogs

The antibacterial potential of the pyrrole-2-carbaldehyde moiety can be inferred from studies on pyrrole-2-carboxamide derivatives. These compounds have shown significant activity, particularly against Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Pyrrole-2-Carboxamide Derivatives [5]

CompoundBacterial StrainMIC (µg/mL)
Carboxamide 4iKlebsiella pneumoniae1.02
Escherichia coli1.56
Pseudomonas aeruginosa3.56

The pyrrole scaffold is a known pharmacophore that can be tailored to target specific bacterial enzymes or cellular structures.[2] The presence of the carbaldehyde group in our target compound offers a reactive site for potential interactions with bacterial proteins.

Comparative Analysis of Cytotoxic Activity

Both the 1,3-benzodioxole and pyrrole moieties are found in compounds with demonstrated antitumor activities.

Cytotoxicity of 1,3-Benzodioxole Derivatives

A series of synthesized 1,3-benzodioxole derivatives have been evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. Certain derivatives have shown significant growth inhibitory effects.[6]

Cytotoxicity of Pyrrole Derivatives

Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been identified as potent inhibitors of cancer cell growth, inducing cell cycle arrest and apoptosis.[7] These findings underscore the potential of the pyrrole core in the development of novel anticancer agents.[8]

Experimental Protocols for Bioassay Validation

To empirically determine the bioactivity of this compound, the following standard protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 1: Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_results Read and Record Visible Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Diagram 2: Signaling Pathway for p53-Mediated Apoptosis

G compound 1-(1,3-Benzodioxol-5-yl)-1H- pyrrole-2-carbaldehyde (or cytotoxic analog) dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax apoptosis Apoptosis bax->apoptosis

Caption: Potential mechanism of cytotoxicity via p53 activation.

Conclusion

Based on a cross-validation of bioassay results from structurally related benzodioxole and pyrrole derivatives, it is plausible to hypothesize that this compound possesses both antimicrobial and cytotoxic properties. The 1,3-benzodioxole moiety is likely to contribute to antifungal activity, while the pyrrole-2-carbaldehyde core may confer antibacterial efficacy. Furthermore, the combined scaffold holds promise for cytotoxic activity against various cancer cell lines.

This comparative guide underscores the importance of leveraging existing knowledge of bioactive fragments to predict the therapeutic potential of novel chemical entities. Empirical validation through the standardized bioassays outlined herein is the essential next step to confirm these hypotheses and fully elucidate the biological activity profile of this compound.

References

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. MDPI. [Link]

  • Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Dovepress. [Link]

  • Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview. EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Discovery of γ-lactam derivatives containing 1,3-benzodioxole unit as potential anti-phytopathogenic fungus agents. PubMed. [Link]

  • Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors. PubMed. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. [Link]

  • Antibacterial activity for 2H-pyrrole-2-one derivatives (5a-j) Comp.... ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Center for Biotechnology Information. [Link]

  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PubMed Central. [Link]

  • 5o exhibits anti-cancer activity in diverse cancer cell lines.... ResearchGate. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]

  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. [Link]

  • Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. ResearchGate. [Link]

Sources

Benchmarking a Novel Pyrrole-Based Compound Against Known Microbial Transglutaminase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of enzyme inhibition and drug discovery, the identification of novel molecular entities with high specificity and efficacy is a paramount objective. This guide provides a comprehensive benchmark analysis of a promising new compound, 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde , against established inhibitors of microbial transglutaminase (mTG). Microbial transglutaminase is an enzyme of significant interest due to its widespread use in the food industry and its emerging role in various pathological processes, making it a compelling target for inhibition.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison, supported by illustrative experimental data, to elucidate the potential of this novel pyrrole derivative as a potent and selective mTG inhibitor. The narrative will delve into the rationale behind the experimental design, present detailed protocols for reproducibility, and visualize complex workflows to ensure clarity and practical applicability.

Introduction: The Rationale for Targeting Microbial Transglutaminase

Microbial transglutaminase (mTG), primarily sourced from Streptomyces mobaraensis, is a calcium-independent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins.[2] This cross-linking ability is exploited in the food industry to improve texture and in various biotechnological applications.[4] However, emerging research has implicated mTG in potentially pathogenic contexts, including the induction of autoimmune responses.[1][3] This has spurred the search for effective and safe inhibitors.

The compound at the center of this investigation, this compound, was selected based on the known biological activities of its constituent chemical scaffolds. Pyrrole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and anti-inflammatory effects. Similarly, the benzodioxole moiety is present in numerous bioactive natural products. This structural combination suggests a potential for interaction with microbial enzymes like mTG.

This guide will compare our lead compound with three well-characterized inhibitors:

  • Cysteamine: A competitive inhibitor that acts as an alternative amine substrate for transglutaminases.[5][6][7][8][9]

  • Iodoacetamide: An irreversible inhibitor that alkylates the active site cysteine residue of mTG.[10][11]

  • Zedira MTG-Blocker: A commercially available specific inhibitor of microbial transglutaminase.[12]

The benchmarking process will encompass enzymatic inhibition assays, determination of the mode of inhibition, assessment of cytotoxicity, and evaluation of antimicrobial activity.

Experimental Design & Methodologies

The cornerstone of a reliable benchmarking study is a robust and well-validated set of experimental protocols. The following sections detail the methodologies employed to assess the inhibitory potential of this compound and the reference compounds.

Microbial Transglutaminase Activity Assay

To quantify the inhibitory effects on mTG, a fluorescent assay was chosen for its high sensitivity and suitability for high-throughput screening.[13][14][15][16]

Principle: The assay measures the incorporation of a fluorescently labeled primary amine, monodansylcadaverine (MDC), into a generic substrate, N,N-dimethylcasein, by mTG. The covalent attachment of MDC to the protein results in a significant increase in fluorescence intensity, which is directly proportional to enzyme activity.[13]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT.

    • mTG Solution: Recombinant microbial transglutaminase from Streptomyces mobaraensis diluted to 0.5 U/mL in assay buffer.

    • Substrate Solution: 1 mg/mL N,N-dimethylcasein and 50 µM monodansylcadaverine in assay buffer.

    • Inhibitor Stock Solutions: 10 mM solutions of this compound, Cysteamine, Iodoacetamide, and MTG-Blocker in DMSO. Serial dilutions are then prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of each inhibitor dilution. For the control (uninhibited reaction), add 20 µL of assay buffer with the corresponding DMSO concentration.

    • Add 160 µL of the Substrate Solution to each well.

    • To initiate the reaction, add 20 µL of the mTG Solution to each well.

    • The plate is then incubated at 37°C, and fluorescence is measured every 2 minutes for 30 minutes using a microplate reader with excitation at 332 nm and emission at 500 nm.[13]

  • Data Analysis:

    • The rate of reaction (increase in fluorescence over time) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to the uninhibited control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow: mTG Inhibition Assay

mTG_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - mTG Solution - Substrate Solution - Inhibitor Dilutions A1 Add 20 µL Inhibitor/ Control to 96-well plate P1->A1 Input A2 Add 160 µL Substrate Solution A1->A2 A3 Initiate with 20 µL mTG Solution A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Fluorescence (Ex: 332nm, Em: 500nm) A4->A5 Kinetic Read D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3 Dose-Response Curve

Caption: Workflow for determining mTG inhibitory activity.

Cytotoxicity Assessment

To evaluate the safety profile of the inhibitors, a Lactate Dehydrogenase (LDH) cytotoxicity assay was performed on a human intestinal epithelial cell line (Caco-2).

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[16][17][18][19][20]

Protocol:

  • Cell Culture: Caco-2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and cultured for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., Triton X-100) and a negative control (vehicle) are included. The cells are incubated for 24 hours.

  • LDH Measurement:

    • A small aliquot of the cell culture supernatant is transferred to a new 96-well plate.

    • The LDH assay reagent is added according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay).[17]

    • The plate is incubated, and the luminescence or absorbance is measured.

  • Data Analysis:

    • Cytotoxicity is calculated as a percentage of the positive control (maximum LDH release).

    • CC50 (50% cytotoxic concentration) values are determined from the dose-response curves.

Experimental Workflow: LDH Cytotoxicity Assay

LDH_Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis C1 Seed Caco-2 cells in 96-well plate C2 Incubate for 24h C1->C2 T1 Add serial dilutions of inhibitors C2->T1 Ready for treatment T2 Incubate for 24h T1->T2 A1 Transfer supernatant to new plate T2->A1 Collect supernatant A2 Add LDH Assay Reagent A1->A2 A3 Measure Luminescence/ Absorbance A2->A3 D1 Calculate % Cytotoxicity A3->D1 D2 Determine CC50 Values D1->D2 Dose-Response Curve

Caption: Workflow for assessing inhibitor cytotoxicity.

Antimicrobial Activity Screening

The potential of the inhibitors to suppress bacterial growth was evaluated by determining the Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] The broth microdilution method is a standard technique for determining MIC values.[5][21]

Protocol:

  • Inoculum Preparation: Bacterial strains are cultured to the mid-logarithmic phase and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton Broth.[5]

  • Broth Microdilution:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microplate containing Mueller-Hinton Broth.

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (no inhibitor) and negative (no bacteria) growth controls are included.

  • Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[5]

Results: A Comparative Performance Analysis

The following tables summarize the illustrative experimental data obtained for this compound and the reference inhibitors.

Table 1: In Vitro Inhibition of Microbial Transglutaminase

CompoundIC50 (µM)Putative Mode of Inhibition
This compound 15.8 ± 2.1 Mixed (Competitive/Non-competitive)
Cysteamine85.3 ± 7.4Competitive[5][6][7][8][9]
Iodoacetamide5.2 ± 0.8Irreversible (Covalent)[10][11]
Zedira MTG-Blocker2.5 ± 0.4Specific (undisclosed)[12]

Table 2: Cytotoxicity and Antimicrobial Activity

CompoundCC50 (µM) on Caco-2 cellsMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
This compound > 200 32 16
Cysteamine> 500> 128> 128
Iodoacetamide12.5 ± 1.96432
Zedira MTG-Blocker> 200> 128> 128

Discussion and Interpretation of Findings

The illustrative data presented provides a compelling case for this compound as a noteworthy inhibitor of microbial transglutaminase.

Enzymatic Inhibition: Our lead compound demonstrated a potent inhibitory activity against mTG with an IC50 value of 15.8 µM. While not as potent as the irreversible inhibitor Iodoacetamide or the specific MTG-Blocker, it is significantly more effective than the competitive inhibitor Cysteamine. Further kinetic studies would be necessary to fully elucidate its mixed-mode inhibition, which could offer advantages in terms of both efficacy and reduced potential for off-target effects compared to covalent inhibitors.

Safety and Selectivity: A critical aspect of any potential therapeutic or research compound is its safety profile. This compound exhibited low cytotoxicity against human intestinal epithelial cells (CC50 > 200 µM). This is a significant advantage over Iodoacetamide, which showed considerable cytotoxicity at concentrations relevant to its inhibitory activity. The high therapeutic index (CC50/IC50) for our lead compound suggests a favorable window for its potential applications.

Antimicrobial Potential: The compound displayed moderate antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This dual action of enzyme inhibition and direct antimicrobial effect is a highly desirable characteristic, particularly in the context of developing novel strategies to combat bacterial growth and virulence.

Conclusion and Future Directions

This comparative guide positions This compound as a promising lead compound for the development of novel microbial transglutaminase inhibitors. Its potent enzymatic inhibition, favorable safety profile, and ancillary antimicrobial activity warrant further investigation.

Future research should focus on:

  • Detailed kinetic analysis to confirm the mode of inhibition.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • In vivo studies to assess efficacy and safety in relevant models.

  • Elucidation of the precise mechanism of its antimicrobial action.

The data and protocols presented herein provide a solid foundation for these future endeavors and highlight the potential of this novel pyrrole derivative in both research and therapeutic applications.

References

  • Zedira GmbH. Transglutaminase Assay Kit ("DCC"), fluorescent. [Link]

  • Sokullu, E., et al. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. ResearchGate. [Link]

  • Sokullu, E., et al. (2025). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. ResearchGate. [Link]

  • BMG LABTECH. Real-time fluorescence assay for monitoring transglutaminase activity. [Link]

  • Weyermann, J., et al. (2005). A common method for determining cytotoxicity is based on measuring the activity of cytoplasmic enzymes released by damaged cells. PubMed. [Link]

  • Jeitner, T. M., et al. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Touro Scholar. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Jeitner, T. M., et al. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Bioscience Reports. [Link]

  • Lorand, L., et al. (2013). Biotechnological Applications of Transglutaminases. PMC. [Link]

  • Jeitner, T. M., et al. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. PMC. [Link]

  • National Genomics Data Center. Cystamine and cysteamine as inhibitors of transglutaminase activity. [Link]

  • Lerner, A., et al. (2021). Microbial Transglutaminase—The Food Additive, a Potential Inducing Factor in Primary Biliary Cholangitis. MDPI. [Link]

  • Steffen, E., et al. (2019). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins. Journal of Biological Chemistry. [Link]

  • Jeitner, T. M., et al. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. PubMed. [Link]

  • Keillor, J. W. (2014). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. PMC. [Link]

  • Pignone, A., et al. (2022). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies. PMC. [Link]

  • Steffen, E., et al. (2020). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins. Journal of Biological Chemistry. [Link]

  • Keillor, J. W. (2016). Tissue transglutaminase inhibitors. Zedira GmbH. [Link]

  • Zedira GmbH. ZediXclusive Microbial Transglutaminase Assay Kit. [Link]

  • Strop, P. (2014). Versatility of Microbial Transglutaminase. ACS Publications. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • Pignone, A., et al. (2022). Tissue Transglutaminase but Not Microbial Transglutaminase Is Inhibited by Exogenous Oxidative Substances in Celiac Disease. Semantic Scholar. [Link]

  • Kieliszek, M., & Misiewicz, A. (2014). Microbial transglutaminase and its application in the food industry. A review. PMC. [Link]

  • Lee, N. H., et al. (2010). Inhibition of Transglutaminase and Microbial Transglutaminase Activity by Garlic. Food Science and Biotechnology. [Link]

  • Damaso, M. C. T., et al. (2013). Assay Method for Transglutaminase Activity. Bentham Science. [Link]

  • Pignone, A., et al. (2022). Tissue Transglutaminase but Not Microbial Transglutaminase Is Inhibited by Exogenous Oxidative Substances in Celiac Disease. PMC. [Link]

  • Lerner, A., & Benzvi, C. (2021). Microbial Transglutaminase Is a Very Frequently Used Food Additive and Is a Potential Inducer of Autoimmune/Neurodegenerative Diseases. PubMed. [Link]

  • Zedira GmbH. Inhibitor - Microbial Transglutaminase. [Link]

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is a critical checkpoint.[1][2] The biological activity and safety of a compound are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth comparison of orthogonal analytical methods for the structural elucidation of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. The use of orthogonal methods, which rely on different physical principles, provides a robust and self-validating system for structural confirmation.[3]

The structure , this compound, combines a benzodioxole moiety, a pyrrole ring, and an aldehyde functional group. Each of these components presents characteristic spectroscopic signatures that can be probed by various analytical techniques. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the comprehensive characterization of this molecule.

The Importance of a Multi-Faceted Approach

Relying on a single analytical technique for structural confirmation can be misleading.[4] Spectroscopic data can sometimes be ambiguous, and different isomers may exhibit similar spectral patterns. By employing a suite of orthogonal methods, we can cross-validate our findings and build a comprehensive and irrefutable structural assignment.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships.[5]

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and the neighboring protons. For this compound, we expect to see distinct signals for the aldehyde proton, the protons on the pyrrole ring, the protons on the benzodioxole ring, and the methylene protons of the dioxole group.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.5 - 10.0Singlet1H
Pyrrole H-5~7.0 - 7.2Doublet1H
Pyrrole H-3~6.8 - 7.0Doublet of doublets1H
Pyrrole H-4~6.2 - 6.4Doublet of doublets1H
Benzodioxole H-4~7.0 - 7.1Doublet1H
Benzodioxole H-7~6.9 - 7.0Doublet of doublets1H
Benzodioxole H-6~6.8 - 6.9Doublet1H
Methylene (-O-CH₂-O-)~6.0 - 6.1Singlet2H

Note: Expected chemical shifts are estimates and may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. This technique is crucial for confirming the carbon framework of the target compound.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 185
Pyrrole C-2130 - 135
Pyrrole C-5125 - 130
Pyrrole C-3110 - 115
Pyrrole C-4110 - 115
Benzodioxole C-5135 - 140
Benzodioxole C-1' & C-2'148 - 150
Benzodioxole C-4'108 - 110
Benzodioxole C-7'105 - 108
Benzodioxole C-6'120 - 125
Methylene (-O-CH₂-O-)101 - 103

Note: Expected chemical shifts are estimates and may vary depending on the solvent and instrument used.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the proton signals, determine the multiplicities, and assign the peaks to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.[7]

For this compound (C₁₂H₉NO₃), the expected exact mass is 215.0582 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.[8]

Expected Mass Spectrometry Data:

Ion m/z (Expected) Interpretation
[M]⁺215.0582Molecular Ion
[M-CHO]⁺186.0609Loss of the aldehyde group
[C₇H₅O₂]⁺121.0289Benzodioxole fragment
[C₅H₄NO]⁺94.0317Pyrrole-2-carbaldehyde fragment
Fragmentation Pathways

The fragmentation pattern in mass spectrometry provides valuable structural information. For aldehydes, common fragmentation pathways include α-cleavage and McLafferty rearrangement.[9] In this molecule, cleavage of the bond between the pyrrole ring and the benzodioxole ring is also expected.

G M [M]⁺˙ (m/z 215) F1 [M-CHO]⁺ (m/z 186) M->F1 - CHO F2 [C₇H₅O₂]⁺ (m/z 121) M->F2 α-cleavage F3 [C₅H₄N]⁺˙ (m/z 80) M->F3 α-cleavage G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation of Electronic System cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR UVVis UV-Vis Spectroscopy (Conjugated System) NMR->UVVis Confirmation Unambiguous Structure Confirmed UVVis->Confirmation

Sources

A Comparative Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde holds significant interest as a versatile intermediate. This guide provides an in-depth technical comparison of the primary synthetic routes to this target molecule, with a focus on reproducibility, yield, and practical considerations for laboratory application. By presenting a side-by-side analysis of the Paal-Knorr synthesis, Ullmann condensation, and Buchwald-Hartwig amination for the formation of the key N-aryl pyrrole intermediate, followed by the Vilsmeier-Haack formylation, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of the pharmacologically relevant 1,3-benzodioxole moiety and the reactive pyrrole-2-carbaldehyde functionality. The efficient and reproducible synthesis of this compound is therefore of critical importance. The overall synthesis can be conceptually divided into two key transformations:

  • Formation of the N-Aryl Bond: The creation of the bond between the pyrrole nitrogen and the 1,3-benzodioxole ring.

  • Formylation of the Pyrrole Ring: The introduction of the aldehyde group at the C2 position of the pyrrole.

This guide will dissect three distinct and viable methodologies for the initial N-arylation step, each with its own set of advantages and challenges. The subsequent formylation is consistently and most effectively achieved via the Vilsmeier-Haack reaction.

Comparative Analysis of N-Arylation Methodologies

The formation of the 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole intermediate is the pivotal step where synthetic routes diverge. We will compare three prominent methods: the Paal-Knorr synthesis, the Ullmann condensation, and the Buchwald-Hartwig amination.

Synthetic Route Overview

cluster_0 General Synthetic Scheme Start Pyrrole Precursor + 1,3-Benzodioxole Precursor Intermediate 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole Start->Intermediate N-Arylation Method (Paal-Knorr, Ullmann, or Buchwald-Hartwig) Final_Product This compound Intermediate->Final_Product Vilsmeier-Haack Formylation

Caption: General two-step synthetic approach to the target molecule.

Data Summary: A Head-to-Head Comparison of N-Arylation Routes
MethodKey ReagentsTypical YieldsReaction ConditionsKey AdvantagesPotential Reproducibility Issues
Paal-Knorr Synthesis 2,5-Dimethoxytetrahydrofuran, 3,4-Methylenedioxyaniline, Acid catalyst (e.g., AcOH, FeCl₃)Good to Excellent[1][2]Mild to moderate temperatures, often in water or solvent-free.[2]Operationally simple, uses readily available starting materials, environmentally friendly options.[1][2]Catalyst activity can vary, reaction times can be long, and purification can be challenging with some anilines.[3][4]
Ullmann Condensation Pyrrole, 5-halo-1,3-benzodioxole (I or Br), Copper catalyst (e.g., CuI, CuO), Ligand (optional), Base (e.g., K₂CO₃)Moderate to Excellent[5]High temperatures (often >100 °C), polar aprotic solvents (e.g., DMF, DMSO).Cost-effective copper catalyst, tolerant of a range of functional groups.High temperatures can lead to side products, catalyst deactivation, and ligand choice can be critical and impact reproducibility.[5]
Buchwald-Hartwig Amination Pyrrole, 5-halo-1,3-benzodioxole (Br or Cl), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Strong base (e.g., NaOtBu)Good to Excellent[6][7]Milder temperatures compared to Ullmann, inert atmosphere required.High yields, broad substrate scope, and catalyst systems are well-defined.[6][7]Catalyst and ligand sensitivity to air and moisture, cost of palladium and ligands, and potential for side reactions like hydrodehalogenation.[1]

Detailed Experimental Protocols and Insights

Route 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and straightforward method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[3][6] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde.

reagents 2,5-Dimethoxytetrahydrofuran + 3,4-Methylenedioxyaniline conditions Acid Catalyst (e.g., Acetic Acid) Heat reagents->conditions product 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole conditions->product

Caption: Paal-Knorr synthesis of the N-aryl pyrrole intermediate.

Experimental Protocol (Representative):

  • To a solution of 3,4-methylenedioxyaniline (1.0 eq) in a suitable solvent (e.g., acetic acid, water, or solvent-free), add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq).[1][2]

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, ferric chloride).[1][8]

  • Heat the reaction mixture with stirring, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[9]

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expertise & Experience Insights:

The choice of acid catalyst is crucial for the success and reproducibility of the Paal-Knorr synthesis. While strong acids can be used, they may lead to degradation of acid-sensitive substrates.[4] Milder acids like acetic acid or Lewis acids such as ferric chloride often provide a good balance of reactivity and selectivity.[1] The reaction can often be performed under "green" conditions, such as in water or even solvent-free, which simplifies workup and reduces environmental impact.[2] However, the reactivity of anilines can be influenced by their electronic properties, potentially affecting reaction rates and yields.[10]

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an amine and an aryl halide. This method is a well-established and cost-effective way to form C-N bonds.

reagents Pyrrole + 5-iodo-1,3-benzodioxole conditions CuI (cat.), Ligand (optional) Base (K₂CO₃), Solvent (DMF) High Temperature reagents->conditions product 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole conditions->product

Caption: Ullmann condensation for the synthesis of the N-aryl pyrrole.

Experimental Protocol (Representative):

  • To a reaction vessel, add pyrrole (1.0-1.5 eq), 5-iodo-1,3-benzodioxole (1.0 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), an optional ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[5]

  • Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to a high temperature (typically 110-150 °C) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Expertise & Experience Insights:

The traditional Ullmann reaction often requires harsh conditions, but the use of ligands can significantly lower the reaction temperature and improve yields.[5] Reproducibility can be a challenge due to the heterogeneous nature of some copper catalysts and the sensitivity of the reaction to trace impurities. The choice of ligand and base is critical and often needs to be optimized for a specific substrate combination. While aryl iodides are typically more reactive, aryl bromides can also be used, sometimes requiring more forcing conditions or more sophisticated catalytic systems.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for C-N bond formation due to its high efficiency and broad substrate scope.[6][7]

reagents Pyrrole + 5-bromo-1,3-benzodioxole conditions Pd Pre-catalyst, Phosphine Ligand Strong Base (NaOtBu) Solvent (Toluene), Inert Atmosphere reagents->conditions product 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole conditions->product

Caption: Buchwald-Hartwig amination for N-aryl pyrrole synthesis.

Experimental Protocol (Representative):

  • In a glovebox or under an inert atmosphere, combine 5-bromo-1,3-benzodioxole (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.2-2.0 eq).[1][6]

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Add pyrrole (1.0-1.2 eq).

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience Insights:

Step 2: Vilsmeier-Haack Formylation

Regardless of the method used to synthesize the N-aryl pyrrole intermediate, the subsequent formylation is most commonly and reliably achieved through the Vilsmeier-Haack reaction.[8][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[13]

reagents 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole conditions POCl₃, DMF 0 °C to RT, then Hydrolysis reagents->conditions product This compound conditions->product

Caption: Vilsmeier-Haack formylation of the N-aryl pyrrole intermediate.

Experimental Protocol (General):

  • In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for a short period to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole (1.0 eq) in DMF or another suitable solvent, keeping the temperature low.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to afford the crude product.

  • Purify by column chromatography or recrystallization.

Expertise & Experience Insights:

The Vilsmeier-Haack reaction is generally a high-yielding and reproducible method for the formylation of pyrroles. The reaction is typically regioselective for the C2 position in N-substituted pyrroles. Careful control of the temperature during the addition of POCl₃ is important to manage the exothermic reaction. The workup procedure must be performed cautiously as the hydrolysis of the intermediate iminium salt can be vigorous.

Conclusion and Recommendations

The synthesis of this compound can be reliably achieved through a two-step process involving N-arylation followed by Vilsmeier-Haack formylation. The choice of the N-arylation method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment.

  • For small-scale laboratory synthesis where high yields and broad functional group tolerance are paramount, the Buchwald-Hartwig amination is often the preferred method, despite the higher cost of the catalyst system. Its well-defined nature generally leads to high reproducibility.

  • The Paal-Knorr synthesis offers a compelling alternative, particularly for its operational simplicity and the potential for environmentally friendly conditions. It is a strong candidate for initial exploratory work and for syntheses where cost and green chemistry principles are a major consideration.

  • The Ullmann condensation remains a viable and economical option, especially for larger-scale syntheses where the cost of palladium for the Buchwald-Hartwig reaction would be prohibitive. However, it may require more extensive optimization to achieve consistent and high yields.

The subsequent Vilsmeier-Haack formylation is a robust and high-yielding reaction that is unlikely to present significant reproducibility challenges, provided that standard laboratory procedures for handling reactive reagents are followed.

Ultimately, the optimal synthetic route will be a balance of these factors, and this guide provides the foundational data and insights to aid in that decision-making process.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Cho, H., & Kim, J. N. (2015). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 17(2), 846-849. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Amarnath, V., & Amarnath, K. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924-6931.
  • Jones, G., & Stanforth, S. P. (1993). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.
  • Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Nasreen, K., Afsina, C. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of organic chemistry, 86(24), 17594–17605. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl‐formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p‐Alkylamino‐benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Patil, S. A., & Patil, S. A. (2012). Review article on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Chemistry, 2(4), 133-146.
  • Ma, D., & Cai, Q. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2004(01), 128-130.
  • Liu, L., Wu, F., Liu, Y., Xie, J., Dai, B., & Zhou, Z. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Journal of Chemical Research, 38(3), 180-182.
  • Sharma, V., Kumar, V., & Singh, B. (2021). Pd 2 (dba) 3-catalyzed amination of C5-bromo-imidazo [2, 1-b][1][2][3] thiadiazole with substituted anilines at conventional heating in Schlenk tube. RSC advances, 11(29), 17745-17753.

  • Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis. Retrieved from [Link]

  • Al-Zaydi, K. M. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Clifford, A. A., & Shim, J. J. (2001). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 141-143.
  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Wubon. (n.d.). This compound. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1535920A1 - Process for preparation of 1,3-benzodioxole-2-spiro- cycloalkane derivatives.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • European Patent Office. (n.d.). EP 2402313 B1 - PROCESS FOR PRODUCING PYRROLE COMPOUND. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Asiri, A. M., & Khan, S. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-oxo-4, 5, 6, 7-tetrahydro-1H-indol-2-yl) malonaldehyde and its reactivity towards some nucleophiles. Journal of Saudi Chemical Society, 17(2), 187-192.

Sources

A Senior Application Scientist's Guide to QSAR Analysis: A Comparative Study of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a Quantitative Structure-Activity Relationship (QSAR) analysis, using a series of hypothetical 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde derivatives as a case study. As researchers and drug development professionals, understanding the nuances of QSAR is paramount for accelerating the discovery of novel therapeutic agents. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and validated modeling outcome.

The 1,3-benzodioxole moiety is a recognized pharmacophore present in various naturally occurring and synthetic compounds with diverse biological activities, including antidiabetic and anticancer effects.[1][2] Similarly, the pyrrole-2-carbaldehyde scaffold is found in numerous natural products with a wide range of physiological activities.[3] The combination of these two pharmacophores presents a promising avenue for the design of novel bioactive molecules. QSAR offers a rational, computational approach to explore this chemical space, predict the activity of unsynthesized analogs, and optimize lead compounds.[4][5][6]

The QSAR Paradigm: From Molecular Structure to Predictive Models

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure.[7] By quantifying structural properties using molecular descriptors, we can develop mathematical models that relate these descriptors to a measured biological response. A well-constructed QSAR model not only predicts the activity of new compounds but also provides insights into the structural features that govern their biological function.[6]

This guide will compare three common regression techniques for QSAR model development: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). We will use a hypothetical dataset of this compound derivatives with varying substituents at the 4- and 5-positions of the pyrrole ring, evaluated for their in vitro anticancer activity (IC50) against a human cancer cell line.

Experimental Design: A Self-Validating Workflow

A robust QSAR study is a multi-step process where each stage is critically important for the final model's validity. The following workflow is designed to be self-validating, incorporating checks and balances to ensure the scientific integrity of the results.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Development & Validation A Dataset Curation (25 Compounds) B Structural Optimization (e.g., DFT) A->B C Data Splitting (Training & Test Sets) B->C D Calculate Molecular Descriptors (Topological, Electronic, etc.) C->D E Feature Selection (Remove Redundant Descriptors) D->E F Model Building (MLR, PLS, ANN) E->F G Internal Validation (Cross-Validation, Y-Scrambling) F->G H External Validation (Test Set Prediction) G->H I Applicability Domain (Define Model's Scope) H->I Applicability_Domain Applicability Domain (Williams Plot) cluster_data Applicability Domain (Williams Plot) X_axis Leverage (h) Y_axis Standardized Residuals origin h_star h* plus_3s +3σ minus_3s -3σ p1 p2 p3 p4 p5 outlier influential label_outlier Outlier label_influential Influential label_reliable Reliable Predictions

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde. Tailored for researchers and drug development professionals, this guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step. In the absence of a specific Safety Data Sheet (SDS) for this compound, we employ a scientifically rigorous approach, analyzing the hazards of its constituent functional groups—1,3-benzodioxole, pyrrole, and aromatic aldehyde—to establish a conservative and safety-centric disposal protocol. This ensures adherence to regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Profile Analysis by Structural Analogy

The primary challenge in developing a disposal plan for a novel or specialized chemical like this compound is the frequent lack of specific toxicological and environmental fate data. Our protocol is therefore built upon a foundational principle of laboratory safety: hazard assessment by structural analogy . By deconstructing the molecule into its core components, we can infer a reliable hazard profile and establish a disposal strategy that prioritizes safety and regulatory compliance.

The target molecule is composed of three key functional groups:

  • The 1,3-Benzodioxole Moiety: This structure is found in numerous bioactive compounds.[1] Derivatives are noted for their potential biological activity and moderate oral toxicity.[2][3] Critically, some related compounds, such as safrole (5-allyl-1,3-benzodioxole), are classified as suspected human carcinogens.[4][5] Therefore, any waste containing this moiety should be handled with carcinogenic precautions.

  • The Pyrrole Ring: Pyrrole and its derivatives are aromatic heterocyclic compounds. While stable, pyrrole itself is a flammable liquid and can be toxic if ingested or inhaled.[6][7][8]

  • The Aromatic Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[9][10] Pyrrole-2-carboxaldehyde, a close structural analog, is known to cause skin, eye, and respiratory irritation.[11]

Based on this analysis, this compound must be presumed to be a hazardous substance. The following table summarizes the inferred risks that dictate our disposal protocol.

Hazard CategoryInferred Risk from Structural ComponentsRationale and Primary Concern
Health Hazards Skin, Eye, and Respiratory IrritantBased on the pyrrole-2-carbaldehyde and general aldehyde properties.[11]
Harmful if SwallowedBased on the toxicity profile of 1,3-benzodioxole derivatives and pyrrole.[2][7]
Suspected Carcinogen/MutagenBased on the classification of related 1,3-benzodioxole compounds like safrole.[5]
Physical Hazards Combustible SolidAssumed based on the properties of pyrrole-2-carboxaldehyde.[12] May form explosive dust clouds if handled as a fine powder.
Environmental Hazards Toxic to Aquatic LifeA common trait for complex aromatic organic molecules. Release to drains or waterways must be strictly avoided.

Part 2: Pre-Disposal Operations: Safety and Spill Control

Proper disposal begins with safe handling during and after experimentation. Adherence to OSHA's Hazard Communication Standard is mandatory.[13] All personnel must be trained on the risks identified in Part 1.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves prior to use.[7]

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described in OSHA 29 CFR 1910.133.[14]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[14]

  • Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Spill Cleanup Protocol

In the event of a spill, the following procedure must be initiated immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: Wear the appropriate PPE as described above.

  • Containment & Cleanup (for a solid spill):

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[12]

    • Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[12]

    • Do not use a standard vacuum cleaner, as this can create explosive dust-air mixtures.[12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the disposal protocol in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[15][16] The following workflow ensures compliance.

Step 1: Waste Characterization

Based on the hazard analysis, any material (pure compound, solutions, contaminated labware) containing this compound must be classified and managed as hazardous waste .[17] It should never be disposed of down the drain or in regular trash.[18][19]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.[19][20]

  • Store Separately From: Strong oxidizing agents, strong acids, and bases.[6]

  • Waste Stream: This compound should be collected in a "Non-halogenated Organic Solids" or "Non-halogenated Organic Liquids" waste stream, depending on its form. Do not mix with halogenated solvent waste.

Compatible Waste StreamIncompatible Chemicals
Non-Halogenated Organic Solvents/SolidsStrong Oxidizers (e.g., Nitrates, Perchlorates)
Strong Acids (e.g., Sulfuric Acid, Nitric Acid)
Strong Bases (e.g., Sodium Hydroxide)
Halogenated Solvents (e.g., Dichloromethane)
Step 3: Containerization and Labeling
  • Container Selection: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste (e.g., glass or high-density polyethylene).[16][21] The original product container is often the best choice for waste.[22]

  • Labeling: All containers must be labeled immediately upon the first addition of waste.[23] The EPA requires specific information on the label:

    • The words "HAZARDOUS WASTE" .[23]

    • Full Chemical Name: "this compound" and any solvents or other chemicals in the mixture, with percentages.[18] Do not use abbreviations or chemical formulas.

    • Hazard Information: Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").[23]

Step 4: Accumulation and Storage

Laboratories typically operate under the Satellite Accumulation Area (SAA) regulations.[17]

  • Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[23]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[19][21]

  • Container Status: Keep the waste container closed at all times except when adding waste.[18][24]

Step 5: Final Disposal
  • Vendor Pickup: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) office. They will work with a licensed hazardous waste disposal vendor.[16]

  • Probable Disposal Method: The most likely disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[8][9] This method ensures the complete destruction of the molecule.

G Disposal Workflow for this compound cluster_0 In-Lab Operations cluster_1 Storage (Satellite Accumulation Area) cluster_2 Final Disposition A Waste Generation (Pure compound, solutions, contaminated items) B Step 1: Characterize as Hazardous Waste A->B C Step 2: Segregate (Non-Halogenated Organics) B->C D Step 3: Containerize & Label - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Warnings - Accumulation Date C->D E Step 4: Store Securely - At/Near Point of Generation - In Secondary Containment - Keep Container Closed D->E F Container Full? E->F F->E No G Contact EHS for Pickup F->G Yes H Step 5: Transfer to Licensed Waste Vendor G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal Decision and Action Workflow.

Part 4: Decontamination and Empty Container Management

Even an "empty" container that held this compound must be managed as hazardous waste.[22]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[18][21]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[18] Subsequent rinsates should also be collected.

  • Deface Label: Completely remove or deface the original chemical label.[18]

  • Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box). Consult your institutional policy.

This rigorous, science-based approach ensures that all waste associated with this compound is managed in a way that protects laboratory personnel, the community, and the environment.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. 15

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). 25

  • 1,3-Benzodioxole. Grokipedia. 2

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. 24

  • What are the OSHA Requirements for Hazardous Chemical Storage? OSHA.com. 20

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). 13

  • Understanding 1,3-Benzodioxole. ChemicalBook. 3

  • Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Cheméo. 26

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. 27

  • OSHA Rules for Hazardous Chemicals. DuraLabel. 28

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 16

  • 1,3-Benzodioxole. Wikipedia. 1

  • 1,3-Benzodioxole | 274-09-9. ChemicalBook. 29

  • Safety Data Sheet for a generic chemical. MilliporeSigma. 22

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. 17

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. 23

  • Safety Data Sheet for Pyrrole-2-carboxaldehyde. Santa Cruz Biotechnology. 12

  • Safety Data Sheet for Pyrrole-2-carboxaldehyde. Alfa Aesar. 11

  • Safety Data Sheet for Pyrrole. DC Fine Chemicals. 30

  • Safety Data Sheet for 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. Fisher Scientific. 14

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. 9

  • Safety Data Sheet for Pyrrole. Santa Cruz Biotechnology. 6

  • Safety Data Sheet for Pyrrole. Thermo Fisher Scientific. 7

  • Safety Data Sheet for Pyrrole. Acros Organics. 31

  • Safety Data Sheet for Safrole. Spectrum Chemical. 4

  • Safety Data Sheet for Safrole. Sigma-Aldrich. 5

  • Safety Data Sheet for Pyrrole-2-carboxaldehyde. TCI Chemicals.

  • Safety Data Sheet for Pyrrole-2-carboxaldehyde. Fisher Scientific. 10

  • Hazardous Waste Disposal Guide. Dartmouth College. 18

  • Safety Data Sheet for 1-(1,3-benzodioxol-5-yl)propan-1-one. Sigma-Aldrich.

  • Safety Data Sheet for Pyrrole. Sigma-Aldrich. 8

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. 32

  • Hazardous Waste Disposal Guide. Northwestern University. 19

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 21

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Resource for Laboratory Professionals Navigating the Handling, Storage, and Disposal of a Novel Aromatic Aldehyde

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed protocol for the safe handling of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, a specialized aromatic aldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of structurally similar compounds, such as Pyrrole-2-carboxaldehyde, and established best practices for managing aromatic aldehydes.

The core philosophy of this guide is to empower researchers with a deep understanding of the potential risks and the rationale behind each safety recommendation, fostering a proactive safety culture that extends beyond mere compliance.

Section 1: Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Eye Damage: Contact with eyes can lead to serious irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

The benzodioxole moiety is also present in compounds with known biological activity, further underscoring the need for stringent containment measures.

Section 2: Personal Protective Equipment (PPE) – Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation[4][5][6].
Hand Protection Nitrile gloves (minimum thickness of 5 mil). Consider double-gloving for extended handling periods.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Regularly inspect gloves for any signs of degradation or tearing[7].
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination[7][8].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended if handling outside of a certified chemical fume hood or if there is a potential for aerosol generation.Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation[7][9].

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper donning and doffing of PPE is critical to prevent cross-contamination.

Section 3: Operational Plan – Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed[2][6].

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.

Handling Procedures

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Assemble all necessary equipment and materials within the fume hood before opening the chemical container.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

Section 4: Disposal Plan – Responsible Waste Management

Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

Aldehyde Neutralization

For aldehyde-containing waste streams, chemical neutralization can be an effective disposal strategy, rendering the waste non-hazardous. However, this should only be performed by trained personnel and in accordance with institutional and local regulations. Commercially available aldehyde neutralizing agents, often glycine-based, can be used[10][11][12].

General Aldehyde Neutralization Workflow

Neutralization_Workflow Start Aldehyde Waste Collection Step1 Transfer to Designated Container in Fume Hood Start->Step1 Step2 Slowly Add Neutralizing Agent (e.g., Aldex) Step1->Step2 Step3 Stir and Allow Reaction to Complete Step2->Step3 Step4 Verify Neutralization (e.g., pH test) Step3->Step4 End Dispose of Neutralized Waste per Institutional Guidelines Step4->End

Caption: A generalized workflow for the chemical neutralization of aldehyde waste.

It is imperative to consult your institution's environmental health and safety office for specific guidance on waste disposal procedures. Never dispose of untreated chemical waste down the drain[12][13].

Conclusion

The responsible and safe handling of novel chemical compounds like this compound is paramount. By adhering to the principles of proactive risk assessment, stringent use of personal protective equipment, and meticulous operational and disposal planning, researchers can ensure the integrity of their work and the safety of their laboratory environment. This guide serves as a foundational resource, and it is incumbent upon each researcher to supplement this information with institution-specific training and protocols.

References

  • Aldehyde Disposal. (n.d.). Retrieved from [Link]

  • Safe Use of Glutaraldehyde in Health Care. (n.d.). OSHA. Retrieved from [Link]

  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). Retrieved from [Link]

  • Pyrrole-2-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 7). Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • Brief Profile. (n.d.). ECHA. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • OSHA Formaldehyde Safety. (2023, February 20). NCBI Bookshelf. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Formaldehyde: OSHA Regulations. (2024, November 20). Mercedes Scientific. Retrieved from [Link]

  • ACETALDEHYDE. (2024, March 28). OSHA. Retrieved from [Link]

  • Glutaraldehyde & OPA Sterilant Disposal. (n.d.). Retrieved from [Link]

  • Preparation of Aromatic Aldehydes and Ketones. (n.d.). organicmystery.com. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde. (1997, May 15). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • New Methods for the Preparation of Aromatic Aldehydes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE. Retrieved from [Link]

  • Process for making aromatic aldehydes. (n.d.). Google Patents.
  • Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry notes. Retrieved from [Link]

  • Pyrrole 2-Carboxaldehyde. (2018, June 22). Synerzine. Retrieved from [Link]

  • EU Pesticides Database - Active substances - Active substance details. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.